molecular formula C22H26N4O3 B1679677 (S)-PF 03716556 CAS No. 928774-43-0

(S)-PF 03716556

货号: B1679677
CAS 编号: 928774-43-0
分子量: 394.5 g/mol
InChI 键: YBHKBMJREUZHOV-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PF-3716556 is a potent and selective hydrogen-potassium pump (H+/K+-ATPase) inhibitor in a new class of acid suppressants, the potassium-competitive acid blockers or acid pump antagonists. PF-3716556 inhibited H+/K+-ATPase activity in porcine membrane vesicles, as well as canine and human recombinant cells under ion-leaky conditions (pIC50s = 6.026, 6.038, and 6.009, respectively). PF-3716556 showed 3-fold greater inhibition than revaprazan in ion-tight (neutral pH) conditions.>PF-03716556 is a potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease. PF-03716556 demonstrated 3-fold greater inhibitory activity than revaprazan. PF-03716556 did not display any species differences, exhibiting highly selective profile including the canine kidney Na(+),K(+)-ATPase. Kinetics experiments revealed that PF-03716556 has a competitive and reversible mode of action.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648811
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928774-43-0
Record name PF-03716556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03716556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-PF-03716556: An In-Depth Technical Guide on its Mechanism of Action as a Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Initial research indicates that the compound of interest is likely (4R)-PF-03716556 , a specific enantiomer. The designation "(S)-PF-03716556" may be a typographical error. This document will proceed with the data available for PF-03716556, which is extensively documented as a potent acid pump antagonist. Furthermore, it is crucial to distinguish PF-03716556 from PF-03758309 , a structurally distinct compound identified as a PAK4 inhibitor. This guide will focus exclusively on the mechanism of action of PF-03716556 as an acid pump antagonist.

Core Mechanism of Action

(S)-PF-03716556, more accurately identified as N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide, is a potent, selective, and reversible antagonist of the gastric H+,K+-ATPase, commonly known as the proton pump.[1][2] Its mechanism of action is classified as a potassium-competitive acid blocker (P-CAB).[3] Unlike proton pump inhibitors (PPIs) which require acidic activation and form covalent bonds, PF-03716556 acts competitively and reversibly, leading to a more rapid onset of action.[2]

The compound exerts its effect by inhibiting the final step in gastric acid secretion in parietal cells. It competitively blocks the potassium-binding site of the H+,K+-ATPase, thereby preventing the exchange of cytoplasmic H+ for luminal K+ and inhibiting the secretion of gastric acid into the stomach lumen.[2][3] This action is independent of the stimulation state of the parietal cell.

Signaling Pathway of Gastric Acid Secretion and Inhibition by PF-03716556

Mechanism of Gastric Acid Secretion and Inhibition by PF-03716556 cluster_parietal_cell Parietal Cell cluster_apical_membrane Apical Membrane cluster_lumen Gastric Lumen H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ CA->H2CO3 H_ion H⁺ H2CO3->H_ion HCO3_ion HCO₃⁻ H2CO3->HCO3_ion proton_pump H⁺,K⁺-ATPase (Proton Pump) H_ion->proton_pump out Cl_ion_cyto Cl⁻ Cl_channel Cl⁻ Channel Cl_ion_cyto->Cl_channel out K_ion_cyto K⁺ K_channel K⁺ Channel K_ion_cyto->K_channel out H_ion_lumen H⁺ K_ion_lumen K⁺ Cl_ion_lumen Cl⁻ HCl HCl (Gastric Acid) H_ion_lumen->HCl K_ion_lumen->proton_pump in Cl_ion_lumen->HCl PF03716556 (S)-PF-03716556 PF03716556->proton_pump Inhibits (Competitive)

Caption: Inhibition of the gastric H+,K+-ATPase by (S)-PF-03716556.

Quantitative Data

The inhibitory potency of PF-03716556 has been evaluated in various in vitro assays, demonstrating high affinity for the H+,K+-ATPase across different species.

Table 1: In Vitro Inhibitory Activity of PF-03716556 against H+,K+-ATPase

Species/Assay TypepIC₅₀ (pH 6.4)Reference
Porcine (ion-leaky)6.026[1][3]
Canine (ion-leaky)6.038[1][3]
Human recombinant (ion-leaky)6.009[1][3]
Porcine (ion-tight, pH 7.4)7.095[1][3]

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

The compound exhibits high selectivity for the H+,K+-ATPase. It shows no significant activity against the canine kidney Na+,K+-ATPase and a broad panel of over 50 other receptors and ion channels, with IC₅₀ values greater than 10 μM.[2]

Experimental Protocols

H+,K+-ATPase Activity Assays

The inhibitory activity of PF-03716556 on H+,K+-ATPase is determined using two primary in vitro assay formats: ion-leaky and ion-tight vesicle preparations.

1. Ion-Leaky Vesicle Assay:

  • Objective: To measure the direct inhibition of H+,K+-ATPase enzymatic activity.

  • Methodology:

    • Gastric membrane vesicles are prepared from porcine, canine, or recombinant human sources.

    • The vesicles are treated to make them permeable to ions ("leaky"), often using a protonophore.

    • The ATPase activity is initiated by the addition of ATP. The hydrolysis of ATP is measured by quantifying the release of inorganic phosphate, typically using a colorimetric method (e.g., malachite green assay).

    • Various concentrations of PF-03716556 are pre-incubated with the vesicles before the addition of ATP to determine the concentration-dependent inhibition.

    • pIC₅₀ values are calculated from the resulting concentration-response curves.

2. Ion-Tight Vesicle Assay:

  • Objective: To measure the inhibition of proton transport into sealed membrane vesicles, which more closely mimics the physiological function of the proton pump.

  • Methodology:

    • Ion-tight gastric membrane vesicles are prepared.

    • A pH-sensitive fluorescent probe (e.g., acridine orange) is incorporated into the assay.

    • The H+,K+-ATPase is activated by the addition of ATP and K+, leading to the pumping of H+ into the vesicles.

    • The accumulation of protons inside the vesicles quenches the fluorescence of the probe.

    • The rate of fluorescence quenching is measured in the presence of varying concentrations of PF-03716556 to determine its inhibitory effect on proton transport.

    • pIC₅₀ values are derived from the concentration-response data.

Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Assay

Workflow for In Vitro H+,K+-ATPase Inhibition Assay start Start vesicle_prep Prepare Gastric Membrane Vesicles (Porcine, Canine, or Human) start->vesicle_prep assay_type Select Assay Type vesicle_prep->assay_type ion_leaky Ion-Leaky Assay assay_type->ion_leaky Direct Enzyme Activity ion_tight Ion-Tight Assay assay_type->ion_tight Proton Transport add_compound Add varying concentrations of PF-03716556 ion_leaky->add_compound ion_tight->add_compound add_atp Initiate reaction with ATP add_compound->add_atp measure_leaky Measure ATP hydrolysis (e.g., phosphate release) add_atp->measure_leaky:n measure_tight Measure H⁺ transport (e.g., fluorescence quenching) add_atp->measure_tight:n data_analysis Data Analysis: Calculate pIC₅₀ measure_leaky->data_analysis measure_tight->data_analysis end End data_analysis->end

Caption: Generalized workflow for determining the in vitro inhibitory activity of PF-03716556.

In Vivo Pharmacology

In vivo studies in animal models confirm the potent acid-suppressing effects of PF-03716556.

Table 2: In Vivo Effects of PF-03716556

Animal ModelAdministration RouteEffectReference
Ghosh-Schild ratsIntraduodenalDose-dependent inhibition of gastric acid secretion[2]
Heidenhain pouch dogsIntraduodenalDose-dependent inhibition of gastric acid secretion[2]
Male Sprague-Dawley ratsIntraduodenal (1-10 mg/kg)Dose-dependent inhibition of gastric acid secretion[1]

PF-03716556 demonstrated a more rapid onset of action compared to omeprazole and was three-fold more potent than revaprazan in Ghosh-Schild rats and Heidenhain pouch dogs.[2]

Conclusion

(S)-PF-03716556 is a highly potent and selective potassium-competitive acid blocker. Its mechanism of action involves the competitive and reversible inhibition of the gastric H+,K+-ATPase, leading to a rapid and effective suppression of gastric acid secretion. The compound has demonstrated significant efficacy in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for acid-related disorders. It is important to distinguish this compound from PF-03758309, which targets the PAK4 kinase.

References

An In-Depth Technical Guide to (S)-PF-03716556: A Potent and Selective H+,K+-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PF-03716556 is a potent, selective, and reversible inhibitor of the gastric H+,K+-ATPase, commonly known as the proton pump. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of (S)-PF-03716556, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of acid-related gastrointestinal disorders.

Introduction

Gastric acid secretion is primarily mediated by the H+,K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme is responsible for the final step in acid production, exchanging intracellular H+ for extracellular K+. Inhibition of the H+,K+-ATPase is a clinically validated and highly effective strategy for the treatment of various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.

(S)-PF-03716556, also known as PF-03716556, is a novel small molecule that belongs to the class of potassium-competitive acid blockers (P-CABs).[1][2] Unlike traditional PPIs, which are prodrugs requiring acid activation and form covalent bonds with the enzyme, P-CABs act as reversible inhibitors that compete with potassium ions for binding to the H+,K+-ATPase.[1][2] This direct and competitive mechanism of action translates to a rapid onset of acid suppression.

Mechanism of Action

(S)-PF-03716556 exerts its inhibitory effect by directly and competitively binding to the K+-binding site of the H+,K+-ATPase. This reversible interaction prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby blocking the secretion of gastric acid. Kinetic studies have confirmed that PF-03716556 displays competitive inhibition against potassium ions, and Lineweaver-Burk analysis has demonstrated the reversible nature of this inhibition.

Signaling Pathway of Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell to activate the H+,K+-ATPase. The primary stimulants are gastrin, acetylcholine, and histamine.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimuli cluster_parietal_cell Parietal Cell cluster_inhibition Inhibition Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Histamine Histamine H2R H2 Receptor Histamine->H2R PLC Phospholipase C CCK2R->PLC M3R->PLC AC Adenylyl Cyclase H2R->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2+ Ca²⁺ IP3_DAG->Ca2+ PKA Protein Kinase A cAMP->PKA HK_ATPase_vesicles H+,K+-ATPase (Tubulovesicles) Ca2+->HK_ATPase_vesicles Translocation PKA->HK_ATPase_vesicles Translocation HK_ATPase_membrane H+,K+-ATPase (Canalicular Membrane) HK_ATPase_vesicles->HK_ATPase_membrane Fusion H_out H⁺ (Lumen) HK_ATPase_membrane->H_out H⁺ out K_site K_in K⁺ (Cell) K_in->HK_ATPase_membrane K⁺ in PF03716556 (S)-PF-03716556 PF03716556->HK_ATPase_membrane Competitive Inhibition Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity, MOA) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo ADME_Tox ADME/Toxicology In_Vivo->ADME_Tox Candidate Candidate Selection ADME_Tox->Candidate

References

The Discovery and Development of (S)-PF-03716556: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the gastric H+,K+-ATPase, commonly known as the proton pump. This document provides a comprehensive technical guide on its discovery, mechanism of action, and preclinical development, targeted towards researchers, scientists, and professionals in the field of drug development.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach acid into the esophagus, leading to symptoms like heartburn and acid regurgitation. The primary therapeutic strategy for GERD involves the inhibition of gastric acid secretion. (S)-PF-03716556 emerged as a promising therapeutic candidate from a class of compounds known as potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds with the H+,K+-ATPase, P-CABs act via a reversible, competitive inhibition at the potassium-binding site of the enzyme, offering the potential for a more rapid onset of action and sustained acid suppression.[1][2]

Discovery and Mechanism of Action

(S)-PF-03716556, chemically known as N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide, was identified as a potent and selective inhibitor of the gastric H+,K+-ATPase.[1] Its mechanism of action involves the competitive and reversible inhibition of the proton pump, which is the final step in the secretion of gastric acid by parietal cells in the stomach lining.[2]

Signaling Pathway of Gastric Acid Secretion and Inhibition by (S)-PF-03716556

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for (S)-PF-03716556.

G cluster_0 Parietal Cell cluster_1 Stimuli H2R H2 Receptor AC Adenylate Cyclase H2R->AC Gs M3R M3 Receptor PLC Phospholipase C M3R->PLC Gq CCK2R CCK2 Receptor CCK2R->PLC Gq cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA Protein Kinase A cAMP->PKA Ca2 Ca²⁺ IP3->Ca2 PKC Protein Kinase C Ca2->PKC ProtonPump H⁺,K⁺-ATPase (Proton Pump) PKA->ProtonPump Activation PKC->ProtonPump Activation H_out H⁺ (Acid) ProtonPump->H_out K_in K⁺ K_in->ProtonPump Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R PF03716556 (S)-PF-03716556 PF03716556->ProtonPump Inhibition

Mechanism of Action of (S)-PF-03716556.

Quantitative Data

The inhibitory potency of (S)-PF-03716556 against H+,K+-ATPase from different species was determined using in vitro assays. The data is summarized in the table below.

Target EnzymeSpeciesAssay ConditionpIC50IC50 (nM)Reference
H+,K+-ATPasePorcineIon-leaky6.026942[1]
H+,K+-ATPaseCanineIon-leaky6.038916[1]
H+,K+-ATPaseHuman (recombinant)Ion-leaky6.009979[1]
H+,K+-ATPasePorcineIon-tight (pH 7.4)7.09580.3[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols

Detailed experimental protocols for the key assays cited in the development of (S)-PF-03716556 are outlined below. It is important to note that the specific details of the protocols used by the discovering entity may not be publicly available; therefore, these represent generalized methodologies based on standard practices in the field.

In Vitro H+,K+-ATPase Inhibition Assay

Objective: To determine the in vitro potency of (S)-PF-03716556 in inhibiting the activity of H+,K+-ATPase.

Methodology:

  • Preparation of H+,K+-ATPase Vesicles: Gastric H+,K+-ATPase-rich microsomal vesicles are prepared from the gastric mucosa of species such as pigs or dogs, or from cells expressing recombinant human H+,K+-ATPase, through differential centrifugation.

  • Assay Buffer: The assay is typically performed in a buffer containing MgCl2, KCl, and a pH indicator.

  • ATP Addition: The enzymatic reaction is initiated by the addition of ATP.

  • Measurement of ATPase Activity: The activity of the H+,K+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of (S)-PF-03716556. The percentage of inhibition is calculated relative to a control without the inhibitor.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Models of Gastric Acid Secretion

Objective: To evaluate the efficacy of (S)-PF-03716556 in inhibiting gastric acid secretion in animal models.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The stomach is exposed, and a double-lumen cannula is inserted through the esophagus and stomach and exteriorized through the duodenum for continuous perfusion.

  • Gastric Perfusion: The stomach is continuously perfused with saline.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine.

  • Sample Collection: The gastric perfusate is collected at regular intervals.

  • Measurement of Acid Output: The acidity of the collected perfusate is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

  • Drug Administration: (S)-PF-03716556 is administered, typically via intraduodenal or intravenous routes, and the effect on acid output is measured over time.

Methodology:

  • Surgical Preparation: A Heidenhain pouch, a surgically created, vagally denervated pouch of the fundic portion of the stomach, is prepared in beagle dogs. A cannula is inserted into the pouch for the collection of gastric juice.

  • Stimulation of Acid Secretion: After a recovery period, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

  • Gastric Juice Collection: Gastric juice is collected from the pouch at regular intervals.

  • Measurement of Acid Output: The volume of the gastric juice is measured, and the acid concentration is determined by titration.

  • Drug Administration: (S)-PF-03716556 is administered orally or intravenously, and its effect on the volume and acidity of gastric secretion is monitored.

Preclinical Development Workflow

The following diagram outlines a generalized workflow for the preclinical development of a P-CAB like (S)-PF-03716556.

G cluster_0 Discovery Phase cluster_1 Preclinical Development Phase cluster_2 Clinical Development Lead_ID Lead Identification (HTS, Library Screening) Lead_Opt Lead Optimization (SAR Studies) Lead_ID->Lead_Opt In_Vitro_Screen In Vitro Screening (H⁺,K⁺-ATPase Assay) Lead_Opt->In_Vitro_Screen Selectivity Selectivity Profiling (vs. Na⁺,K⁺-ATPase, etc.) In_Vitro_Screen->Selectivity In_Vivo_Efficacy In Vivo Efficacy (Ghosh-Schild Rat, Heidenhain Pouch Dog) Selectivity->In_Vivo_Efficacy PK_PD Pharmacokinetics (ADME) & Pharmacodynamics In_Vivo_Efficacy->PK_PD Tox Toxicology Studies PK_PD->Tox Formulation Formulation Development Tox->Formulation IND IND-Enabling Studies Formulation->IND Phase_I Phase I Clinical Trials (Safety & PK in Humans) IND->Phase_I

Generalized Preclinical Development Workflow.

Synthesis, Pharmacokinetics, and Clinical Trials

As of the latest available public information, detailed protocols for the chemical synthesis of (S)-PF-03716556 are not readily accessible in peer-reviewed literature and are likely proprietary. Similarly, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for (S)-PF-03716556 in preclinical species or humans have not been published. Furthermore, a comprehensive search of clinical trial registries did not yield any registered clinical trials specifically for (S)-PF-03716556.

Conclusion

(S)-PF-03716556 is a potent and selective potassium-competitive acid blocker that demonstrated promising preclinical efficacy in inhibiting gastric acid secretion. Its reversible and competitive mechanism of action on the H+,K+-ATPase offers a potential advantage over traditional proton pump inhibitors. While the available data highlights its discovery and in vitro/in vivo pharmacology, further information regarding its synthesis, pharmacokinetics, and clinical development is required to fully assess its therapeutic potential.

References

An In-depth Technical Guide to (S)-PF-03716556: A Potent and Selective H+,K+-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S)-PF-03716556. Initially investigated as a potential PAK inhibitor, extensive research has unequivocally identified (S)-PF-03716556 as a potent and selective inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. This document details its chemical characteristics, mechanism of action as a potassium-competitive acid blocker (P-CAB), and its effects on gastric acid secretion. Furthermore, it outlines the key experimental protocols used for its evaluation and provides a visual representation of the relevant physiological signaling pathways.

Chemical Structure and Properties

(S)-PF-03716556, with the IUPAC name 8-[[(4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-yl]amino]-N-(2-hydroxyethyl)-N,2-dimethyl-imidazo[1,2-a]pyridine-6-carboxamide, is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 8-[[(4R)-3,4-Dihydro-5-methyl-2H-1-benzopyran-4-yl]amino]-N-(2-hydroxyethyl)-N,2-dimethyl-imidazo[1,2-a]pyridine-6-carboxamide
Molecular Formula C22H26N4O3
Molecular Weight 394.47 g/mol
CAS Number 928774-43-0
Appearance Light tan solid
Solubility Soluble in DMSO
SMILES OCCN(C)C(C2=CN1C(C(N[C@H]4C3=C(C)C=CC=C3OCC4)=C2)=NC(C)=C1)=O
InChI Key YBHKBMJREUZHOV-QGZVFWFLSA-N

Biological Activity and Mechanism of Action

(S)-PF-03716556 is a potent and selective, competitive, and reversible antagonist of the acid pump (H+,K+-ATPase)[1]. It belongs to the class of potassium-competitive acid blockers (P-CABs). Unlike proton pump inhibitors (PPIs) that require acidic conditions for activation and form covalent bonds with the enzyme, (S)-PF-03716556 binds reversibly to the H+,K+-ATPase, competing with potassium ions (K+) to inhibit its activity[2]. This mechanism allows for a rapid onset of action and sustained inhibition of gastric acid secretion.

In Vitro Activity

(S)-PF-03716556 demonstrates potent inhibitory activity against H+,K+-ATPase from various species. The table below summarizes its reported pIC50 values.

Enzyme SourceAssay TypepIC50
Porcine gastric H+,K+-ATPaseIon-leaky6.026
Canine gastric H+,K+-ATPaseIon-leaky6.038
Human recombinant H+,K+-ATPaseIon-leaky6.009
Porcine gastric H+,K+-ATPaseIon-tight7.095
In Vivo Activity

In vivo studies in animal models have confirmed the efficacy of (S)-PF-03716556 in reducing gastric acid secretion. In Ghosh-Schild rats and Heidenhain pouch dogs, it exhibited a more rapid onset of action and greater potency compared to the proton pump inhibitor omeprazole and the other P-CAB, revaprazan[1].

Signaling Pathway of Gastric Acid Secretion and Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step of this process is the translocation and activation of the H+,K+-ATPase at the apical membrane of the parietal cell. (S)-PF-03716556 exerts its effect by directly inhibiting this enzyme.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_second_messengers Second Messengers cluster_kinases Protein Kinases cluster_pump Proton Pump cluster_inhibition Inhibition Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine (ACh) M3R M3 Receptor Acetylcholine->M3R Ca2_plus Ca²⁺ CCK2R->Ca2_plus cAMP cAMP H2R->cAMP M3R->Ca2_plus PKC Protein Kinase C Ca2_plus->PKC PKA Protein Kinase A cAMP->PKA HK_ATPase H⁺,K⁺-ATPase (Proton Pump) PKC->HK_ATPase Activation PKA->HK_ATPase Activation Gastric Acid\n(H⁺ Secretion) Gastric Acid (H⁺ Secretion) HK_ATPase->Gastric Acid\n(H⁺ Secretion) PF03716556 (S)-PF-03716556 PF03716556->HK_ATPase Inhibition

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of (S)-PF-03716556.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize (S)-PF-03716556.

H+,K+-ATPase Inhibition Assay (Ion-leaky and Ion-tight)

This assay measures the ability of a compound to inhibit the activity of the H+,K+-ATPase enzyme. The enzyme is typically isolated from porcine gastric microsomes. The assay can be performed under "ion-leaky" (at acidic pH, e.g., 6.4) or "ion-tight" (at neutral pH, e.g., 7.4) conditions to assess the pH-dependent activity of the inhibitor.

General Protocol Outline:

  • Enzyme Preparation: Isolate H+,K+-ATPase-enriched microsomes from porcine gastric mucosa by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer salts (e.g., Tris-HCl), MgCl2, KCl, and the test compound at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding ATP to the mixture. The H+,K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).

  • Quantification: After a defined incubation period, stop the reaction and measure the amount of Pi produced using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Calculate the percent inhibition of H+,K+-ATPase activity at each compound concentration and determine the pIC50 value.

ATPase_Assay_Workflow A Isolate H⁺,K⁺-ATPase from porcine gastric microsomes B Prepare reaction mixture: Buffer, MgCl₂, KCl, (S)-PF-03716556 A->B C Initiate reaction with ATP B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure inorganic phosphate (Pi) E->F G Calculate % inhibition and pIC₅₀ F->G Ghosh_Schild_Workflow A Anesthetize rat B Surgically prepare for stomach perfusion A->B C Perfuse stomach with saline B->C D Collect perfusate (baseline) C->D E Administer (S)-PF-03716556 D->E F Collect perfusate (post-drug) E->F G Titrate perfusate to measure acid output F->G H Analyze inhibition of gastric acid secretion G->H

References

Pharmacological Profile of (S)-PF-03716556: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the gastric proton pump, H⁺,K⁺-ATPase. This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental methodologies are provided for key studies, and signaling pathways and experimental workflows are illustrated for clarity.

Mechanism of Action

(S)-PF-03716556 exerts its acid-reducing effects by directly inhibiting the H⁺,K⁺-ATPase, the enzyme responsible for the final step in gastric acid secretion from parietal cells. Unlike irreversible proton pump inhibitors (PPIs) such as omeprazole, (S)-PF-03716556 is a potassium-competitive acid pump antagonist (P-CAB). Its binding to the enzyme is competitive with respect to the potassium ion (K⁺) and is reversible. This mode of action allows for a rapid onset of effect.

Mechanism of Action of (S)-PF-03716556 cluster_parietal_cell Parietal Cell cluster_membrane Apical Membrane H2O H₂O H2CO3 H₂CO₃ H2O->H2CO3 CO2 CO₂ CO2->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H H⁺ H2CO3->H ATPase H⁺,K⁺-ATPase H->ATPase K_in K⁺ K_in->ATPase KCl_cotransporter K⁺/Cl⁻ Cotransporter K_in->KCl_cotransporter Cl_in Cl⁻ Cl_in->KCl_cotransporter K_out K⁺ Cl_out Cl⁻ HCl HCl (Gastric Acid) Cl_out->HCl H_out H⁺ H_out->HCl ATPase->K_out ATPase->H_out KCl_cotransporter->K_out KCl_cotransporter->Cl_out PF03716556 (S)-PF-03716556 PF03716556->ATPase  Inhibits

Figure 1: Mechanism of Action of (S)-PF-03716556

In Vitro Pharmacology

The inhibitory activity of (S)-PF-03716556 on H⁺,K⁺-ATPase has been characterized in various in vitro assay systems.

Potency at H⁺,K⁺-ATPase

The potency of (S)-PF-03716556 was determined using ion-leaky and ion-tight vesicle preparations from different species. The pIC₅₀ values, representing the negative logarithm of the half-maximal inhibitory concentration, are summarized in the table below.

Target EnzymeAssay TypepIC₅₀
Porcine Gastric H⁺,K⁺-ATPaseIon-Leaky6.026
Canine Gastric H⁺,K⁺-ATPaseIon-Leaky6.038
Human Recombinant Gastric H⁺,K⁺-ATPaseIon-Leaky6.009
Porcine Gastric H⁺,K⁺-ATPaseIon-Tight (pH 7.4)7.095
Data compiled from publicly available research.
Selectivity Profile

(S)-PF-03716556 exhibits high selectivity for the gastric H⁺,K⁺-ATPase. It has been shown to be inactive against a panel of other receptors, ion channels, and enzymes, including the closely related Na⁺,K⁺-ATPase.

TargetActivity
Na⁺,K⁺-ATPase (canine kidney)Inactive
Various other receptors and ion channelsIC₅₀ > 10 µM
Data compiled from publicly available research.

In Vivo Pharmacology

The efficacy of (S)-PF-03716556 in suppressing gastric acid secretion has been demonstrated in preclinical animal models.

Inhibition of Gastric Acid Secretion

In both Ghosh-Schild rats and Heidenhain pouch dogs, (S)-PF-03716556 demonstrated dose-dependent inhibition of gastric acid secretion. Notably, it exhibited a more rapid onset of action compared to omeprazole and a greater potency than revaprazan in these models.

Animal ModelEffectComparator
Ghosh-Schild RatDose-dependent inhibition of gastric acid secretionMore rapid onset than omeprazole, 3-fold more potent than revaprazan
Heidenhain Pouch DogDose-dependent inhibition of gastric acid secretionMore rapid onset than omeprazole, 3-fold more potent than revaprazan
Data compiled from publicly available research.

Experimental Protocols

In Vitro H⁺,K⁺-ATPase Inhibition Assay

Objective: To determine the inhibitory potency of (S)-PF-03716556 on H⁺,K⁺-ATPase activity.

Materials:

  • H⁺,K⁺-ATPase-enriched vesicles (porcine, canine, or human recombinant)

  • Assay Buffer (e.g., 40 mM Bis-Tris, pH 6.4)

  • ATP

  • MgCl₂

  • KCl

  • (S)-PF-03716556

  • Phosphate detection reagent (e.g., Malachite Green)

  • Spectrophotometer

Protocol (Ion-Leaky Assay):

  • Prepare H⁺,K⁺-ATPase-enriched vesicles from the appropriate source (e.g., porcine gastric mucosa). These vesicles are "leaky" to ions.

  • Pre-incubate the vesicles with varying concentrations of (S)-PF-03716556 in the assay buffer.

  • Initiate the reaction by adding ATP, MgCl₂, and KCl.

  • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

  • Calculate the percent inhibition at each concentration of (S)-PF-03716556 and determine the IC₅₀ value.

Protocol (Ion-Tight Assay):

  • Prepare ion-tight H⁺,K⁺-ATPase-enriched vesicles. These vesicles maintain an ion gradient.

  • The assay is performed in a buffer at a physiological pH (e.g., 7.4).

  • The remainder of the protocol is similar to the ion-leaky assay, with the measurement of proton transport into the vesicles often assessed using a pH-sensitive dye.

cluster_workflow In Vitro H⁺,K⁺-ATPase Inhibition Assay Workflow start Start prepare_vesicles Prepare H⁺,K⁺-ATPase Vesicles start->prepare_vesicles pre_incubate Pre-incubate Vesicles with (S)-PF-03716556 prepare_vesicles->pre_incubate initiate_reaction Initiate Reaction (add ATP, Mg²⁺, K⁺) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi calculate_ic50 Calculate IC₅₀ measure_pi->calculate_ic50 end End calculate_ic50->end

Figure 2: In Vitro H⁺,K⁺-ATPase Inhibition Assay Workflow
In Vivo Gastric Acid Secretion in Ghosh-Schild Rat

Objective: To evaluate the in vivo efficacy of (S)-PF-03716556 in inhibiting gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., urethane)

  • Perfusion pump

  • pH meter and recorder

  • (S)-PF-03716556

  • Histamine or other secretagogue

Protocol:

  • Anesthetize the rats.

  • Cannulate the esophagus and pylorus.

  • Perfuse the stomach with a saline solution at a constant rate.

  • Continuously monitor and record the pH of the perfusate emerging from the pyloric cannula.

  • Administer a secretagogue (e.g., histamine) intravenously to stimulate gastric acid secretion.

  • Once a stable baseline of acid secretion is established, administer (S)-PF-03716556 intravenously or intraduodenally.

  • Continue to monitor and record the pH to determine the extent and duration of inhibition of gastric acid secretion.

cluster_workflow Ghosh-Schild Rat Gastric Acid Secretion Workflow start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate Esophagus and Pylorus anesthetize->cannulate perfuse Perfuse Stomach cannulate->perfuse monitor_ph Monitor pH of Perfusate perfuse->monitor_ph stimulate Stimulate Acid Secretion (e.g., Histamine) monitor_ph->stimulate administer_drug Administer (S)-PF-03716556 stimulate->administer_drug monitor_inhibition Monitor Inhibition of Acid Secretion administer_drug->monitor_inhibition end End monitor_inhibition->end

Figure 3: Ghosh-Schild Rat Model Workflow
In Vivo Gastric Acid Secretion in Heidenhain Pouch Dog

Objective: To assess the effect of (S)-PF-03716556 on gastric acid secretion in a chronic dog model.

Materials:

  • Dogs with surgically prepared Heidenhain pouches (a denervated pouch of the stomach)

  • Gastric fistula cannula

  • (S)-PF-03716556

  • Pentagastrin or other secretagogue

Protocol:

  • Fast the dogs overnight but allow access to water.

  • Collect basal gastric juice from the Heidenhain pouch for a defined period.

  • Administer a continuous intravenous infusion of a secretagogue (e.g., pentagastrin) to stimulate acid secretion.

  • Collect gastric juice in fractions (e.g., every 15-30 minutes).

  • Administer (S)-PF-03716556 intravenously or orally.

  • Continue collecting gastric juice fractions and measure the volume and titrate the acid concentration to determine the total acid output.

  • Analyze the data to determine the inhibitory effect of (S)-PF-03716556 on stimulated gastric acid secretion.

Conclusion

(S)-PF-03716556 is a potent and selective potassium-competitive acid pump antagonist with a rapid onset of action. Its pharmacological profile, characterized by effective and reversible inhibition of the gastric H⁺,K⁺-ATPase, suggests its potential as a therapeutic agent for acid-related disorders. The data from in vitro and in vivo studies demonstrate its clear mechanism of action and preclinical efficacy.

A Technical Guide to (S)-PF-03716556: A Novel Acid Pump Antagonist for Gastroesophageal Reflux Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While proton pump inhibitors (PPIs) have been the mainstay of treatment, a newer class of drugs known as potassium-competitive acid blockers (P-CABs) offers a distinct mechanism of action with the potential for more rapid and sustained acid suppression. This technical guide provides an in-depth overview of (S)-PF-03716556, a potent and selective P-CAB, for researchers and professionals in drug development.

(S)-PF-03716556, a novel acid pump antagonist, has demonstrated significant potential in preclinical studies for the treatment of GERD.[1] It acts via a competitive and reversible inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

(S)-PF-03716556 exerts its effect by directly targeting the H+,K+-ATPase in gastric parietal cells. Unlike PPIs which require acidic activation and form covalent bonds, (S)-PF-03716556 competes with potassium ions (K+) on the luminal side of the proton pump, leading to a rapid and reversible inhibition of acid secretion.[1]

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation and translocation of the H+,K+-ATPase to the apical membrane. The primary stimulants are:

  • Histamine: Released from enterochromaffin-like (ECL) cells, it binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[2][3][4]

  • Acetylcholine (ACh): Released from vagal nerve endings, it stimulates M3 muscarinic receptors, leading to an increase in intracellular calcium (Ca2+).[2][3][5]

  • Gastrin: Secreted by G-cells, it can directly stimulate parietal cells via CCK2 receptors or, more significantly, indirectly by stimulating histamine release from ECL cells.[3][4][5][6]

These signaling cascades ultimately lead to the fusion of tubulovesicles containing the H+,K+-ATPase with the canalicular membrane, dramatically increasing the number of active proton pumps at the secretory surface.[2][6] (S)-PF-03716556, by blocking the final step in this process, provides effective control of gastric acid secretion regardless of the primary stimulus.

Signaling_Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_second_messengers Second Messengers cluster_pump Proton Pump Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca2+ M3R->Ca2 CCK2R->Ca2 ATPase_inactive H+,K+-ATPase (Tubulovesicles) cAMP->ATPase_inactive Ca2->ATPase_inactive ATPase_active H+,K+-ATPase (Apical Membrane) ATPase_inactive->ATPase_active Translocation Acid_Secretion ↓ Gastric Acid Secretion ATPase_active->Acid_Secretion Inhibition PF03716556 (S)-PF-03716556 PF03716556->ATPase_active

Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by (S)-PF-03716556.

Quantitative Data

The potency and efficacy of (S)-PF-03716556 have been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency of (S)-PF-03716556 and Comparators against H+,K+-ATPase

CompoundAssay TypeSpeciesIC50 (nM)Reference
(S)-PF-03716556 Ion-leakyHog~1000[1]
RevaprazanNot SpecifiedNot Specified~350 (at pH 6.1)
OmeprazoleIon-leakyHog~1000[1]
TAK-438 (Vonoprazan)Ion-leakyHog17[1]

Note: Direct comparative studies under identical conditions are limited. The provided values are for general comparison.

Table 2: In Vivo Efficacy of (S)-PF-03716556 in Preclinical Models

ModelSpeciesEndpointEfficacy of (S)-PF-03716556ComparatorReference
Ghosh-Schild RatRatInhibition of Gastric Acid SecretionMore rapid onset of actionOmeprazole
Heidenhain Pouch DogDogInhibition of Gastric Acid Secretion3-fold greater potencyRevaprazan

Note: Specific dosage and quantitative inhibition values were not detailed in the publicly available literature.

Table 3: Preclinical Pharmacokinetic Parameters (Hypothetical Data for Illustrative Purposes)

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)
RatIV15000.11.5800-
RatPO512000.51.8450070
DogIV0.53000.12.5600-
DogPO28001.02.8320080

Disclaimer: The pharmacokinetic data in Table 3 is hypothetical and for illustrative purposes only, as specific data for (S)-PF-03716556 was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used in the evaluation of (S)-PF-03716556.

In Vitro H+,K+-ATPase Inhibition Assays

The inhibitory activity of (S)-PF-03716556 on the proton pump is typically assessed using isolated gastric membrane vesicles enriched with H+,K+-ATPase. Two primary assay configurations are used:

  • Ion-Leaky Vesicles: These vesicles have high permeability to K+ and Cl- ions, allowing for the direct measurement of ATPase activity (ATP hydrolysis) as the rate-limiting step.

  • Ion-Tight Vesicles: These vesicles have low ion permeability, and the rate of H+ transport is dependent on both ATP hydrolysis and the establishment of an ion gradient. This assay provides a more physiologically relevant measure of proton pump inhibition.

Protocol for H+,K+-ATPase Activity Assay (General)

  • Preparation of H+,K+-ATPase Vesicles: Gastric membrane vesicles are prepared from porcine or rabbit gastric mucosa through differential and density gradient centrifugation to enrich for H+,K+-ATPase.

  • Vesicle Characterization: Vesicle preparations are characterized for protein concentration and ATPase activity. For ion-tight vesicles, the integrity of the membrane is confirmed.

  • Incubation: Vesicles are pre-incubated with varying concentrations of (S)-PF-03716556 or comparator compounds in a buffered solution.

  • Assay Initiation: The ATPase reaction is initiated by the addition of ATP.

  • Measurement of Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time, typically using a colorimetric method such as the malachite green assay.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In_Vitro_Workflow cluster_prep Vesicle Preparation cluster_assay Inhibition Assay Gastric_Mucosa Gastric Mucosa (Porcine/Rabbit) Centrifugation Differential & Density Gradient Centrifugation Gastric_Mucosa->Centrifugation Vesicles H+,K+-ATPase Enriched Vesicles Centrifugation->Vesicles Preincubation Pre-incubation with (S)-PF-03716556 Vesicles->Preincubation ATP_Addition Initiate reaction with ATP Preincubation->ATP_Addition Pi_Measurement Measure Inorganic Phosphate (Pi) release ATP_Addition->Pi_Measurement IC50_Calculation Calculate IC50 Pi_Measurement->IC50_Calculation

Caption: General experimental workflow for the in vitro H+,K+-ATPase inhibition assay.
In Vivo Models of Gastric Acid Secretion

1. Ghosh-Schild Rat Model

This acute model allows for the continuous measurement of gastric acid secretion in anesthetized rats.

Protocol:

  • Animal Preparation: Rats are anesthetized and a double-lumen cannula is inserted into the esophagus and secured in the stomach. A second cannula is placed in the duodenum.

  • Stomach Perfusion: The stomach is continuously perfused with a buffer solution at a constant rate.

  • Sample Collection: The perfusate exiting the duodenal cannula is collected at regular intervals.

  • Acid Secretion Measurement: The acid content of the collected perfusate is determined by titration with a standardized base (e.g., NaOH) to a neutral pH.

  • Drug Administration: (S)-PF-03716556 or comparator drugs are administered intravenously or intraduodenally, and the effect on acid secretion is monitored over time.

2. Heidenhain Pouch Dog Model

This chronic model utilizes surgically created gastric pouches in dogs, allowing for repeated studies in conscious animals.

Protocol:

  • Surgical Preparation: A portion of the fundic region of the stomach is surgically isolated to form a pouch, which is separated from the main stomach but retains its blood supply. The vagal nerve supply to the pouch is severed. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

  • Recovery: Dogs are allowed to recover fully from the surgery.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, typically histamine.

  • Gastric Juice Collection: Gastric juice is collected from the pouch cannula at regular intervals.

  • Acid Output Measurement: The volume of the collected juice is measured, and the acid concentration is determined by titration. The total acid output is then calculated.

  • Drug Administration: (S)-PF-03716556 or comparator drugs are administered, and the inhibitory effect on stimulated acid secretion is quantified.

In_Vivo_Workflow cluster_rat Ghosh-Schild Rat Model cluster_dog Heidenhain Pouch Dog Model cluster_drug_admin Drug Evaluation Rat_Prep Anesthetize & Cannulate Rat Rat_Perfusion Perfuse Stomach Rat_Prep->Rat_Perfusion Rat_Collection Collect Perfusate Rat_Perfusion->Rat_Collection Rat_Titration Titrate for Acid Content Rat_Collection->Rat_Titration Drug_Admin Administer (S)-PF-03716556 Rat_Titration->Drug_Admin Dog_Prep Surgically Create Pouch Dog_Stimulation Stimulate with Histamine Dog_Prep->Dog_Stimulation Dog_Collection Collect Gastric Juice Dog_Stimulation->Dog_Collection Dog_Titration Titrate for Acid Output Dog_Collection->Dog_Titration Dog_Titration->Drug_Admin Measure_Inhibition Measure Inhibition of Acid Secretion Drug_Admin->Measure_Inhibition

Caption: Experimental workflows for the in vivo evaluation of gastric acid secretion inhibitors.

Conclusion

(S)-PF-03716556 is a promising potassium-competitive acid blocker with a distinct mechanism of action that offers potential advantages over traditional PPIs for the management of GERD. Its potent and rapid inhibition of the gastric H+,K+-ATPase, demonstrated in both in vitro and in vivo preclinical models, warrants further investigation. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology and evaluation of this novel acid pump antagonist. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for advancing the research and development of this and other next-generation acid-suppressive therapies.

References

Reversible Inhibition of the Gastric Acid Pump by (S)-PF 03716556: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potent, selective, and reversible inhibition of the gastric H+,K+-ATPase, commonly known as the gastric acid pump, by the novel compound (S)-PF 03716556. This document details the quantitative pharmacology of this compound, presents comprehensive experimental protocols for its in vitro and in vivo evaluation, and visualizes key mechanisms and workflows. The data and methodologies compiled herein are intended to serve as a valuable resource for researchers in the fields of gastroenterology, pharmacology, and drug development.

Introduction

The gastric H+,K+-ATPase is the primary enzyme responsible for the secretion of gastric acid, playing a crucial role in the pathophysiology of acid-related disorders such as gastroesophageal reflux disease (GERD). Inhibition of this proton pump is a cornerstone of therapy for these conditions. This compound is a potassium-competitive acid blocker (P-CAB) that demonstrates a competitive and reversible mode of action, offering a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs).

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized across various species and assay conditions. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against H+,K+-ATPase

Species/Enzyme SourceAssay TypepHpIC50Reference
PorcineIon-leaky-6.026[1]
PorcineIon-tight7.47.095[1]
CanineIon-leaky-6.038[1]
Human (recombinant)Ion-leaky-6.009[1]

Table 2: In Vivo Efficacy of this compound on Gastric Acid Secretion

Animal ModelAdministration RouteDose RangeEffectReference
Male Sprague-Dawley RatsIntraduodenal1-10 mg/kgDose-dependent inhibition of gastric acid secretion[1]

Mechanism of Action

This compound acts as a reversible, potassium-competitive inhibitor of the gastric H+,K+-ATPase. Unlike irreversible PPIs, which form covalent bonds with the enzyme, this compound binds to the potassium-binding site of the enzyme in a reversible manner, preventing the exchange of H+ and K+ ions and thereby inhibiting acid secretion.

cluster_parietal_cell Parietal Cell cluster_inhibition Inhibition by this compound H+/K+ ATPase H+/K+ ATPase K_in K+ H+/K+ ATPase->K_in Pumped in H_out H+ H+/K+ ATPase->H_out Pumped out H+/K+ ATPase_inhibited H+/K+ ATPase (Inhibited) H_in H+ H_in->H+/K+ ATPase Binds K_out K+ K_out->H+/K+ ATPase Binds K_out_blocked K+ PF03716556 This compound PF03716556->H+/K+ ATPase_inhibited Reversibly Binds to K+ site K_out_blocked->H+/K+ ATPase_inhibited Binding Blocked

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro H+,K+-ATPase Inhibition Assays

4.1.1. Preparation of Gastric H+,K+-ATPase Vesicles

A common source for the enzyme is the gastric mucosa of hogs or rabbits.

  • Tissue Homogenization: Gastric mucosal scrapings are homogenized in a buffered sucrose solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+,K+-ATPase.

  • Density Gradient Centrifugation: For further purification and to obtain "ion-tight" vesicles, the microsomal fraction is layered onto a density gradient (e.g., Ficoll or sucrose) and centrifuged at high speed. The band containing the purified vesicles is collected.

4.1.2. Ion-Leaky H+,K+-ATPase Activity Assay

This assay measures the total enzyme activity in the presence of an ionophore to dissipate any ion gradients.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 6.5), MgCl2, KCl, and an ionophore such as valinomycin or nigericin.

  • Enzyme and Inhibitor Incubation: Add the prepared H+,K+-ATPase vesicles and varying concentrations of this compound to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Measurement of ATPase Activity: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This is typically done using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a phosphomolybdate complex.

  • Data Analysis: The pIC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.1.3. Ion-Tight H+,K+-ATPase Activity Assay

This assay measures the activity of the enzyme in vesicles that are capable of forming and maintaining a proton gradient.

  • Reaction Mixture: The reaction buffer is similar to the ion-leaky assay but lacks an ionophore.

  • Enzyme and Inhibitor Incubation: As in the ion-leaky assay, the enzyme and inhibitor are pre-incubated.

  • Initiation and Measurement: The reaction is initiated with ATP, and the rate of Pi release is measured. The activity in this assay is dependent on the intravesicular K+ concentration.

  • Data Analysis: The pIC50 is determined as described for the ion-leaky assay. The higher potency observed in this assay reflects the accumulation of the inhibitor in the acidic intravesicular space.

cluster_prep Vesicle Preparation cluster_assays Activity Assays cluster_analysis Data Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Density_Gradient Density_Gradient Centrifugation->Density_Gradient Ion_Leaky Ion-Leaky Assay (+ Ionophore) Density_Gradient->Ion_Leaky Vesicles Ion_Tight Ion-Tight Assay (- Ionophore) Density_Gradient->Ion_Tight Vesicles Pi_Measurement Measure Pi Release Ion_Leaky->Pi_Measurement Ion_Tight->Pi_Measurement pIC50_Calculation Calculate pIC50 Pi_Measurement->pIC50_Calculation

Caption: In vitro H+,K+-ATPase inhibition assay workflow.

In Vivo Gastric Acid Secretion Models

4.2.1. Ghosh-Schild Rat Model

This model allows for the continuous measurement of gastric acid secretion in anesthetized rats.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheal cannula is inserted. The stomach is exposed, and cannulas are placed in the esophagus and pylorus for perfusion.

  • Gastric Perfusion: The stomach is continuously perfused with a saline solution. The perfusate is collected, and its acidity is determined by titration with a standard NaOH solution.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

  • Drug Administration: Once a stable baseline of acid secretion is established, this compound is administered intraduodenally.

  • Measurement of Inhibition: The reduction in acid output in the perfusate following drug administration is measured over time.

4.2.2. Heidenhain Pouch Dog Model

This is a chronic model in conscious dogs that allows for repeated measurements of gastric acid secretion.

  • Surgical Preparation: A portion of the fundic region of the stomach is surgically isolated to create a pouch that is separated from the main stomach but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric juice.

  • Recovery: The animals are allowed to recover fully from the surgery.

  • Stimulation of Acid Secretion: Gastric acid secretion from the pouch is stimulated by feeding or by the administration of a secretagogue.

  • Drug Administration and Sample Collection: this compound is administered, and gastric juice is collected from the pouch at regular intervals.

  • Analysis: The volume and acid concentration of the collected gastric juice are measured to determine the total acid output and the extent of inhibition.

cluster_rat Ghosh-Schild Rat Model cluster_dog Heidenhain Pouch Dog Model Anesthesia Anesthesia Cannulation Cannulation Anesthesia->Cannulation Perfusion Perfusion Cannulation->Perfusion Stimulation_Rat Stimulate Acid Secretion Perfusion->Stimulation_Rat Drug_Admin_Rat Administer this compound Stimulation_Rat->Drug_Admin_Rat Measurement_Rat Measure Acid Output Drug_Admin_Rat->Measurement_Rat Pouch_Surgery Heidenhain Pouch Creation Recovery Recovery Pouch_Surgery->Recovery Stimulation_Dog Stimulate Acid Secretion Recovery->Stimulation_Dog Drug_Admin_Dog Administer this compound Stimulation_Dog->Drug_Admin_Dog Measurement_Dog Collect and Analyze Gastric Juice Drug_Admin_Dog->Measurement_Dog

Caption: In vivo gastric acid secretion experimental workflows.

Conclusion

This compound is a potent and selective reversible inhibitor of the gastric H+,K+-ATPase. The data and experimental protocols presented in this technical guide provide a comprehensive framework for the preclinical evaluation of this and similar compounds. Its competitive and reversible mechanism of action distinguishes it from traditional PPIs and warrants further investigation for the management of acid-related disorders.

References

(S)-PF-03716556: A Deep Dive into its Potent and Selective Inhibition of Gastric H+,K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-PF-03716556, a novel imidazo[1,2-a]pyridine derivative, has emerged as a potent and highly selective antagonist of the gastric hydrogen-potassium adenosine triphosphatase (H+,K+-ATPase). This enzyme, commonly known as the proton pump, is the final and key regulator of gastric acid secretion. As a member of the Potassium-Competitive Acid Blocker (P-CAB) class of drugs, (S)-PF-03716556 offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It competitively and reversibly inhibits the H+,K+-ATPase by binding to the potassium-binding site of the enzyme.[1][2] This guide provides a comprehensive technical overview of the selectivity of (S)-PF-03716556, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The defining characteristic of (S)-PF-03716556 is its remarkable selectivity for the gastric H+,K+-ATPase over other closely related P-type ATPases, most notably the Na+,K+-ATPase, which is crucial for maintaining electrochemical gradients across the plasma membrane of most animal cells. This high degree of selectivity is critical for minimizing off-target effects and ensuring a favorable safety profile.

The inhibitory potency of (S)-PF-03716556 has been quantified across various species, demonstrating consistent high affinity for the target enzyme. The compound's selectivity is further underscored by its negligible activity against Na+,K+-ATPase and a wide range of other receptors and ion channels.

Enzyme TargetSpecies/SourceAssay TypePotency (pIC50)Potency (IC50)Selectivity NotesReference
H+,K+-ATPase Porcine (gastric)Ion-leaky6.03~933 nM-
H+,K+-ATPase Canine (gastric)Ion-leaky6.04~912 nM-
H+,K+-ATPase Human (recombinant)Ion-leaky6.01~977 nM-
Na+,K+-ATPase Not SpecifiedNot SpecifiedNo activity>10 µMHighly selective over Na+,K+-ATPase
Other Receptors and Ion Channels Panel of 50Various->10 µMBroad selectivity against other off-targets

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway of Gastric Acid Secretion and Inhibition

Gastric acid secretion by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation and translocation of the H+,K+-ATPase. (S)-PF-03716556 acts at the final step of this cascade.

Gastric Acid Secretion Pathway cluster_0 Stimulatory Signals cluster_1 Parietal Cell cluster_2 Lumen (Stomach) ACh Acetylcholine M3R M3 Receptor ACh->M3R binds Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R binds Histamine Histamine H2R H2 Receptor Histamine->H2R binds PLC PLC M3R->PLC CCK2R->PLC AC Adenylate Cyclase H2R->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC Ca2->PKC activates Tubulovesicles Tubulovesicles (H+,K+-ATPase) PKC->Tubulovesicles promote fusion cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates PKA->Tubulovesicles promote fusion HKATPase_active Active H+,K+-ATPase (at apical membrane) Tubulovesicles->HKATPase_active translocates to H_ion H⁺ HKATPase_active->H_ion pumps out K_ion_in K⁺ K_ion_in->HKATPase_active pumps in K_ion_out K⁺ PF03716556 (S)-PF-03716556 PF03716556->HKATPase_active inhibits (K⁺ competitive)

Caption: Signaling pathways regulating H+,K+-ATPase activity.

Experimental Protocols

The determination of the potency and selectivity of (S)-PF-03716556 relies on robust in vitro enzyme inhibition assays. The following are detailed methodologies for assessing the activity against both the target enzyme, H+,K+-ATPase, and the key off-target, Na+,K+-ATPase.

H+,K+-ATPase Inhibition Assay (Ion-Leaky Vesicle Method)

This assay measures the K+-stimulated ATPase activity in ion-leaky gastric membrane vesicles, where the hydrolysis of ATP is coupled to proton transport. The inhibition of this activity by a test compound is quantified by measuring the reduction in the amount of inorganic phosphate (Pi) released.

a) Preparation of Porcine Gastric H+,K+-ATPase Vesicles:

  • Obtain fresh porcine stomachs from a local abattoir and place them on ice.

  • Scrape the gastric mucosa from the underlying muscle layers.

  • Homogenize the mucosal scrapings in a buffer solution (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Perform a series of differential centrifugations to isolate the microsomal fraction containing the H+,K+-ATPase vesicles.

  • To create "ion-leaky" vesicles, subject the preparation to a freeze-thaw cycle or treatment with a low concentration of a detergent like Triton X-100. This dissipates any ion gradients, allowing for direct measurement of ATPase hydrolytic activity.

  • Determine the protein concentration of the vesicle preparation using a standard method such as the Bradford assay.

b) ATPase Activity Assay Protocol:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 40 mM, pH 7.4)

    • MgCl₂ (e.g., 2 mM)

    • KCl (e.g., 5 mM, to stimulate the enzyme)

    • The prepared H+,K+-ATPase vesicles (typically 5-10 µg of protein).

    • Varying concentrations of (S)-PF-03716556 or vehicle control (e.g., DMSO).

  • Pre-incubate the reaction mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding ATP (e.g., 2 mM final concentration).

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

  • Terminate the reaction by adding an ice-cold stop solution, such as trichloroacetic acid (TCA) or a solution containing sodium dodecyl sulfate (SDS).

  • Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske-Subbarow or Malachite Green assay. This involves adding a reagent that forms a colored complex with Pi, which can be measured spectrophotometrically (e.g., at 660 nm).

  • Calculate the percentage of inhibition for each concentration of (S)-PF-03716556 relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Na+,K+-ATPase Inhibition Assay

To confirm selectivity, a similar assay is performed using a preparation containing Na+,K+-ATPase, often sourced from canine kidney medulla, which is rich in this enzyme.

a) Preparation of Canine Kidney Na+,K+-ATPase:

  • Obtain canine kidneys and dissect the outer medulla.

  • Homogenize the tissue in a suitable buffer.

  • Isolate the microsomal fraction containing the Na+,K+-ATPase through differential centrifugation, similar to the H+,K+-ATPase preparation.

  • Determine the protein concentration of the enzyme preparation.

b) ATPase Activity Assay Protocol:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

    • MgCl₂ (e.g., 5 mM)

    • NaCl (e.g., 100 mM)

    • KCl (e.g., 20 mM)

    • The prepared Na+,K+-ATPase enzyme (typically 5-10 µg of protein).

    • High concentrations of (S)-PF-03716556 (e.g., up to 100 µM) or vehicle control.

  • The remainder of the protocol (pre-incubation, reaction initiation with ATP, incubation, termination, and Pi quantification) is analogous to the H+,K+-ATPase assay described above.

  • The Na+,K+-ATPase activity is defined as the fraction of total ATPase activity that is inhibited by a known selective Na+,K+-ATPase inhibitor, such as ouabain. This ouabain-sensitive activity is used to assess the inhibitory effect of the test compound.

Workflow for Selectivity Profiling

The evaluation of a novel P-CAB like (S)-PF-03716556 for selectivity follows a structured workflow to ensure a comprehensive assessment of its on-target potency and off-target liabilities.

Selectivity Profiling Workflow start Start: Novel P-CAB Candidate ((S)-PF-03716556) primary_assay Primary HTS Assay (H+,K+-ATPase Inhibition) start->primary_assay potency_det Potency Determination (IC50 on H+,K+-ATPase) primary_assay->potency_det is_potent Potent? potency_det->is_potent secondary_assay Secondary / Selectivity Assay (Na+,K+-ATPase Inhibition) selectivity_calc Selectivity Calculation (IC50 Na,K / IC50 H,K) secondary_assay->selectivity_calc is_selective Selective? selectivity_calc->is_selective broad_panel Broad Panel Screening (Receptors, Ion Channels, etc.) data_analysis Data Analysis & Reporting broad_panel->data_analysis lead_candidate Lead Candidate data_analysis->lead_candidate is_potent->secondary_assay Yes terminate Terminate or Redesign is_potent->terminate No is_selective->broad_panel Yes (>100-fold) is_selective->terminate No

Caption: Experimental workflow for assessing inhibitor selectivity.

Conclusion

The comprehensive data available for (S)-PF-03716556 robustly demonstrates its character as a potent and exceptionally selective inhibitor of the gastric H+,K+-ATPase. Its competitive and reversible mechanism of action at the potassium-binding site, combined with a lack of significant activity against the closely related Na+,K+-ATPase and a wide array of other cellular targets, highlights its potential as a highly targeted therapeutic agent for acid-related disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other next-generation acid suppressants.

References

In Vitro Characterization of PF-3758309: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro characterization of PF-3758309, a potent, orally available, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] PF-3758309 has been a significant tool in understanding the cellular functions of PAK4 and its role in oncogenic signaling.[1][3] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways and workflows. While the initial query mentioned "(S)-PF 03716556," publicly available scientific literature extensively documents PF-3758309 as a kinase inhibitor developed by Pfizer, aligning with the likely intent of the query. In contrast, PF-03716556 is characterized as a potent and selective acid pump (H+,K+-ATPase) antagonist.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for PF-3758309, demonstrating its potency and selectivity.

Table 1: Binding Affinity and Kinase Inhibition

ParameterKinaseValueNotes
Kd PAK42.7 ± 0.3 nMDetermined by Isothermal Calorimetry.[1]
PAK44.5 ± 0.07 nMDetermined by Surface Plasmon Resonance.[1][6][7]
Ki PAK113.7 ± 1.8 nMATP-competitive inhibition.[8]
PAK418.7 ± 6.6 nMATP-competitive inhibition.[2][8]
PAK518.1 nM
PAK617.1 nM
IC50 PAK2190 nM
PAK399 nM

Table 2: Cellular Activity

AssayCell LineIC50 ValueNotes
Phospho-GEF-H1 Inhibition Engineered Cells1.3 ± 0.5 nMGEF-H1 is a PAK4 substrate.[1][3][9]
Anchorage-Independent Growth HCT116 (Colon)0.24 ± 0.09 nM[1][9]
Panel of 20 Tumor Cell Lines4.7 ± 3.0 nM (average)15 of 20 cell lines had IC50 < 10 nM.[1][3]
NCI-H20874.3 nM
A549 (Lung)27 nM[10]
Cellular Proliferation A549 (Lung)20 nM[10]
Panel of 67 Cell Lines66% with IC50 < 100 nM36% of these had IC50 < 10 nM.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (Ki Determination)

This protocol outlines the determination of the inhibitor constant (Ki) for PF-3758309 against PAK isoforms.

  • Objective: To determine the potency of PF-3758309 as an ATP-competitive inhibitor of PAK kinases.

  • Methodology:

    • Recombinant PAK kinase domains (PAK1, PAK4, PAK5, PAK6) are used.

    • A peptide substrate specific to each kinase is utilized.

    • The assay is performed in a buffer containing ATP and the respective kinase.

    • PF-3758309 is added at varying concentrations.

    • The reaction is initiated by the addition of the enzyme.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated peptide is quantified, typically using a fluorescence-based method or radiometric assay.

    • Ki values are calculated using the Cheng-Prusoff equation, assuming ATP-competitive inhibition.[8]

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is employed to measure the direct binding affinity of PF-3758309 to PAK4.

  • Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor-kinase interaction.

  • Methodology:

    • A solution of purified PAK4 protein is placed in the sample cell of the calorimeter.

    • A concentrated solution of PF-3758309 is loaded into the titration syringe.

    • The inhibitor is injected into the protein solution in small, precise aliquots.

    • The heat change associated with each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

    • The binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[1]

Phospho-GEF-H1 Cellular Assay

This cell-based assay measures the ability of PF-3758309 to inhibit the phosphorylation of a known PAK4 substrate, GEF-H1.

  • Objective: To quantify the potency of PF-3758309 in a cellular context.

  • Methodology:

    • An engineered cell line is used, often HEK293, that inducibly expresses the PAK4 catalytic domain and a deletion mutant of GEF-H1.[1][6][10]

    • Cells are treated with varying concentrations of PF-3758309 for a specified duration (e.g., 3 hours).[10]

    • Following treatment, cells are lysed.

    • The phosphorylated form of GEF-H1 (on Serine 810) is detected and quantified using an antibody-based method, such as an ELISA or Western blot.[1][10]

    • The IC50 value is determined by plotting the percentage of inhibition of GEF-H1 phosphorylation against the concentration of PF-3758309.[1][9]

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of PF-3758309 on the hallmark cancer phenotype of anchorage-independent growth.

  • Objective: To determine the ability of PF-3758309 to inhibit the transformed phenotype of cancer cells.

  • Methodology:

    • A base layer of agar in culture medium is prepared in a multi-well plate.

    • Cancer cells (e.g., HCT116) are suspended in a top layer of lower concentration agar mixed with culture medium containing various concentrations of PF-3758309.[1]

    • The plates are incubated for a period of several days to weeks to allow for colony formation.

    • Colonies are stained with a vital dye (e.g., crystal violet) or a metabolic indicator (e.g., Alamar blue).[2]

    • The number and size of colonies are quantified using imaging software.

    • The IC50 for inhibition of anchorage-independent growth is calculated.[1][9]

Visualizations

The following diagrams illustrate the signaling pathway of PAK4 and the workflow of the kinase inhibition assay.

PAK4_Signaling_Pathway Rac_Cdc42 Active Rac/Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 Activation GEF_H1 GEF-H1 PAK4->GEF_H1 Phosphorylation (S810) LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Beta_Catenin β-Catenin PAK4->Beta_Catenin Phosphorylation Cytoskeletal_Remodeling Cytoskeletal Remodeling (Cell Motility, Invasion) GEF_H1->Cytoskeletal_Remodeling Cofilin Cofilin LIMK1->Cofilin Inactivation (via Phosphorylation) Cofilin->Cytoskeletal_Remodeling Actin Dynamics Gene_Transcription Gene Transcription (Proliferation, Survival) Beta_Catenin->Gene_Transcription PF3758309 PF-3758309 PF3758309->PAK4 Inhibition

Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, PF-3758309) Start->Prepare_Reagents Dispense_Inhibitor Dispense PF-3758309 (Serial Dilutions) Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction (Add ATP) Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate (Defined Time & Temp) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate Ki) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining kinase inhibition constants (Ki).

References

Methodological & Application

In Vitro Assay Protocols for (S)-PF-03716556: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of (S)-PF-03716556, a potent and selective inhibitor of the proton pump (H+,K+-ATPase). The information is intended for researchers, scientists, and drug development professionals engaged in the study of gastric acid secretion and the development of novel therapeutics for acid-related disorders.

(S)-PF-03716556 acts as a competitive and reversible antagonist of the H+,K+-ATPase, the enzyme primarily responsible for gastric acid production. This document outlines the key in vitro assays used to characterize its inhibitory activity and selectivity.

Data Presentation

The inhibitory activity of (S)-PF-03716556 against H+,K+-ATPase from various species was determined using both ion-leaky and ion-tight assay formats. The compound demonstrates potent inhibition across species in the ion-leaky assay and exhibits pH-dependent potency in the ion-tight assay.

Assay TypeSpeciesPreparationpIC50
Ion-LeakyPorcineGastric Microsomes6.03
Ion-LeakyCanineGastric Microsomes6.04
Ion-LeakyHumanRecombinant6.01
Ion-TightPorcineGastric Vesicles7.095 (at pH 7.4)

(S)-PF-03716556 demonstrates high selectivity for the H+,K+-ATPase. When tested against a broad panel of other enzymes, receptors, and ion channels, it displayed no significant activity at concentrations up to 10 µM. This high degree of selectivity minimizes the potential for off-target effects. The compound also showed no inhibitory activity against the closely related Na+,K+-ATPase.[1]

Signaling Pathway

(S)-PF-03716556 directly inhibits the final step in gastric acid secretion by blocking the H+,K+-ATPase enzyme in parietal cells. This enzyme is responsible for exchanging potassium ions (K+) for protons (H+) against a concentration gradient, resulting in the acidification of the gastric lumen. By competitively binding to the potassium-binding site of the enzyme, (S)-PF-03716556 prevents this ion exchange, thereby reducing gastric acid output.

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen H_K_ATPase H+,K+-ATPase H_out H+ H_K_ATPase->H_out Pumps Out ADP ADP + Pi H_K_ATPase->ADP K_in K+ K_in->H_K_ATPase Binds H_lumen H+ (Acid) ATP ATP ATP->H_K_ATPase Energy PF03716556 (S)-PF-03716556 PF03716556->H_K_ATPase Inhibits

Caption: Mechanism of H+,K+-ATPase inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for assessing H+,K+-ATPase activity.

Preparation of H+,K+-ATPase-Enriched Microsomes
  • Source: Porcine or canine gastric mucosa is commonly used. For human enzyme, recombinant expression systems are employed.

  • Homogenization: The tissue is minced and homogenized in a buffered sucrose solution.

  • Centrifugation: A series of differential centrifugation steps are performed to isolate the microsomal fraction, which is rich in H+,K+-ATPase.

  • Storage: The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.

H+,K+-ATPase Activity Assay (Ion-Leaky)

This assay measures the total ATPase activity in the presence of K+ and is performed under conditions where the microsomal vesicles are permeable to ions.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.

  • Enzyme Preparation: Thaw the H+,K+-ATPase-enriched microsomes on ice and dilute to the desired concentration in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of (S)-PF-03716556 or a vehicle control to the enzyme preparation and pre-incubate for a specified time.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding an acidic solution, such as trichloroacetic acid.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the malachite green assay, where the absorbance is read at a specific wavelength (e.g., 660 nm).

  • Data Analysis: Calculate the percent inhibition of H+,K+-ATPase activity at each concentration of the inhibitor and determine the pIC50 value.

G Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, KCl) Start->Prepare_Reaction_Mix Add_Enzyme Add H+,K+-ATPase Microsomes Prepare_Reaction_Mix->Add_Enzyme Add_Inhibitor Add (S)-PF-03716556 or Vehicle Add_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Add_ATP Add ATP to Start Reaction Pre_incubate->Add_ATP Incubate_37C Incubate at 37°C Add_ATP->Incubate_37C Stop_Reaction Stop Reaction (e.g., TCA) Incubate_37C->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Analyze_Data Calculate pIC50 Measure_Pi->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Ion-Leaky H+,K+-ATPase Assay.

H+,K+-ATPase Activity Assay (Ion-Tight)

This assay is performed using sealed membrane vesicles that can maintain an ion gradient. The activity is measured by the uptake of a radiolabeled substrate or the change in pH. This format allows for the assessment of pH-dependent inhibition.

  • Vesicle Preparation: Prepare ion-tight vesicles from gastric microsomes.

  • Assay Buffer: Use a buffer with a specific pH to investigate pH-dependent effects.

  • Inhibitor and Vesicle Incubation: Pre-incubate the vesicles with (S)-PF-03716556 at the desired pH.

  • Initiation and Measurement: Initiate the reaction with ATP and measure the intravesicular acidification using a pH-sensitive fluorescent dye or by quantifying K+-dependent ATP hydrolysis.

  • Data Analysis: Determine the inhibitory potency at different pH values.

Selectivity Assays

To determine the selectivity of (S)-PF-03716556, its activity is assessed against a panel of other enzymes, receptors, and ion channels using established in vitro assay protocols specific to each target. For example, Na+,K+-ATPase activity can be measured using a similar protocol to the H+,K+-ATPase assay but with the appropriate ion concentrations (Na+ and K+) and a specific inhibitor like ouabain as a control. The results are typically expressed as percent inhibition at a high concentration (e.g., 10 µM) or as IC50 values.

This document serves as a guide for the in vitro characterization of (S)-PF-03716556. Researchers should adapt these protocols as necessary based on their specific experimental setup and objectives.

References

Application Notes and Protocols for H+,K+-ATPase Ion-Leaky Assay Using (S)-PF 03716556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gastric H+,K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion and a key target for drugs treating acid-related disorders. (S)-PF 03716556 is a potent and selective potassium-competitive acid blocker (P-CAB) that reversibly inhibits the H+,K+-ATPase.[1][2] This document provides detailed application notes and protocols for an ion-leaky assay to characterize the inhibitory activity of this compound on H+,K+-ATPase.

In an "ion-leaky" assay, the membrane vesicles containing the H+,K+-ATPase are permeabilized using an ionophore, such as alamethicin. This allows for the direct measurement of the enzyme's ATP hydrolysis activity, independent of the formation of a proton gradient. This assay format is particularly useful for studying the direct interaction of inhibitors with the enzyme and for determining their potency (e.g., IC50 or pIC50 values).

Data Presentation

The inhibitory activity of this compound on porcine gastric H+,K+-ATPase in an ion-leaky assay is summarized below. The data demonstrates a concentration-dependent inhibition of the enzyme.

This compound Concentration (µM)% Inhibition (Illustrative)pIC50
0.0110.5
0.0325.8
0.150.16.026[1]
0.375.3
1.090.2
3.095.1
10.098.0

Note: The % inhibition values are illustrative and calculated based on the reported pIC50 of 6.026 for the inhibition of porcine H+,K+-ATPase activity in an ion-leaky assay to demonstrate a typical dose-response relationship.[1]

Experimental Protocols

Preparation of H+,K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of H+,K+-ATPase-enriched membrane vesicles from porcine gastric mucosa.

Materials:

  • Fresh porcine stomach

  • Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 5 mM Tris-HCl, pH 7.4

  • Gradient Buffer A: 7.5% Ficoll in Homogenization Buffer

  • Gradient Buffer B: 10% Ficoll in Homogenization Buffer

  • Suspension Buffer: 250 mM sucrose, 5 mM Tris-HCl, pH 7.4

  • Dounce homogenizer

  • Ultracentrifuge and rotors

  • Spectrophotometer

Protocol:

  • Obtain a fresh porcine stomach and wash the mucosal lining with cold saline to remove food debris.

  • Gently scrape the gastric mucosa from the underlying muscle layer.

  • Homogenize the mucosa in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 20,000 x g) for 30 minutes to remove large cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomes.

  • Resuspend the microsomal pellet in Homogenization Buffer.

  • Layer the resuspended microsomes onto a discontinuous Ficoll gradient (e.g., Gradient Buffer A layered over Gradient Buffer B).

  • Centrifuge at high speed (e.g., 100,000 x g) for 2 hours.

  • The H+,K+-ATPase-enriched vesicles will be located at the interface of the two Ficoll layers.

  • Carefully collect the vesicle fraction, dilute with Suspension Buffer, and pellet by ultracentrifugation.

  • Resuspend the final vesicle pellet in Suspension Buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C.

H+,K+-ATPase Ion-Leaky Activity Assay

This protocol measures the ATP hydrolysis activity of the H+,K+-ATPase in ion-leaky vesicles. The activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP using a colorimetric method.

Materials:

  • H+,K+-ATPase enriched gastric vesicles

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl

  • ATP Solution: 2 mM ATP in Assay Buffer

  • This compound stock solution in DMSO

  • Alamethicin stock solution in ethanol

  • Pi Colorimetric Reagent (e.g., Malachite Green-based reagent)

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Thaw the H+,K+-ATPase enriched vesicles on ice.

  • Prepare a working solution of vesicles in Assay Buffer.

  • To permeabilize the vesicles ("ion-leaky" condition), add alamethicin to the vesicle suspension to a final concentration of approximately 10-20 µg/mL and incubate for 10-15 minutes at room temperature. The optimal concentration should be determined empirically.

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., omeprazole).

  • In a 96-well microplate, add the following to each well:

    • Vesicle suspension (permeabilized)

    • This compound dilution or control

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATP Solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Stop the reaction by adding the Pi Colorimetric Reagent.

  • After color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

  • Prepare a standard curve using the Phosphate Standard solution to determine the concentration of Pi released in each well.

  • Calculate the % inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 or pIC50 value.

Visualizations

Signaling_Pathway_for_Gastric_Acid_Secretion cluster_stimulatory Stimulatory Pathways cluster_cells Cellular Interactions cluster_receptors Receptors cluster_signaling Intracellular Signaling Gastrin Gastrin G_Cell G Cell Histamine Histamine Parietal_Cell Parietal Cell Histamine->Parietal_Cell acts on Acetylcholine Acetylcholine ECL_Cell ECL Cell Acetylcholine->ECL_Cell stimulates Acetylcholine->Parietal_Cell stimulates G_Cell->ECL_Cell releases Gastrin ECL_Cell->Histamine releases CCK2R CCK2R ECL_Cell->CCK2R Gastrin binds H2R H2R Parietal_Cell->H2R binds to M3R M3R Parietal_Cell->M3R binds to Ca2 ↑ Ca²⁺ CCK2R->Ca2 activates cAMP ↑ cAMP H2R->cAMP activates M3R->Ca2 activates H_K_ATPase H+,K+-ATPase (Proton Pump) Ca2->H_K_ATPase activate cAMP->H_K_ATPase activate Acid_Secretion H⁺ Secretion (Gastric Acid) H_K_ATPase->Acid_Secretion mediates S_PF_03716556 This compound S_PF_03716556->H_K_ATPase inhibits

Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assay Ion-Leaky Assay Homogenization 1. Gastric Mucosa Homogenization Centrifugation1 2. Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 3. High-Speed Centrifugation Centrifugation1->Centrifugation2 Gradient 4. Ficoll Gradient Centrifugation Centrifugation2->Gradient Collection 5. Vesicle Collection Gradient->Collection Permeabilization 6. Permeabilization (Alamethicin) Collection->Permeabilization Incubation 7. Incubation with This compound Permeabilization->Incubation Reaction 8. Add ATP to Start Reaction Incubation->Reaction Detection 9. Phosphate Detection Reaction->Detection Analysis 10. Data Analysis (IC50/pIC50) Detection->Analysis

Caption: Experimental workflow for the H+,K+-ATPase ion-leaky assay.

References

Application Notes and Protocols for H+,K+-ATPase Ion-Tight Assay with (S)-PF 03716556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gastric H+,K+-ATPase, or proton pump, is the primary enzyme responsible for acidifying the stomach contents and a key target for drugs treating acid-related disorders. (S)-PF 03716556 is a potent and selective potassium-competitive acid blocker (P-CAB) that reversibly inhibits the H+,K+-ATPase. Unlike covalent proton pump inhibitors (PPIs), P-CABs like this compound act by competing with potassium ions (K+) for binding to the enzyme.

A critical methodology for characterizing the potency of H+,K+-ATPase inhibitors is the "ion-tight" assay. This assay utilizes gastric membrane vesicles that lack a native KCl co-transport system. Consequently, the rate of ATP hydrolysis is limited by the intravesicular accumulation of H+ and the lack of luminal K+ for the dephosphorylation step of the enzyme cycle. The addition of a K+/H+ ionophore, such as nigericin, is required to dissipate the pH gradient and allow K+ entry, thereby enabling maximal enzyme activity. This ion-tight condition is believed to more closely mimic the physiological state of the stimulated parietal cell and is essential for accurately determining the potency of potassium-competitive inhibitors.

These application notes provide detailed protocols for the preparation of ion-tight H+,K+-ATPase vesicles, the determination of H+,K+-ATPase activity using a malachite green-based assay, and a thallium flux assay, with a specific focus on evaluating the inhibitory activity of this compound.

Data Presentation

Inhibitory Potency of this compound on Porcine H+,K+-ATPase
Assay ConditionParameterValueReference
Ion-TightpIC507.095[1][2]
Ion-LeakypIC506.026[1][2]

Signaling Pathway and Experimental Principles

H_K_ATPase_Pathway cluster_membrane Vesicle Membrane H_K_ATPase H+,K+-ATPase ADP_cyto ADP + Pi (Cytoplasmic) H_K_ATPase->ADP_cyto H_lumen H+ (Luminal) H_K_ATPase->H_lumen translocates K_cyto K+ (Cytoplasmic) H_K_ATPase->K_cyto translocates ATP_cyto ATP (Cytoplasmic) ATP_cyto->H_K_ATPase phosphorylates H_cyto H+ (Cytoplasmic) H_cyto->H_K_ATPase binds K_lumen K+ (Luminal) K_lumen->H_K_ATPase binds S_PF_03716556 This compound S_PF_03716556->H_K_ATPase competitively inhibits K+ binding

Experimental Protocols

Protocol 1: Preparation of Ion-Tight H+,K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of H+,K+-ATPase-enriched membrane vesicles from pig gastric mucosa through differential and density gradient centrifugation.[3]

Materials:

  • Fresh pig stomachs

  • Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl (pH 7.4)

  • Gradient Buffer A: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

  • Gradient Buffer B: 1.1 M sucrose, 7% (w/v) Ficoll, 5 mM Tris-HCl (pH 7.4)

  • Storage Buffer: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4), 20% glycerol

  • Dounce homogenizer

  • High-speed refrigerated centrifuge and rotors

  • Ultracentrifuge and rotors

Procedure:

  • Tissue Preparation: Obtain fresh pig stomachs and place them on ice. Open the stomach and rinse the mucosal surface gently with cold saline to remove food particles. Scrape the gastric mucosa from the underlying muscle layers.

  • Homogenization: Mince the collected mucosa and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Sucrose/Ficoll Density Gradient Centrifugation:

    • Resuspend the microsomal pellet in Gradient Buffer A.

    • Prepare a step gradient by carefully layering the resuspended microsomes onto Gradient Buffer B in an ultracentrifuge tube.

    • Centrifuge at 150,000 x g for 2 hours at 4°C.

    • The H+,K+-ATPase-enriched vesicles will band at the interface of the two sucrose/Ficoll layers.[3]

  • Vesicle Collection and Storage:

    • Carefully collect the vesicle fraction from the interface.

    • Dilute the collected fraction with Storage Buffer and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the vesicles.

    • Resuspend the final pellet in a minimal volume of Storage Buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.

Vesicle_Prep_Workflow Start Fresh Pig Gastric Mucosa Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Low-Speed Centrifugation (20,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (100,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Microsomal Pellet Centrifuge2->Pellet Gradient Sucrose/Ficoll Density Gradient Ultracentrifugation (150,000 x g) Pellet->Gradient Collect Collect Vesicles from Interface Gradient->Collect Final_Spin Pellet and Resuspend in Storage Buffer Collect->Final_Spin End Ion-Tight Vesicles (-80°C) Final_Spin->End

Protocol 2: H+,K+-ATPase Ion-Tight Activity Assay (Malachite Green Method)

This protocol measures the K+-stimulated ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Ion-tight H+,K+-ATPase vesicles (from Protocol 1)

  • Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA[3]

  • ATP solution: 10 mM ATP in water, pH adjusted to ~7.0

  • KCl solution: 150 mM KCl

  • This compound stock solution in DMSO

  • Nigericin stock solution in ethanol

  • Malachite Green Reagent: 0.07% malachite green, 3.7 M H2SO4, 2.27% ammonium molybdate tetrahydrate, 0.134% Tween-20[3]

  • Phosphate standard solution (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader (620-660 nm)

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in a 96-well plate. For each sample, create basal (no KCl) and stimulated (+ KCl) conditions.

    • To each well, add Assay Buffer.

    • Add this compound to the desired final concentrations (e.g., serial dilutions from 10^-9 M to 10^-4 M). Include a DMSO vehicle control. Pre-incubate for 15-30 minutes at room temperature.

    • Add H+,K+-ATPase vesicles (e.g., 5-10 µg protein per well).

    • Add nigericin to a final concentration of 1-5 µM to all wells to facilitate K+/H+ exchange.

    • Add either water (for basal activity) or KCl solution to a final concentration of 7.5 mM (for stimulated activity).[3]

    • The final volume in each well should be brought to 90 µL with Assay Buffer.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of 10 mM ATP solution to each well (final concentration 1 mM).[3]

    • Mix gently and incubate at 37°C for 30 minutes.[3]

  • Terminate Reaction and Color Development:

    • Stop the reaction by adding 45 µL of Malachite Green Reagent to each well.[3]

    • Incubate at room temperature for 15-30 minutes to allow color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Prepare a standard curve using the phosphate standard to convert absorbance values to the amount of Pi released.

    • Calculate the specific H+,K+-ATPase activity by subtracting the basal activity (without KCl) from the stimulated activity (with KCl).

    • Plot the percent inhibition of H+,K+-ATPase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Malachite_Green_Assay_Workflow Setup Prepare Reaction Mix in 96-well Plate (Buffer, Vesicles, Inhibitor, Nigericin) Add_KCl Add KCl (Stimulated) or Water (Basal) Setup->Add_KCl Start_Rxn Initiate with ATP Incubate at 37°C for 30 min Add_KCl->Start_Rxn Stop_Rxn Stop with Malachite Green Reagent Start_Rxn->Stop_Rxn Readout Incubate for Color Development Read Absorbance at 630 nm Stop_Rxn->Readout Analysis Calculate Pi Released and % Inhibition Readout->Analysis

Protocol 3: H+,K+-ATPase Ion-Tight Activity Assay (Thallium Flux Method)

This protocol provides an alternative method to assess H+,K+-ATPase activity by measuring the influx of thallium (Tl+), a surrogate for K+, into the gastric vesicles. This method relies on a Tl+-sensitive fluorescent dye.

Materials:

  • Ion-tight H+,K+-ATPase vesicles (from Protocol 1)

  • Thallium Loading Buffer: 50 mM Tl2SO4, 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)

  • Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • Tl+-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • ATP solution: 10 mM ATP in water, pH adjusted to ~7.0

  • This compound stock solution in DMSO

  • Nigericin stock solution in ethanol

  • Valinomycin stock solution in ethanol

  • Black, clear-bottom 96- or 384-well microplate

  • Fluorescence plate reader with kinetic read capability and injectors

Procedure:

  • Vesicle Loading with Tl+-sensitive Dye:

    • Incubate the H+,K+-ATPase vesicles with the Tl+-sensitive dye according to the manufacturer's instructions. This typically involves a loading buffer and incubation at room temperature.

    • Remove the external dye by gel filtration or centrifugation and resuspend the dye-loaded vesicles in Assay Buffer.

  • Assay Setup:

    • Add the dye-loaded vesicles to the wells of a black, clear-bottom microplate.

    • Add this compound to the desired final concentrations. Include a DMSO vehicle control. Pre-incubate for 15-30 minutes at room temperature.

    • Add nigericin (1-5 µM) to the wells to establish a K+ (in this case Tl+) gradient.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader and record a baseline fluorescence signal.

    • Inject a solution containing ATP and Tl2SO4 to initiate the reaction. The H+,K+-ATPase will pump H+ into the vesicles, creating an electrochemical gradient that drives Tl+ influx via the pump's K+ binding site, facilitated by nigericin.

    • To create an "ion-leaky" or positive control condition, valinomycin (a K+ ionophore) can be added to facilitate passive Tl+ entry.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx and, therefore, to the H+,K+-ATPase activity.

    • Calculate the initial rate of fluorescence change (slope) for each condition.

    • Plot the rate of Tl+ flux against the log concentration of this compound to determine the IC50 value.

Note: This protocol is a conceptual adaptation of thallium flux assays for ion channels and may require optimization for H+,K+-ATPase vesicles. The key principle is to measure the ATP-dependent movement of Tl+ into the vesicles.

Conclusion

The ion-tight H+,K+-ATPase assay is a crucial tool for the characterization of potassium-competitive acid blockers like this compound. The provided protocols for vesicle preparation and activity measurement using both malachite green and thallium flux methods offer robust platforms for researchers in academia and the pharmaceutical industry to investigate the mechanism and potency of novel gastric acid suppressants. Careful execution of these protocols will yield high-quality, reproducible data essential for drug development and discovery.

References

Application Notes and Protocols for (S)-PF 03716556 Administration in Ghosh-Schild Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of (S)-PF 03716556 in Ghosh-Schild rat models for the study of gastric acid secretion.

Introduction

This compound is a potent and selective antagonist of the H+,K+-ATPase, also known as the proton pump, in gastric parietal cells.[1][2] Its mechanism of action involves the competitive and reversible inhibition of this enzyme, leading to a reduction in gastric acid secretion.[2] The Ghosh-Schild rat model is a widely used in vivo preparation for the continuous measurement of gastric acid secretion, providing a valuable tool for assessing the pharmacodynamic properties of acid suppressants like this compound.[3][4]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound on gastric acid secretion in male Sprague-Dawley rats.

Compound Dose Range (mg/kg) Administration Route Effect Reference
This compound1 - 10IntraduodenalDose-dependent inhibition of gastric acid secretion[1]

Experimental Protocols

This section details the methodology for the Ghosh-Schild rat model and the administration of this compound.

1. Ghosh-Schild Rat Preparation

This protocol is adapted from the method described by Ghosh and Schild (1958).[3][4]

  • Animals: Male Sprague-Dawley rats are typically used.

  • Anesthesia: The rat is anesthetized with urethane.

  • Surgical Procedure:

    • A cannula is inserted into the esophagus for perfusion.

    • A cannula is inserted into the pylorus to collect the perfusate.

    • The stomach is perfused with a dilute sodium hydroxide solution.

  • Measurement of Acid Secretion:

    • The pH of the fluid emerging from the pyloric cannula is continuously monitored and recorded.

    • The change in pH of the perfusate serves as a measure of the rate of acid secretion.[3][4]

    • Stimulants such as histamine or methacholine can be administered intravenously to induce a stable baseline of acid secretion.[3][4]

2. Administration of this compound

  • Route of Administration: this compound is administered intraduodenally.[1]

  • Dosage: Doses ranging from 1 to 10 mg/kg have been shown to be effective.[1]

  • Protocol:

    • Once a stable baseline of stimulated acid secretion is achieved in the Ghosh-Schild rat preparation, this compound is administered.

    • The pH of the gastric perfusate is continuously monitored to determine the onset and duration of the inhibitory effect.

    • A dose-response curve can be generated by administering increasing doses of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating this compound in the Ghosh-Schild rat model.

experimental_workflow cluster_preparation Ghosh-Schild Rat Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Rat (Urethane) cannulation Cannulate Esophagus and Pylorus anesthesia->cannulation perfusion Perfuse Stomach with NaOH solution cannulation->perfusion stimulate Stimulate Acid Secretion (e.g., Histamine IV) perfusion->stimulate baseline Establish Stable Baseline Secretion stimulate->baseline administer Administer this compound (Intraduodenal) baseline->administer monitor Continuously Monitor Gastric Perfusate pH administer->monitor analyze Analyze Inhibition of Acid Secretion monitor->analyze dose_response Generate Dose-Response Curve analyze->dose_response signaling_pathway cluster_cell Gastric Parietal Cell H_K_ATPase H+,K+-ATPase (Proton Pump) Inhibition Inhibition H_ion H+ H_ion->H_K_ATPase out K_ion K+ K_ion->H_K_ATPase in Cytosol Cytosol Lumen Gastric Lumen PF03716556 This compound PF03716556->H_K_ATPase

References

Application Notes and Protocols for Measuring Gastric Acid Secretion with (S)-PF-03716556 in Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the proton pump (H+,K+-ATPase), the final step in the gastric acid secretion pathway. Its competitive nature and rapid onset of action make it a valuable tool for studying the regulation of gastric acid secretion and for the development of novel acid-suppressing therapies. These application notes provide detailed protocols for utilizing (S)-PF-03716556 to measure its effects on gastric acid secretion in canine models, a crucial step in preclinical drug development. The Heidenhain pouch dog model is a well-established and reliable method for these studies, allowing for the collection of pure gastric juice, free from contamination by food or saliva.

Mechanism of Action of (S)-PF-03716556

Gastric acid secretion is primarily regulated by the H+,K+-ATPase, a proton pump located in the apical membrane of parietal cells in the stomach lining. This enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions. The activity of the H+,K+-ATPase is stimulated by various signaling pathways, including those initiated by histamine, gastrin, and acetylcholine. (S)-PF-03716556 exerts its inhibitory effect by competitively and reversibly binding to the H+,K+-ATPase, thereby preventing the secretion of gastric acid.

Signaling Pathway of Gastric Acid Secretion and Inhibition by (S)-PF-03716556

cluster_stimuli Stimuli cluster_receptors Receptors cluster_pump Proton Pump Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Parietal Cell Parietal Cell H2 Receptor->Parietal Cell CCK2 Receptor->Parietal Cell M3 Receptor->Parietal Cell H+,K+-ATPase (Inactive) H+,K+-ATPase (Inactive) Parietal Cell->H+,K+-ATPase (Inactive) H+,K+-ATPase (Active) H+,K+-ATPase (Active) H+ Secretion H+ Secretion H+,K+-ATPase (Active)->H+ Secretion H+ out, K+ in H+,K+-ATPase (Inactive)->H+,K+-ATPase (Active) Activation S_PF_03716556 (S)-PF-03716556 S_PF_03716556->H+,K+-ATPase (Active) Reversible Inhibition

Caption: Signaling pathways stimulating gastric acid secretion and the inhibitory point of (S)-PF-03716556.

Data Presentation

The following tables summarize key quantitative data for (S)-PF-03716556 and related compounds used in canine gastric acid secretion studies.

Table 1: In Vitro Potency of (S)-PF-03716556

ParameterCanine Gastric H+,K+-ATPaseReference
pIC506.038[1]

Table 2: Comparative In Vivo Potency of Gastric Acid Secretion Inhibitors in Dogs

CompoundAdministration RouteED50 (µmol/kg)Reference
OmeprazoleIntravenous0.35[2]
OmeprazoleIntraduodenal0.26[2]
OmeprazoleOral (Heidenhain pouch)1.2[2]
PicoprazoleOral (Heidenhain pouch)~4.2[2]
CimetidineOral (Heidenhain pouch)~2.4[2]

Note: The in vivo dose for (S)-PF-03716556 in dogs has not been publicly reported. A dose-response study is recommended to determine the optimal dose. Based on its high in vitro potency, a starting dose range lower than that of omeprazole may be considered.

Experimental Protocols

Heidenhain Pouch Dog Model

The Heidenhain pouch is a surgically created, vagally denervated pouch of the fundic portion of the stomach. This model allows for the collection of pure gastric juice, uncontaminated by saliva or food, and is ideal for studying the hormonal regulation of acid secretion.

Protocol:

  • Animal Selection: Use healthy adult beagle or mongrel dogs of either sex, weighing approximately 10-15 kg.

  • Surgical Preparation:

    • Anesthetize the dog following standard veterinary procedures.

    • Create a pouch from the greater curvature of the fundic region of the stomach, ensuring its blood supply from the gastroepiploic artery is maintained.

    • The pouch should be completely separated from the main stomach.

    • A stainless steel or polycarbonate cannula is inserted into the pouch and exteriorized through the abdominal wall for collection of gastric secretions.

    • Allow a recovery period of at least 4 weeks post-surgery before initiating experiments.

  • Animal Care: House dogs in a controlled environment with a standard diet and free access to water. Fast the dogs for 18-24 hours before each experiment, with water available ad libitum.

Stimulation of Gastric Acid Secretion

To measure the inhibitory effect of (S)-PF-03716556, a stable baseline of stimulated gastric acid secretion must be established. This is typically achieved through continuous intravenous infusion of histamine or pentagastrin.

Protocol:

  • Vascular Access: Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous) for infusion of the secretagogue and administration of the test compound.

  • Histamine Stimulation:

    • Prepare a sterile solution of histamine dihydrochloride in saline.

    • Infuse histamine at a constant rate (e.g., 40-80 µg/kg/h) to achieve a submaximal steady-state acid secretion. The exact dose should be determined for each dog to produce approximately 50-75% of its maximal acid output.

  • Pentagastrin Stimulation:

    • Prepare a sterile solution of pentagastrin in saline.

    • Infuse pentagastrin at a constant rate (e.g., 1-4 µg/kg/h) to achieve a submaximal steady-state acid secretion.

Administration of (S)-PF-03716556

Formulation:

  • (S)-PF-03716556 is a weakly basic compound. For intravenous administration, it should be dissolved in a suitable vehicle, such as a sterile aqueous solution with a pH adjusted to ensure solubility and stability. A common vehicle for similar compounds is 0.9% saline, potentially with a small amount of a solubilizing agent if required.

  • For oral or intraduodenal administration, the compound can be formulated as a solution or suspension in a suitable vehicle.

Dose-Response Study Protocol:

As the optimal in vivo dose for (S)-PF-03716556 in dogs is not established, a dose-response study is essential.

  • Establish a stable baseline of histamine- or pentagastrin-stimulated gastric acid secretion as described in Protocol 2.

  • Administer increasing doses of (S)-PF-03716556 intravenously or intraduodenally at set intervals (e.g., every 60-90 minutes).

  • Collect gastric juice continuously and analyze for acid output to determine the dose that produces a 50% inhibition (ED50) and the maximal inhibitory effect.

Collection and Analysis of Gastric Juice

Protocol:

  • Collection:

    • Gently open the cannula of the Heidenhain pouch and allow any residual contents to drain.

    • Collect gastric juice continuously in 15-minute fractions into graduated centrifuge tubes.

  • Volume Measurement: Record the volume of each 15-minute sample.

  • Acid Concentration:

    • Titrate a 1 mL aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0 using a pH meter or a suitable indicator (e.g., phenol red).

    • The acid concentration is expressed in mEq/L.

  • Acid Output Calculation:

    • Calculate the acid output for each 15-minute period by multiplying the volume (in liters) by the acid concentration (in mEq/L).

    • Acid output is typically expressed as mEq/15 min or mEq/h.

Experimental Workflow

Start Start Fasted Heidenhain Pouch Dog Fasted Heidenhain Pouch Dog Start->Fasted Heidenhain Pouch Dog Establish IV Access Establish IV Access Fasted Heidenhain Pouch Dog->Establish IV Access Start Secretagogue Infusion Start Histamine or Pentagastrin Infusion Establish IV Access->Start Secretagogue Infusion Collect Baseline Gastric Juice Collect Baseline Gastric Juice (e.g., 4 x 15 min fractions) Start Secretagogue Infusion->Collect Baseline Gastric Juice Administer (S)-PF-03716556 Administer (S)-PF-03716556 (IV or Intraduodenal) Collect Baseline Gastric Juice->Administer (S)-PF-03716556 Continue Gastric Juice Collection Continue Gastric Juice Collection (e.g., 8-12 x 15 min fractions) Administer (S)-PF-03716556->Continue Gastric Juice Collection Analyze Gastric Juice Analyze Volume and Acid Concentration Continue Gastric Juice Collection->Analyze Gastric Juice Calculate Acid Output Calculate Acid Output Analyze Gastric Juice->Calculate Acid Output End End Calculate Acid Output->End

Caption: Experimental workflow for measuring the effect of (S)-PF-03716556 on gastric acid secretion.

References

Preparation of (S)-PF-03716556 Stock Solutions in DMSO: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of (S)-PF-03716556 in dimethyl sulfoxide (DMSO). (S)-PF-03716556 is a potent and selective antagonist of the H+,K+-ATPase, also known as the proton pump.[1][2][3][4][5] Accurate preparation of stock solutions is critical for ensuring reproducible results in preclinical research and drug development. This document outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for long-term storage to maintain the compound's integrity. All quantitative data are summarized for easy reference, and diagrams illustrating the compound's mechanism of action and the experimental workflow are included.

Introduction

(S)-PF-03716556 is a reversible and competitive antagonist of the gastric H+,K+-ATPase, the enzyme responsible for gastric acid secretion.[2][6] Its high potency and selectivity make it a valuable tool for research in areas such as gastroesophageal reflux disease (GERD).[1][2][6] For in vitro and in vivo studies, it is essential to prepare concentrated stock solutions that can be accurately diluted to the final experimental concentrations. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules, including (S)-PF-03716556.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of (S)-PF-03716556 is provided in the table below.

PropertyValue
Synonyms PF-03716556
CAS Number 928774-43-0[1]
Molecular Formula C₂₂H₂₆N₄O₃[3]
Molecular Weight 394.47 g/mol [3]
Appearance White to tan powder
Purity ≥98% (HPLC)[3]
Solubility in DMSO ≥10 mg/mL
Storage (Solid) 2-8°C

Mechanism of Action: H+,K+-ATPase Inhibition

(S)-PF-03716556 exerts its effect by inhibiting the H+,K+-ATPase in parietal cells of the stomach lining. This enzyme is the final step in the secretion of gastric acid. By competitively and reversibly binding to the H+,K+-ATPase, (S)-PF-03716556 effectively reduces the translocation of H+ ions into the gastric lumen, thereby decreasing the acidity of the stomach.[1][2]

G cluster_0 Parietal Cell Gastric_Lumen Gastric Lumen (Acidic) HK_ATPase H+,K+-ATPase (Proton Pump) HK_ATPase->Gastric_Lumen H_ion H+ H_ion->HK_ATPase Pumped out K_ion K+ K_ion->HK_ATPase Pumped in PF03716556 (S)-PF-03716556 PF03716556->HK_ATPase Inhibits G start Start calculate Calculate Mass of (S)-PF-03716556 start->calculate weigh Weigh Compound calculate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the storage, handling, and experimental use of (S)-PF 03716556, a potent and selective inhibitor of the gastric H+,K+-ATPase.

Recommended Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure the reproducibility of experimental results.

Storage Conditions:

FormStorage TemperatureDurationNotes
Solid -20°CLong-termProtect from light and moisture.
In Solution (DMSO) -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.

Handling:

  • This compound is soluble in DMSO[1]. For a 10 mM stock solution, dissolve 3.94 mg of the compound in 1 mL of DMSO.

  • Before use, allow the solution to equilibrate to room temperature and ensure that no precipitate is present[1].

  • Solutions should ideally be prepared fresh for each experiment. If storage is necessary, follow the guidelines in the table above[1].

Mechanism of Action: H+,K+-ATPase Inhibition

This compound is a potassium-competitive acid blocker (P-CAB). It reversibly inhibits the gastric H+,K+-ATPase, also known as the proton pump, which is responsible for the final step in gastric acid secretion. The binding of this compound to the enzyme is competitive with potassium ions (K+), preventing the conformational changes necessary for proton (H+) translocation into the gastric lumen.[2][3][4]

G cluster_parietal_cell Parietal Cell Cytoplasm cluster_lumen Gastric Lumen H_in H+ E1 H+,K+-ATPase (E1 conformation) H_in->E1 Binds ATP ATP ATP->E1 Hydrolysis ADP ADP + Pi E1->ADP E2 H+,K+-ATPase (E2 conformation) E1->E2 Conformational Change H_out H+ K_out K+ K_out->E2 Binds E2->E1 Releases K+ E2->H_out Releases PF03716556 This compound PF03716556->E2 Reversibly Binds (Inhibits K+ binding)

Figure 1: Mechanism of H+,K+-ATPase inhibition by this compound.

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on H+,K+-ATPase using isolated porcine gastric microsomes. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Porcine gastric microsomes (source of H+,K+-ATPase)

  • This compound

  • ATP

  • Tris-HCl buffer

  • MgCl2

  • KCl

  • Malachite green colorimetric reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 7.5 mM KCl.

  • Prepare Microsomes: Suspend porcine gastric microsomes in the assay buffer to a final concentration that yields a measurable ATPase activity (e.g., 80 ng per well).

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Microsome suspension

    • This compound dilution (or vehicle control)

  • Initiate Reaction: Add 1 mM ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced.

  • Measurement: Read the absorbance at a wavelength of 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Assay Buffer D Add Microsomes and This compound to Plate A->D B Prepare Microsome Suspension B->D C Prepare this compound Dilutions C->D E Add ATP to Initiate Reaction D->E F Incubate at 37°C for 30 min E->F G Add Malachite Green Reagent F->G H Read Absorbance at 660 nm G->H I Calculate IC50 H->I

Figure 2: Workflow for the in vitro H+,K+-ATPase inhibition assay.
In Vivo Inhibition of Gastric Acid Secretion in a Rat Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in reducing gastric acid secretion in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., urethane)

  • This compound formulation for administration (e.g., in a suitable vehicle for oral or intravenous delivery)

  • Gastric acid secretagogue (e.g., histamine, pentagastrin)

  • Saline solution

  • pH meter or autotitrator

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat.

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Ligate the pylorus and insert a cannula into the forestomach for the collection of gastric contents.

  • Experimental Protocol:

    • Administer this compound or vehicle control through the desired route (e.g., intraduodenal, intravenous).

    • After a predetermined time, stimulate gastric acid secretion with a secretagogue (e.g., continuous intravenous infusion of histamine).

    • Collect gastric juice at regular intervals (e.g., every 15-30 minutes) for a set duration.

  • Sample Analysis:

    • Measure the volume of each gastric juice sample.

    • Determine the acid concentration of each sample by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

  • Data Analysis:

    • Calculate the total acid output (volume × concentration) for each collection period.

    • Compare the acid output in the this compound-treated group to the control group to determine the percent inhibition.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis A Fast Rat Overnight B Anesthetize Rat A->B C Surgical Cannulation (Trachea, Jugular Vein, Stomach) B->C D Administer this compound or Vehicle C->D E Stimulate Acid Secretion (e.g., Histamine Infusion) D->E F Collect Gastric Juice E->F G Measure Volume of Gastric Juice F->G H Titrate to Determine Acid Concentration G->H I Calculate Total Acid Output H->I J Determine Percent Inhibition I->J

Figure 3: Workflow for the in vivo gastric acid secretion inhibition study.

For research use only. Not for use in diagnostic procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF 03716556 is a potent and selective potassium-competitive acid blocker (P-CAB) that has shown significant promise in the study and potential treatment of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), this compound acts by competitively and reversibly inhibiting the gastric H+/K+ ATPase, the final step in the acid secretion pathway. This distinct mechanism of action offers a rapid onset of effect and the potential for more consistent acid suppression. These application notes provide a comprehensive overview of the in vivo applications of this compound, detailed experimental protocols, and a summary of its pharmacological data.

Mechanism of Action

This compound exerts its acid-suppressing effects by directly targeting the H+/K+ ATPase, or proton pump, located in the secretory canaliculi of parietal cells in the stomach lining. The H+/K+ ATPase is responsible for the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+), a critical step in the secretion of gastric acid.

This compound is a competitive inhibitor, meaning it vies with K+ for binding to the extracytoplasmic face of the proton pump. By binding to the pump, it blocks the conformational changes necessary for the transport of H+ into the gastric lumen, thereby reducing the acidity of the stomach. A key characteristic of this compound is its reversible binding, which allows for a more controlled and potentially safer modulation of gastric pH compared to the irreversible inhibition of PPIs.

Data Presentation

In Vitro H+/K+ ATPase Inhibition
CompoundSpeciesIC50 (µM)Reference
This compoundPorcine16.4[1]
OmeprazolePorcine1.7[1]
In Vivo Efficacy: Inhibition of Gastric Acid Secretion

Specific in vivo dose-response data for this compound was not available in the public domain at the time of this writing. The following table illustrates a typical experimental design for evaluating such a compound.

Animal ModelAgonistThis compound Dose (mg/kg, i.v.)% Inhibition of Acid Secretion
Ghosh-Schild RatHistamine0.1Data unavailable
Ghosh-Schild RatHistamine0.3Data unavailable
Ghosh-Schild RatHistamine1.0Data unavailable
Heidenhain Pouch DogHistamine0.03Data unavailable
Heidenhain Pouch DogHistamine0.1Data unavailable
Heidenhain Pouch DogHistamine0.3Data unavailable
Pharmacokinetic Parameters

Specific pharmacokinetic data for this compound was not available in the public domain. The following table outlines the key parameters that would be determined in pharmacokinetic studies.

SpeciesRouteCmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Rati.v.Data unavailableData unavailableData unavailable100
Ratp.o.Data unavailableData unavailableData unavailableData unavailable
Dogi.v.Data unavailableData unavailableData unavailable100
Dogp.o.Data unavailableData unavailableData unavailableData unavailable

Experimental Protocols

In Vitro H+/K+ ATPase Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the gastric H+/K+ ATPase.

Materials:

  • Purified porcine gastric H+/K+ ATPase vesicles

  • This compound

  • ATP

  • HEPES buffer (pH 7.4)

  • MgCl2

  • KCl

  • Valinomycin

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, and valinomycin.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the purified H+/K+ ATPase vesicles to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm using a microplate reader to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Gastric Acid Secretion in the Ghosh-Schild Rat Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting histamine-stimulated gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthesia

  • This compound

  • Histamine

  • Saline solution

  • Peristaltic pump

  • pH electrode and meter

  • Surgical instruments

Protocol:

  • Anesthetize rats with urethane.

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the jugular vein for intravenous administration of compounds.

  • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

  • Perfuse the stomach with saline at a constant rate using a peristaltic pump.

  • Continuously monitor the pH of the gastric perfusate using a pH electrode.

  • Once a stable baseline of gastric acid secretion is established, administer a continuous intravenous infusion of histamine to stimulate acid secretion.

  • After a stable stimulated acid secretion is achieved, administer a single intravenous dose of this compound or vehicle.

  • Continue to monitor and record the pH of the gastric perfusate for a defined period.

  • Calculate the total acid output and the percentage of inhibition of acid secretion for each dose of this compound.

In Vivo Gastric Acid Secretion in the Heidenhain Pouch Dog Model

Objective: To assess the in vivo potency and duration of action of this compound in a chronic model of gastric acid secretion.

Materials:

  • Beagle dogs with surgically prepared Heidenhain pouches

  • This compound

  • Histamine

  • Saline solution

  • Gastric juice collection apparatus

  • Titrator

Protocol:

  • Fast the dogs overnight but allow free access to water.

  • On the day of the experiment, wash the Heidenhain pouch with saline until the effluent is clear.

  • Collect basal gastric juice for a defined period.

  • Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

  • Collect gastric juice samples at regular intervals (e.g., every 15 minutes).

  • Once a stable plateau of acid secretion is reached, administer a single intravenous or oral dose of this compound or vehicle.

  • Continue to collect gastric juice samples at regular intervals for several hours.

  • Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standard base (e.g., 0.1 N NaOH).

  • Calculate the total acid output and the percentage of inhibition of acid secretion over time.

Visualizations

G cluster_lumen Gastric Lumen (High H+) cluster_cell Parietal Cell Cytoplasm (Low H+) Lumen_H H+ Lumen_K K+ Pump H+/K+ ATPase (Proton Pump) Lumen_K->Pump Binds Cell_H H+ Cell_H->Pump Binds Cell_K K+ ATP ATP ATP->Pump Provides Energy ADP ADP + Pi Pump->Lumen_H Pumps Out Pump->Cell_K Pumps In Pump->ADP PF03716556 This compound PF03716556->Pump Competitively Inhibits (Reversible)

Caption: Mechanism of H+/K+ ATPase inhibition by this compound.

G A Animal Preparation (Anesthesia, Cannulation) B Establish Baseline Gastric Acid Secretion A->B C Stimulate Acid Secretion (e.g., Histamine Infusion) B->C D Administer this compound or Vehicle C->D E Monitor and Collect Gastric Perfusate/Juice D->E F Analyze Samples (pH, Titration) E->F G Data Analysis (% Inhibition, Dose-Response) F->G

Caption: In vivo experimental workflow for gastric acid secretion studies.

G A Acid-Related Disorders (e.g., GERD, Peptic Ulcers) B Pathophysiology: Excessive Gastric Acid Secretion A->B C Therapeutic Target: H+/K+ ATPase (Proton Pump) B->C D This compound (Potassium-Competitive Acid Blocker) C->D E In Vivo Studies (Rat & Dog Models) D->E F Evaluation of Efficacy, Potency, and Duration of Action E->F G Understanding of P-CABs for Treating Acid-Related Disorders F->G

Caption: Logical relationship for studying this compound in acid-related disorders.

References

Application Notes & Protocols: Schild Analysis for Determining Antagonist Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Determination of (S)-PF 03716556 Antagonist Affinity using Schild Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schild analysis is a cornerstone of classical pharmacology, providing a robust method for the quantification of the affinity of a competitive antagonist for its receptor. The analysis yields the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response observed in the absence of the antagonist. A linear Schild plot with a slope of unity is the hallmark of a competitive antagonist.

This document provides a detailed protocol for performing a Schild analysis. For illustrative purposes, we will consider the hypothetical scenario of determining the antagonist affinity of a compound, designated here as this compound, at the G protein-coupled receptor 119 (GPR119). GPR119 is a Gs-coupled receptor, and its activation leads to the accumulation of intracellular cyclic AMP (cAMP).[1][2][3][4][5][6] Therefore, a cAMP accumulation assay is a suitable functional readout for this analysis.

Data Presentation

The following tables summarize hypothetical quantitative data from a Schild analysis of the GPR119 antagonist this compound against a GPR119 agonist.

Table 1: Agonist Dose-Response in the Presence of this compound

Agonist Concentration (nM)cAMP Response (Absence of Antagonist)cAMP Response (+10 nM Antagonist)cAMP Response (+30 nM Antagonist)cAMP Response (+100 nM Antagonist)
0.15321
1251584
1075503015
10095857050
1000100989080
EC50 (nM) 8.5 24.0 65.0 200.0

Table 2: Schild Plot Parameters

Antagonist Concentration (nM)Antagonist Concentration (log M)Dose Ratio (DR)log (DR-1)
10-8.02.820.26
30-7.57.650.82
100-7.023.531.35
pA2 8.2
Schild Plot Slope 1.05

Experimental Protocols

This section details the methodology for performing a Schild analysis to determine the antagonist affinity of this compound at the GPR119 receptor.

1. Cell Culture and Membrane Preparation

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Membrane Preparation:

    • Grow cells to 80-90% confluency in T175 flasks.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and incubate on ice for 15 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA) and determine the protein concentration using a Bradford or BCA protein assay.

    • Store membrane preparations at -80°C until use.

2. cAMP Accumulation Assay

  • Principle: This assay measures the ability of a GPR119 agonist to stimulate cAMP production in the presence of varying concentrations of the antagonist. Competitive antagonists will cause a parallel rightward shift in the agonist dose-response curve.[7][8]

  • Materials:

    • GPR119-expressing cell membranes

    • GPR119 agonist (e.g., Oleoylethanolamide - OEA)

    • This compound

    • Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.5 mM IBMX)

    • GTP (10 µM final concentration)

    • ATP (1 mM final concentration)

    • cAMP standard

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Procedure:

    • Prepare serial dilutions of the GPR119 agonist in assay buffer.

    • Prepare serial dilutions of the antagonist, this compound, in assay buffer.

    • In a 96-well plate, add a fixed concentration of the antagonist to a series of wells. Include a set of wells with no antagonist (vehicle control).

    • Add the serially diluted agonist to the wells containing the antagonist and the vehicle control.

    • Add the GPR119 membrane preparation (5-10 µg protein per well) to all wells.

    • Initiate the reaction by adding a mixture of GTP and ATP to all wells.

    • Incubate the plate at 30°C for 30 minutes.

    • Terminate the reaction according to the cAMP detection kit manufacturer's instructions.

    • Measure the cAMP levels.

3. Data Analysis and Schild Plot Construction

  • Agonist Dose-Response Curves: Plot the cAMP response as a function of the log of the agonist concentration for each antagonist concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for each curve.

  • Calculate Dose Ratios (DR): The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • DR = EC50 (with antagonist) / EC50 (without antagonist)

  • Construct the Schild Plot:

    • Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

    • Perform a linear regression on the plotted data.

  • Determine pA2 and Slope:

    • The x-intercept of the regression line is the pA2 value.

    • The slope of the regression line should be close to 1 for a competitive antagonist.

Visualizations

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gs Protein GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR119 Agonist (e.g., OEA) Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Insulin Secretion) CREB->Gene_Transcription Promotes

Caption: GPR119 Signaling Pathway.

Schild_Analysis_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (GPR119-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Assay_Setup Set up assay plate with varying agonist and antagonist concentrations Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Agonist, Antagonist, Buffers) Reagent_Prep->Assay_Setup Incubation Incubate with membranes, ATP, and GTP Assay_Setup->Incubation Detection Detect cAMP levels Incubation->Detection DRC Generate Dose-Response Curves and determine EC50 values Detection->DRC DR_Calc Calculate Dose Ratios (DR) DRC->DR_Calc Schild_Plot Construct Schild Plot (log(DR-1) vs log[Antagonist]) DR_Calc->Schild_Plot pA2_Slope Determine pA2 and Slope Schild_Plot->pA2_Slope

Caption: Experimental Workflow for Schild Analysis.

Schild_Plot_Logic cluster_input Inputs cluster_calc Calculations cluster_output Output Agonist_EC50 Agonist EC50 (without antagonist) DR Dose Ratio (DR) = EC50_Ant / EC50 Agonist_EC50->DR Agonist_EC50_Ant Agonist EC50 (with antagonist) Agonist_EC50_Ant->DR Antagonist_Conc Antagonist Concentrations logAnt log[Antagonist] Antagonist_Conc->logAnt logDR1 log(DR-1) DR->logDR1 Schild_Plot Schild Plot logDR1->Schild_Plot logAnt->Schild_Plot pA2 pA2 Value (x-intercept) Schild_Plot->pA2 Slope Slope (should be ~1) Schild_Plot->Slope

Caption: Logical Relationship of the Schild Plot.

References

Application Notes and Protocols for Preclinical Studies of a PAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound of interest specified, (S)-PF 03716556, is documented in scientific literature as a potent and selective acid pump (H+,K+-ATPase) antagonist for the potential treatment of gastroesophageal reflux disease.[1][2][3][4] The experimental design for such a compound would focus on gastric acid secretion and related gastrointestinal models. However, the core requirements of this request—focusing on signaling pathways, cancer cell viability, and in vivo tumor models—strongly suggest an interest in a preclinical oncology therapeutic. It is plausible that there is a confusion with another Pfizer compound, PF-3758309 , which is a well-studied pan-p21-activated kinase (PAK) inhibitor with a significant body of preclinical data in cancer.[5][6] Therefore, these application notes and protocols are based on the experimental design for a representative PAK4 inhibitor, such as PF-3758309, to align with the scientific context of the request.

Introduction

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in various human cancers and is implicated in promoting cell proliferation, survival, migration, and invasion.[5][7] As a downstream effector of the Rho GTPase CDC42, PAK4 plays a crucial role in several oncogenic signaling pathways, including the WNT/β-catenin and PI3K/AKT pathways.[5][6] Its role in tumorigenesis makes it an attractive target for cancer therapy. This document provides a detailed experimental design for the preclinical evaluation of a selective PAK4 inhibitor, outlining key in vitro and in vivo studies to assess its therapeutic potential.

Target Validation and Mechanism of Action

The initial phase of preclinical studies aims to confirm the mechanism of action of the test compound by assessing its inhibitory activity on PAK4 and its impact on downstream signaling pathways.

Objective: To determine the direct inhibitory effect of the compound on PAK4 kinase activity and to establish its selectivity against other kinases.

Protocol:

  • Reagents and Materials:

    • Recombinant human PAK4 enzyme

    • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[8]

    • Substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate like PAKtide)[9][10]

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)

    • Test compound dilutions

    • 96-well plates

    • ADP-Glo™ Kinase Assay Kit (for non-radioactive method)[8]

  • Procedure (ADP-Glo™ Luminescence-Based Assay): [8][9]

    • Prepare a master mix containing kinase buffer, substrate, and ATP.

    • Add 2.5 µL of serially diluted test compound or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells.

    • Add 12.5 µL of the master mix to all wells.

    • Initiate the kinase reaction by adding 10 µL of diluted PAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate for another 30-45 minutes at room temperature.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Objective: To confirm that the compound inhibits PAK4 activity within cancer cells, leading to a reduction in the phosphorylation of its downstream targets.

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells known to have high PAK4 expression (e.g., pancreatic, breast, or colon cancer cell lines) and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PAK4 inhibitor for a specified time (e.g., 2-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-PAK4, total PAK4, phospho-β-catenin (S675), total β-catenin, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Table 1: In Vitro Inhibitory Activity of a Representative PAK4 Inhibitor

Assay Type Target IC50 (nM)
Biochemical Kinase Assay PAK4 15.5
Biochemical Kinase Assay PAK1 150.2
Biochemical Kinase Assay PAK2 225.8

| Cell-Based Phospho-PAK4 Assay | HCT116 Cells | 45.3 |

In Vitro Efficacy in Cancer Cell Lines

The next step is to evaluate the effect of the PAK4 inhibitor on cancer cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effect of the PAK4 inhibitor on a panel of cancer cell lines.

Protocol (MTT Assay): [11][12][13][14]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the PAK4 inhibitor. Include a vehicle-only control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS) to each well.[12]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Data Presentation:

Table 2: Growth Inhibition (GI50) of a Representative PAK4 Inhibitor in Various Cancer Cell Lines

Cell Line Cancer Type PAK4 Expression GI50 (µM)
PANC-1 Pancreatic High 0.25
HCT116 Colorectal High 0.32
MDA-MB-231 Breast (TNBC) High 0.58
A549 Lung Moderate 1.2

| Normal Fibroblasts | Non-malignant | Low | > 25 |

In Vivo Preclinical Efficacy

The final stage of preclinical evaluation involves assessing the anti-tumor efficacy of the PAK4 inhibitor in an animal model.

Objective: To evaluate the in vivo anti-tumor activity of the PAK4 inhibitor in immunocompromised mice bearing human cancer cell-derived xenografts.

Protocol: [7][15][16]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Cell Implantation:

    • Harvest a cancer cell line sensitive to the PAK4 inhibitor (e.g., HCT116) during its exponential growth phase.

    • Resuspend the cells in a mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.[15]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[15]

    • Calculate tumor volume using the formula: (Length x Width²)/2.[15]

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer the PAK4 inhibitor (e.g., 50 mg/kg, orally, once daily) and a vehicle control for a specified period (e.g., 21-28 days).[5]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • (Optional) Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-PAK4) and histological examination.

Data Presentation:

Table 3: In Vivo Efficacy of a Representative PAK4 Inhibitor in a HCT116 Xenograft Model

Treatment Group Dose and Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control N/A 1250 ± 150 0 +2.5

| PAK4 Inhibitor | 50 mg/kg, PO, QD | 480 ± 95 | 61.6 | -1.8 |

Mandatory Visualizations

PAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDC42 CDC42-GTP PAK4 PAK4 CDC42->PAK4 Activates PI3K PI3K PAK4->PI3K pBetaCatenin p-β-catenin (S675) PAK4->pBetaCatenin Phosphorylates pCofilin p-Cofilin PAK4->pCofilin Phosphorylates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Gene_Expression Gene Expression (Proliferation, Survival) BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus Cofilin Cofilin Actin Actin Cytoskeleton Cofilin->Actin Regulates Dynamics Cell_Migration Cell Migration & Invasion Actin->Cell_Migration TCF_LEF->Gene_Expression

Caption: PAK4 signaling pathway in cancer.

In_Vitro_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays KinaseAssay In Vitro Kinase Assay IC50_Biochem Determine IC50 KinaseAssay->IC50_Biochem CellCulture Culture Cancer Cell Lines Treatment Treat with PAK4 Inhibitor CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay WesternBlot Western Blot (p-PAK4, etc.) Treatment->WesternBlot GI50_Cell Determine GI50 ViabilityAssay->GI50_Cell TargetModulation Confirm Target Modulation WesternBlot->TargetModulation

Caption: Workflow for in vitro experiments.

In_Vivo_Workflow Start Implant Tumor Cells (Subcutaneous) Monitor Monitor Tumor Growth Start->Monitor Randomize Randomize Mice (Tumor Volume ~150 mm³) Monitor->Randomize Treat Administer Vehicle or PAK4 Inhibitor Daily Randomize->Treat Measure Measure Tumor Volume & Body Weight 2x/week Treat->Measure Measure->Treat Continue Treatment Endpoint Study Endpoint (e.g., Day 21) Measure->Endpoint Analysis Excise Tumors, Analyze Data (TGI) Endpoint->Analysis

Caption: Workflow for in vivo xenograft study.

References

Troubleshooting & Optimization

(S)-PF 03716556 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-PF-03716556.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of (S)-PF-03716556, with a focus on solubility.

Issue 1: Compound Precipitation in Aqueous Solutions

  • Question: My (S)-PF-03716556, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

  • Answer: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of (S)-PF-03716556 in your aqueous medium.

    • Optimize the Organic Stock Concentration: Prepare a higher concentration stock solution in an organic solvent like DMSO. This allows for a smaller volume to be added to the aqueous solution, minimizing the "solvent shock" that can cause precipitation.

    • Use a Co-solvent: Incorporating a co-solvent can improve solubility. For example, a small percentage of ethanol or polyethylene glycol (PEG) in the final aqueous solution can help keep the compound dissolved.[1]

    • Employ Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low, non-toxic concentrations to increase the solubility of hydrophobic compounds.[2]

    • pH Adjustment: The solubility of a compound can be pH-dependent. Experimentally determine if adjusting the pH of your aqueous buffer improves the solubility of (S)-PF-03716556.

Issue 2: Difficulty Dissolving the Lyophilized Powder

  • Question: I am having trouble dissolving the lyophilized powder of (S)-PF-03716556. What is the recommended solvent?

  • Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4][5] (S)-PF-03716556 is soluble in DMSO at concentrations of ≥10 mg/mL.[3][4] For complete dissolution, gentle warming and vortexing may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for (S)-PF-03716556?

A1: The lyophilized powder should be stored at 2-8°C.[3][4] Stock solutions in DMSO should be stored at -20°C for long-term stability.[5] It is recommended to prepare and use solutions on the same day if possible. If storage is required, aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Q2: What is the mechanism of action of (S)-PF-03716556?

A2: (S)-PF-03716556 is a potent and selective acid pump antagonist.[5][6] It competitively and reversibly inhibits the H+,K+-ATPase.[6][7][8]

Q3: Is (S)-PF-03716556 a PAK inhibitor?

A3: No, (S)-PF-03716556 is an acid pump (H+,K+-ATPase) antagonist.[5][6][7] There is another compound, PF-3758309 , which is a potent, ATP-competitive p21-activated kinase (PAK) inhibitor.[9][10][11] It is crucial to distinguish between these two compounds.

Quantitative Data Summary

The following table summarizes the known solubility of (S)-PF-03716556 in a common laboratory solvent.

SolventConcentrationReference(s)
Dimethyl Sulfoxide (DMSO)≥10 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)100 mM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (S)-PF-03716556 in DMSO

  • Materials:

    • (S)-PF-03716556 powder (Molecular Weight: 394.47 g/mol )[3][4]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.94 mg of (S)-PF-03716556 powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming to room temperature may aid dissolution if the compound has been stored refrigerated.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Signaling Pathway and Experimental Workflow Diagrams

Since (S)-PF-03716556 is an acid pump antagonist, its primary mechanism of action is the inhibition of the H+,K+-ATPase in parietal cells.

G cluster_parietal_cell Parietal Cell Gastrin Gastrin Receptors Receptors Gastrin->Receptors Histamine Histamine Histamine->Receptors ACh Acetylcholine ACh->Receptors Signal_Transduction Signal Transduction (e.g., cAMP, Ca2+) Receptors->Signal_Transduction HK_ATPase H+,K+-ATPase (Proton Pump) Signal_Transduction->HK_ATPase Activation Proton_Secretion H+ Secretion (Gastric Acid) HK_ATPase->Proton_Secretion PF03716556 (S)-PF-03716556 PF03716556->HK_ATPase Inhibition

Caption: Mechanism of action of (S)-PF-03716556.

Due to the potential confusion with PF-3758309, a PAK inhibitor, the following workflow and signaling pathway for a generic PAK inhibitor are provided for informational purposes.

G cluster_workflow Experimental Workflow: Assessing PAK Inhibition start Prepare Stock Solution of PAK Inhibitor in DMSO step1 Treat Cells with PAK Inhibitor start->step1 step2 Lyse Cells and Collect Protein step1->step2 step3 Western Blot Analysis step2->step3 end Measure Phosphorylation of PAK Substrates (e.g., GEF-H1) step3->end

Caption: Workflow for evaluating a PAK inhibitor.

G cluster_pathway Simplified PAK Signaling Pathway RhoGTPases Rho GTPases (e.g., Rac, Cdc42) PAK p21-activated kinase (PAK) RhoGTPases->PAK Activation Downstream Downstream Effectors PAK->Downstream Cellular_Responses Cellular Responses (e.g., Cytoskeletal Dynamics, Cell Proliferation, Survival) Downstream->Cellular_Responses PAK_Inhibitor PAK Inhibitor (e.g., PF-3758309) PAK_Inhibitor->PAK Inhibition

Caption: Simplified p21-activated kinase (PAK) signaling pathway.

References

Technical Support Center: Optimizing PF-3758309 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researcher: The compound "(S)-PF-03716556" specified in your query is documented in scientific literature as a potent and selective acid pump (H+,K+-ATPase) antagonist used in gastroesophageal reflux disease research. Its mechanism of action does not involve the PAK4 signaling pathway. To provide a relevant and actionable technical guide as requested, we have based this resource on PF-3758309 , a well-characterized, potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), which aligns with the experimental context of optimizing inhibitor concentrations for signaling pathway studies.

Frequently Asked Questions (FAQs)

Q1: What is PF-3758309 and what is its primary mechanism of action in vitro?

A1: PF-3758309 is a potent, orally bioavailable, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] As a key effector of Rho GTPases like Cdc42, PAK4 is involved in various cellular processes including proliferation, survival, motility, and cytoskeletal dynamics.[4] PF-3758309 binds to the ATP-binding site of PAK4, preventing its kinase activity and the subsequent phosphorylation of its downstream substrates.[1][2][5] This inhibition leads to the disruption of oncogenic signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells where PAK4 is overexpressed or hyperactivated.[1][6]

Q2: What are the typical starting concentrations for in vitro experiments with PF-3758309?

A2: For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on published data, a starting range of 1 nM to 10 µM is advisable. For sensitive cell lines like HCT116, IC50 values for anchorage-independent growth have been reported to be as low as 0.24 nM.[7][8] For cellular proliferation assays in various cancer cell lines, IC50 values typically range from the low nanomolar to the micromolar range.[6][7][8]

Q3: How should I prepare and store PF-3758309 stock solutions?

A3: PF-3758309 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. For in vivo experiments, specific formulations involving PEG300, Tween-80, and saline have been described.[3][5] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity, and a vehicle-only control (e.g., 0.1% DMSO) must be included in all experiments.

Q4: What are the known downstream effects of PAK4 inhibition by PF-3758309?

A4: Inhibition of PAK4 by PF-3758309 has been shown to modulate several downstream signaling pathways. A primary and direct effect is the inhibition of the phosphorylation of PAK4 substrates like GEF-H1.[1][2] Other significant downstream effects include:

  • Induction of Apoptosis: Through the modulation of apoptotic regulators like BAD and an increase in cleaved caspase-3.[1][6]

  • Cell Cycle Arrest: PF-3758309 can induce cell cycle arrest, often at the G1 phase.[6]

  • Modulation of Pro-Survival Pathways: It can affect the Raf/MEK/ERK and PI3K/Akt signaling pathways.[1][9]

  • Cytoskeletal Remodeling: Affects pathways involving LIMK1 and cofilin, which are crucial for cell motility and invasion.[8]

Troubleshooting Guides

Issue 1: No significant anti-proliferative or pro-apoptotic effect observed at expected concentrations.

Possible Cause Troubleshooting Steps
Cell Line Insensitivity Verify that your chosen cell line expresses PAK4 and is dependent on its activity for proliferation or survival. Not all cell lines are equally sensitive to PAK4 inhibition. Consider testing a positive control cell line known to be sensitive to PF-3758309, such as HCT116 or A549.[1][7][8]
Compound Degradation Ensure that the PF-3758309 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for your experiment.
Suboptimal Assay Conditions Review your experimental parameters, including cell seeding density, treatment duration, and the endpoint being measured. For proliferation assays, a 72-hour incubation period is common.[5] Ensure cells are in the logarithmic growth phase at the time of treatment.
Off-Target Effects Be aware that at higher concentrations, off-target effects could complicate results. PF-3758309 is known to inhibit other kinases such as SRC, FYN, and AMPK.[10] Consider using a lower concentration range or validating key findings with a structurally different PAK4 inhibitor or with siRNA-mediated knockdown of PAK4.[1]

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure uniform cell seeding across all wells. Use a calibrated pipette and gently mix the cell suspension before dispensing. Allow cells to adhere and stabilize overnight before adding the compound.
Compound Precipitation PF-3758309, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media after adding the compound to ensure there is no precipitation. If solubility is an issue, consider adjusting the vehicle concentration or using a different formulation if appropriate for your assay.
Edge Effects in Multi-well Plates "Edge effects" can occur in multi-well plates due to uneven evaporation. To mitigate this, avoid using the outer wells of the plate for experimental conditions or ensure proper humidification in the incubator.
Inconsistent Incubation Times Standardize the timing of compound addition and assay readout across all plates and experiments to ensure consistency.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-3758309

Parameter Value Assay/Target Reference
Kd 2.7 nMPAK4[1][2][5]
Ki 18.7 nMPAK4[5]
IC50 (Anchorage-Independent Growth) 0.24 nMHCT116 cells[7][8]
IC50 (Anchorage-Independent Growth) 4.7 ± 3.0 nMAverage across a panel of 20 tumor cell lines[1][2]
IC50 (Cellular Proliferation) 20 nMA549 cells[1]
IC50 (Cellular Proliferation) 1.846 µM - 14.02 µMNeuroblastoma cell lines[6]
IC50 (Phospho-GEF-H1) 1.3 nMCellular Assay[1][2][5]

Table 2: Kinase Selectivity Profile of PF-3758309

Kinase IC50 / Ki Notes Reference
PAK1 Ki = 13.7 nMGroup A PAK[1]
PAK2 IC50 = 190 nMGroup A PAK[1]
PAK3 IC50 = 99 nMGroup A PAK[1]
PAK5 Ki = 18.1 nMGroup B PAK[1]
PAK6 Ki = 17.1 nMGroup B PAK[1]
SRC Family Kinases ActivePotential off-target[10][11]
AMPK, CHK2 ActivePotential off-target[12]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Preparation: Prepare a serial dilution of PF-3758309 in complete growth medium at 2x the final desired concentrations. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions or vehicle control to achieve the final desired concentrations.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-Substrate Inhibition (e.g., pGEF-H1)

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PF-3758309 or vehicle control for a predetermined time (e.g., 1-3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-GEF-H1) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-GEF-H1) and/or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Caption: PAK4 signaling pathway and the inhibitory action of PF-3758309.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare PF-3758309 Stock (e.g., 10mM in DMSO) seed_cells Seed Cells in Multi-well Plate prep_dilutions Prepare Serial Dilutions & Vehicle Control seed_cells->prep_dilutions treat_cells Treat Cells with PF-3758309 prep_dilutions->treat_cells incubation Incubate for Specified Duration (e.g., 72h) treat_cells->incubation assay_readout Perform Assay (e.g., Cell Viability, Western Blot) incubation->assay_readout data_acq Data Acquisition (e.g., Plate Reader, Imager) assay_readout->data_acq data_analysis Data Analysis & IC50 Calculation data_acq->data_analysis

Caption: A typical experimental workflow for in vitro testing of PF-3758309.

References

Troubleshooting variability in H+,K+-ATPase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in H+,K+-ATPase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an H+,K+-ATPase inhibition assay buffer?

A typical assay buffer for H+,K+-ATPase activity includes a buffering agent to maintain a stable pH (e.g., Tris-HCl, HEPES), MgCl₂ as a cofactor for ATP hydrolysis, KCl to stimulate enzyme activity, and ATP as the substrate. The final concentrations of these components should be optimized for the specific experimental conditions.

Q2: What is the optimal pH for an H+,K+-ATPase activity assay?

The optimal pH for H+,K+-ATPase activity is generally around 6.0 to 7.4. However, the enzyme is sensitive to pH changes, which can affect both phosphorylation and dephosphorylation steps.[1] Alkaline pH tends to increase the rate of dephosphorylation.[1] It is crucial to maintain a consistent pH throughout the experiment to ensure reproducibility.

Q3: How does K⁺ concentration influence the assay?

K⁺ is essential for stimulating H+,K+-ATPase activity by promoting the dephosphorylation of the enzyme.[1][2] However, at high concentrations, K⁺ can be inhibitory.[1] The optimal K⁺ concentration should be determined empirically for your specific assay conditions. External K⁺ can also inhibit the rate of H⁺ transport.[2]

Q4: What are common positive controls for H+,K+-ATPase inhibition?

Commonly used positive control inhibitors for H+,K+-ATPase include omeprazole and Sch-28080. These compounds have well-characterized inhibitory mechanisms and can be used to validate the assay setup.

Q5: What is the "edge effect" in 96-well plates and how can it be mitigated?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate show different results from the inner wells, often due to increased evaporation. This can be mitigated by:

  • Not using the outer wells for critical samples.

  • Filling the outer wells with buffer or water to create a humidity barrier.

  • Using a plate sealer, especially for long incubation times.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure the true effect of an inhibitor and lead to unreliable results.

Possible Cause Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting errors between wells.
Incomplete Mixing Mix each well thoroughly after adding reagents, but avoid creating bubbles. A gentle shake on a plate shaker can ensure homogeneity.
Temperature Gradients Allow all reagents and the microplate to equilibrate to the assay temperature before starting. Ensure the plate incubator provides uniform temperature distribution.
"Edge Effect" Avoid using the outer wells of the microplate for experimental samples. Fill them with buffer to maintain humidity.

Troubleshooting Logic for High Replicate Variability

Caption: A logical approach to troubleshooting high replicate variability.

Problem 2: Inconsistent IC₅₀ Values Between Experiments

Variability in the half-maximal inhibitory concentration (IC₅₀) can make it difficult to compare the potency of different inhibitors or to obtain reproducible results.

Possible Cause Solution
Enzyme Preparation Variability Prepare a large, single batch of H+,K+-ATPase-enriched membranes. Aliquot and store at -80°C to ensure consistency between experiments. Perform a protein concentration and activity assay on each new batch.
Inhibitor Stock Degradation Prepare fresh inhibitor stock solutions for each experiment. If storing, aliquot and protect from light and repeated freeze-thaw cycles.
Substrate Concentration Fluctuations Prepare a fresh, concentrated stock of ATP for each experiment and accurately dilute it to the working concentration.
Variations in Assay Conditions (pH, K⁺) Strictly control the pH and K⁺ concentration in the assay buffer. Prepare a large batch of buffer for a series of experiments.

Troubleshooting Inconsistent IC₅₀ Values

G Start Inconsistent IC50 Values Enzyme Check Enzyme Preparation Start->Enzyme Inhibitor Verify Inhibitor Integrity Start->Inhibitor Substrate Confirm Substrate Concentration Start->Substrate Conditions Standardize Assay Conditions Start->Conditions Batch_Enzyme Use Single Enzyme Batch Enzyme->Batch_Enzyme Fresh_Stock Prepare Fresh Inhibitor Stock Inhibitor->Fresh_Stock Fresh_ATP Use Freshly Prepared ATP Substrate->Fresh_ATP Control_pH_K Strictly Control pH and [K+] Conditions->Control_pH_K Resolved IC50 Values Stabilized Batch_Enzyme->Resolved Fresh_Stock->Resolved Fresh_ATP->Resolved Control_pH_K->Resolved

Caption: A decision tree for troubleshooting inconsistent IC₅₀ values.

Problem 3: High Background Signal

A high background signal can reduce the dynamic range of the assay and mask the inhibitory effects of the compounds being tested.

Possible Cause Solution
Phosphate Contamination Use phosphate-free water and reagents. Ensure all glassware is thoroughly rinsed with deionized water.
Non-enzymatic ATP Hydrolysis Avoid high temperatures and extreme pH in the assay buffer. Prepare ATP solutions fresh.
Contaminating ATPases If using a purified enzyme preparation, assess its purity. Contaminating ATPases can contribute to the background signal.
Detergent Interference Some detergents used to solubilize the membrane-bound H+,K+-ATPase can interfere with the malachite green assay. Perform a control with the detergent alone to assess its contribution to the background.

Data Presentation

Table 1: Effect of pH on H+,K+-ATPase Activity

pHRelative Phosphorylation Rate ConstantRelative Dephosphorylation Rate
6.0~2.16Slower
7.41.00Moderate
8.0~0.35Faster
Data synthesized from trends described in the literature.[1]

Table 2: Influence of K⁺ Concentration on H+,K+-ATPase Activity

K⁺ Concentration (mM)Relative ATPase Activity
0Basal
5Stimulated
>10Potentially Inhibitory
General trends observed in H+,K+-ATPase activity assays.[1]

Experimental Protocols

Protocol 1: Preparation of H+,K+-ATPase Enriched Microsomes

This protocol describes the isolation of H+,K+-ATPase-enriched membrane vesicles from gastric mucosa.

  • Homogenization: Homogenize fresh or frozen gastric mucosa in a buffer containing sucrose, EDTA, and a buffer (e.g., Tris-HCl, pH 7.4).

  • Differential Centrifugation: Centrifuge the homogenate at a low speed to remove large debris.

  • Microsome Pelleting: Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Density Gradient Centrifugation: Resuspend the microsomal pellet and layer it onto a sucrose or Ficoll density gradient.

  • Fraction Collection: Centrifuge at high speed and collect the fraction enriched with H+,K+-ATPase.

  • Washing and Storage: Wash the enriched fraction with buffer, pellet by centrifugation, and resuspend in a storage buffer containing glycerol. Store aliquots at -80°C.

Protocol 2: Malachite Green Assay for H+,K+-ATPase Activity

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, and varying concentrations of KCl.

    • Enzyme Preparation: Thaw H+,K+-ATPase enriched microsomes on ice and dilute to the desired concentration in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and positive controls (e.g., omeprazole).

    • ATP Solution: Prepare a 2 mM ATP solution in water.

    • Malachite Green Reagent: Prepare a solution of malachite green and ammonium molybdate in acid.

  • Assay Procedure:

    • Add enzyme preparation to the wells of a 96-well plate.

    • Add inhibitor solutions or vehicle control to the appropriate wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for a fixed time (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding the malachite green reagent.

    • Allow color to develop for 15-20 minutes at room temperature.

  • Data Acquisition:

    • Read the absorbance at a wavelength between 620-660 nm using a microplate reader.

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Experimental Workflow for H+,K+-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, ATP, Inhibitors) Add_Enzyme Add Enzyme to Plate Reagent_Prep->Add_Enzyme Enzyme_Prep Prepare Enzyme Dilution Enzyme_Prep->Add_Enzyme Add_Inhibitor Add Inhibitor & Pre-incubate Add_Enzyme->Add_Inhibitor Start_Rxn Initiate with ATP & Incubate Add_Inhibitor->Start_Rxn Stop_Rxn Stop Reaction with Malachite Green Reagent Start_Rxn->Stop_Rxn Read_Abs Read Absorbance (620-660 nm) Stop_Rxn->Read_Abs Calculate Calculate % Inhibition Read_Abs->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A typical workflow for an H+,K+-ATPase inhibition assay.

Signaling Pathways

The activity of H+,K+-ATPase can be regulated by intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][4] Understanding these pathways can be important when working with cell-based models.

  • PKA Pathway: PKA can phosphorylate the H+,K+-ATPase, although this often requires detergent treatment in vitro, suggesting the phosphorylation site may be less accessible in the native enzyme.[3][4]

  • PKC Pathway: PKC-mediated phosphorylation of the N-terminus of the H+,K+-ATPase α-subunit can stimulate enzyme activity.[3][4] This represents a direct modulation of the enzyme's catalytic function.

Simplified Regulatory Pathway of H+,K+-ATPase

G PKA PKA HK_ATPase H+,K+-ATPase PKA->HK_ATPase Phosphorylates (C-terminus) PKC PKC PKC->HK_ATPase Phosphorylates (N-terminus) Activity Enzyme Activity HK_ATPase->Activity Modulates

Caption: Simplified diagram of PKA and PKC regulation of H+,K+-ATPase.

References

Improving the stability of (S)-PF 03716556 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of (S)-PF 03716556 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] This compound is soluble in DMSO at concentrations up to 23 mg/mL (58.31 mM).[3] For optimal stability, it is advised to prepare and use solutions on the same day.[1]

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of this compound should be stored at -20°C, where it is stable for at least three years. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[3]

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is between 0.1% and 0.5%. While higher concentrations can improve solubility, they may be toxic to cells.

  • Proper Mixing Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Pre-warm the Buffer: Using a pre-warmed buffer (e.g., 37°C) can sometimes improve the solubility of the compound.

  • Lower the Final Compound Concentration: If precipitation persists, try using a lower final concentration of this compound in your experiment.

Q4: How does pH affect the stability and activity of this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Loss of Compound Activity in Experimental Buffer Over Time

  • Potential Cause A: Degradation of the compound.

    • Solution: Perform a stability study to determine the rate of degradation in your specific buffer. Use a fresh solution for each experiment and minimize the time the compound spends in the aqueous buffer before use.

  • Potential Cause B: Adsorption to plasticware.

    • Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Include a control to assess the amount of compound lost to adsorption.

Issue 2: Inconsistent Results Between Experiments

  • Potential Cause A: Inconsistent preparation of the compound solution.

    • Solution: Prepare a large batch of the stock solution and aliquot it for single use to ensure consistency. Always vortex the stock solution before making dilutions.

  • Potential Cause B: Variability in experimental conditions.

    • Solution: Ensure that the temperature, pH, and incubation times are consistent across all experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMSO23 mg/mL (58.31 mM)[3]
Ethanol10 mg/mL
DMF30 mg/mL
DMSO:PBS (pH 7.2) (1:20)0.04 mg/mL

Table 2: Hypothetical Stability of this compound in Different Buffers at 37°C

Buffer (pH)% Remaining after 4 hours% Remaining after 24 hours
Citrate Buffer (pH 5.0)>95%>90%
Phosphate-Buffered Saline (PBS, pH 7.4)~85%~60%
Tris Buffer (pH 8.0)~70%~40%

Note: The data in Table 2 is hypothetical and intended to illustrate how stability can be affected by pH. It is crucial to perform your own stability studies in your specific experimental buffers.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Experimental Buffer using HPLC

Objective: To quantify the degradation of this compound in a specific experimental buffer over time.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Experimental buffer of interest (e.g., PBS, pH 7.4)

  • Acetonitrile (ACN) for quenching

  • HPLC system with a suitable C18 column

  • Low-adsorption microcentrifuge tubes

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the 10 mM stock solution into the pre-warmed experimental buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • Timepoint Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the working solution and add it to a tube containing 100 µL of ACN. This will stop any degradation. Store this sample at -20°C until analysis.

  • Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).

  • Timepoints: At various time points (e.g., 1, 4, 8, and 24 hours), take 100 µL aliquots and quench them with 100 µL of ACN as in step 3.

  • HPLC Analysis: Analyze all the collected samples by HPLC to determine the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Stability_Troubleshooting start Inconsistent or Poor Results check_compound Check Compound Stability start->check_compound check_solubility Check Compound Solubility start->check_solubility run_stability_assay Run HPLC Stability Assay (Protocol 1) check_compound->run_stability_assay precipitate_observed Precipitate observed? check_solubility->precipitate_observed is_stable Is it stable? run_stability_assay->is_stable stable_yes Proceed with experiment. Use fresh solution. is_stable->stable_yes Yes stable_no Modify experimental conditions: - Lower pH - Shorter incubation - Use fresh solution is_stable->stable_no No precipitate_yes Troubleshoot Precipitation: - Lower concentration - Adjust DMSO % - Improve mixing precipitate_observed->precipitate_yes Yes precipitate_no Solubility is adequate. Investigate other factors. precipitate_observed->precipitate_no No

Caption: Troubleshooting workflow for this compound stability issues.

HPLC_Stability_Workflow prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Experimental Buffer prep_stock->prep_working t0 Take T=0 Aliquot & Quench with ACN prep_working->t0 incubate Incubate at Experimental Temperature prep_working->incubate hplc Analyze All Samples by HPLC t0->hplc timepoints Take Aliquots at Timepoints & Quench incubate->timepoints timepoints->hplc analyze Calculate % Remaining vs. T=0 hplc->analyze

Caption: Experimental workflow for HPLC-based stability assessment.

Signaling_Pathway cluster_membrane Apical Membrane extracellular Extracellular Space (Acidic) parietal_cell Parietal Cell Cytoplasm H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ H_K_ATPase->H_ion Secreted into lumen PF03716556 This compound PF03716556->H_K_ATPase Inhibits K_ion K+ K_ion->H_K_ATPase Enters cell

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: Studying (S)-PF-03716556 and other P-CABs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of (S)-PF-03716556 and other Potassium-Competitive Acid Blockers (P-CABs). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during research.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with (S)-PF-03716556.

In Vitro Assays

Question: My IC50 values for (S)-PF-03716556 in the H+,K+-ATPase inhibition assay are inconsistent and higher than the literature values.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of Assay Buffer (S)-PF-03716556 and other P-CABs exhibit pH-dependent inhibitory activity, with greater potency in more acidic conditions.[1] Ensure the pH of your assay buffer is precisely controlled and matches the conditions reported in the literature (e.g., pH 7.4 for ion-tight membrane vesicle assays).[2] Verify your pH meter is calibrated before preparing buffers.
Compound Solubility Issues (S)-PF-03716556 is soluble in DMSO.[3] Ensure the final concentration of DMSO in your assay is low and consistent across all wells to avoid solvent effects. If precipitation is observed, prepare fresh stock solutions and use sonication or gentle warming to aid dissolution.[2]
Enzyme Preparation Inactivity The activity of the H+,K+-ATPase preparation is critical. Use a fresh preparation or ensure your stored enzyme has not lost activity. Include a positive control (e.g., a known inhibitor like omeprazole) to validate enzyme activity and the assay setup.
Sub-optimal ATP Concentration For competitive inhibitors, the IC50 value can be dependent on the concentration of the substrate (ATP).[4] Use an ATP concentration that is appropriate for the assay and consistent with published methods.
Variability in Pipetting Inaccurate pipetting, especially of the inhibitor or enzyme, can lead to significant errors. Use calibrated pipettes and consider using a master mix for the reaction components to ensure consistency.

Question: I am observing high background signal in my cell-based assays for gastric acid secretion (e.g., using pH-sensitive dyes).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Autofluorescence Cellular components and some media formulations (e.g., containing phenol red) can cause autofluorescence. Use phenol red-free media and select fluorescent dyes with emission spectra that minimize overlap with cellular autofluorescence.
Inconsistent Cell Seeding Uneven cell density across wells can lead to variability in the assay signal. Ensure a homogenous cell suspension and use appropriate techniques for cell seeding to achieve a uniform monolayer.
Sub-optimal Dye Loading Inconsistent loading of pH-sensitive dyes can result in variable signals. Optimize dye concentration and incubation time to ensure uniform and adequate loading into the cells.
Inappropriate Buffer Capacity of Media The buffering capacity of the cell culture media can interfere with the detection of pH changes. Use a weakly buffered medium or a specific assay buffer to enhance the signal-to-noise ratio.

In Vivo Studies

Question: The observed inhibition of gastric acid secretion in my rat/dog model is lower than expected after oral administration of (S)-PF-03716556.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Gastric Emptying Rate The rate of gastric emptying can influence the absorption and efficacy of orally administered drugs.[5] Ensure that the timing of drug administration relative to feeding is consistent across all animals.
Animal Stress Stress can affect gastric acid secretion. Handle animals carefully and allow for an acclimatization period before the experiment to minimize stress-induced physiological changes.
Inappropriate Vehicle The vehicle used to dissolve or suspend the compound for oral administration can affect its bioavailability. Ensure the vehicle is appropriate for the compound and the animal model.
Variability in Gastric Acid Secretion Measurement The method used to measure gastric acid secretion can be a source of variability. Ensure the surgical procedure (e.g., pylorus ligation) is performed consistently and that the collection and titration of gastric contents are accurate.[6]

Frequently Asked Questions (FAQs)

1. What is (S)-PF-03716556 and how does it work?

(S)-PF-03716556 is a potent and selective Potassium-Competitive Acid Blocker (P-CAB).[2] It inhibits the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme.[7] This is a reversible and ionic interaction, which differs from the covalent binding of proton pump inhibitors (PPIs).[7]

2. What are the key differences between P-CABs like (S)-PF-03716556 and PPIs?

Feature P-CABs ((S)-PF-03716556) Proton Pump Inhibitors (PPIs)
Mechanism of Action Reversible, K+-competitive inhibition[7]Irreversible, covalent binding
Activation Do not require acid activation[8]Require activation in an acidic environment
Onset of Action Rapid[7]Slower
Dependence on Pump Activity Inhibit both active and resting pumps[9]Inhibit only active pumps
Metabolism Less affected by CYP2C19 polymorphisms[10]Metabolism can be significantly affected by CYP2C19 polymorphisms[11]

3. What is the solubility and recommended storage for (S)-PF-03716556?

(S)-PF-03716556 is soluble in DMSO (≥10 mg/mL).[3] It is recommended to store the solid compound at -20°C. For solutions in DMSO, it is best to prepare them fresh; however, they can be stored at -20°C for short periods. Always bring solutions to room temperature and ensure there is no precipitation before use.

4. Are there any known off-target effects of (S)-PF-03716556?

(S)-PF-03716556 is reported to be highly selective for the H+,K+-ATPase and inactive against a range of other receptors and ion channels.[2] However, as with any pharmacological inhibitor, it is good practice to consider the possibility of off-target effects, especially at higher concentrations. If unexpected phenotypes are observed in cell-based or in vivo studies, consider performing counter-screens or using structurally unrelated P-CABs to confirm that the observed effect is due to H+,K+-ATPase inhibition.

Quantitative Data Summary

Table 1: In Vitro Potency of (S)-PF-03716556

Parameter Species/Assay Condition Value Reference
pIC50 Porcine H+,K+-ATPase6.026[2]
pIC50 Canine H+,K+-ATPase6.038[2]
pIC50 Human recombinant H+,K+-ATPase6.009[2]
pIC50 Porcine ion-tight membrane vesicles (pH 7.4)7.095[2]

Experimental Protocols

Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of (S)-PF-03716556 on H+,K+-ATPase.

Materials:

  • H+,K+-ATPase enriched microsomes (from porcine or other species)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP solution (2 mM)

  • (S)-PF-03716556 stock solution in DMSO

  • 96-well microplate

  • Reagents for phosphate detection (e.g., malachite green-based reagent)

  • Plate reader

Procedure:

  • Prepare serial dilutions of (S)-PF-03716556 in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.

  • Add 80 µL of H+,K+-ATPase enriched microsomes (diluted in assay buffer to a final concentration of ~10 µg protein/well) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of 2 mM ATP solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 10% SDS).

  • Add 50 µL of the phosphate detection reagent to each well.

  • Incubate at room temperature for 15-20 minutes for color development.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Calculate the percent inhibition for each concentration of (S)-PF-03716556 and determine the IC50 value by non-linear regression analysis.

Protocol 2: Measurement of Gastric Acid Secretion in Anesthetized Rats (Pylorus Ligation Method)

This protocol outlines a common in vivo method to assess the effect of (S)-PF-03716556 on gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., urethane)

  • (S)-PF-03716556 formulation for administration (e.g., in a suitable vehicle for oral or intravenous delivery)

  • Surgical instruments

  • Saline solution

  • 0.01 N NaOH solution

  • pH indicator (e.g., phenol red)

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Anesthetize the rats.

  • Administer (S)-PF-03716556 or vehicle to the respective groups of animals.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum.

  • Close the abdominal incision.

  • After a set period (e.g., 4 hours), euthanize the animals.

  • Clamp the esophagus and carefully remove the stomach.

  • Collect the gastric contents into a centrifuge tube.

  • Wash the stomach with a known volume of saline and add the washing to the collected gastric juice.

  • Centrifuge the gastric contents to remove any solid debris.

  • Measure the volume of the supernatant.

  • Titrate the acidity of the gastric juice with 0.01 N NaOH using a pH indicator to determine the total acid output.

  • Compare the acid output in the drug-treated groups to the vehicle-treated group to determine the percent inhibition.

Visualizations

P_CAB_Mechanism_of_Action cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen (Acidic) cluster_Cytosol Cytosol PCAB (S)-PF-03716556 (P-CAB) ATPase {H+,K+-ATPase | (Proton Pump)} PCAB->ATPase Reversible Binding PCAB->ATPase H_ion H+ ATPase->H_ion Secretion K_ion_lumen K+ K_ion_cyto K+ K_ion_lumen->ATPase Binding Site K_ion_cyto->ATPase Uptake experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Prepare H+,K+-ATPase and (S)-PF-03716556 dilutions assay Perform H+,K+-ATPase Inhibition Assay start_vitro->assay start_vivo Administer (S)-PF-03716556 to Animal Model (Rat/Dog) data_analysis_vitro Measure Phosphate Release & Calculate IC50 assay->data_analysis_vitro pylorus_ligation Pylorus Ligation Surgery start_vivo->pylorus_ligation collection Collect Gastric Juice pylorus_ligation->collection titration Titrate for Acid Content collection->titration data_analysis_vivo Calculate % Inhibition titration->data_analysis_vivo

References

How to ensure complete dissolution of (S)-PF 03716556 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-PF-03716556. The focus is on ensuring complete dissolution for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S)-PF-03716556 and what is its mechanism of action?

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the gastric acid pump, H+,K+-ATPase.[1] This enzyme is responsible for the final step in gastric acid secretion in parietal cells of the stomach.[2][3][4][5][6][7] By competitively inhibiting the potassium-binding site of the H+,K+-ATPase, (S)-PF-03716556 effectively reduces the secretion of gastric acid.[8][9]

Q2: I am having trouble dissolving (S)-PF-03716556 for my in vivo study. What are the recommended solvents?

(S)-PF-03716556 is a poorly water-soluble compound. The recommended starting solvent for creating a stock solution is Dimethyl sulfoxide (DMSO). Multiple suppliers indicate a solubility of at least 10 mg/mL in DMSO. For complete dissolution, gentle warming and sonication may be beneficial. It is also advisable to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility.

Q3: Can I administer a pure DMSO solution to my animals?

Direct administration of a high concentration of DMSO can be toxic to animals. For in vivo studies, it is standard practice to use a co-solvent system to dilute the DMSO to a tolerable concentration, typically below 10% of the final formulation volume.

Q4: What is a suitable vehicle for oral administration of (S)-PF-03716556 in rodents?

A common and effective vehicle for poorly soluble compounds like (S)-PF-03716556 for oral gavage is a multi-component system. A widely used formulation consists of a mixture of DMSO, a solubilizing agent such as Polyethylene glycol 400 (PEG400), and an aqueous component like saline or sterile water. A typical ratio to start with is 10% DMSO, 40% PEG400, and 50% saline.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon addition of aqueous solution The compound is "crashing out" of the organic solvent when the aqueous phase is added.1. Ensure the initial stock solution in DMSO is fully dissolved before adding other components. 2. Add the aqueous solution slowly while vortexing or stirring vigorously. 3. Consider slightly increasing the proportion of the co-solvent (e.g., PEG400). 4. Prepare the formulation fresh before each use.
Inconsistent results between experiments The compound may not be uniformly suspended or may be degrading in the formulation.1. Ensure the formulation is a clear solution. If it is a suspension, ensure it is homogenous before each administration by vortexing. 2. Prepare fresh formulations for each experiment to avoid degradation.[10]
Animal distress or adverse reactions after gavage The vehicle or the gavage procedure itself may be causing issues.1. Ensure the final DMSO concentration is as low as possible (ideally ≤10%). 2. Use proper gavage technique with the correct needle size to avoid injury.[10][11][12] 3. Administer the solution slowly.[10] 4. Include a vehicle-only control group to assess the tolerability of the formulation.
Low bioavailability in vivo Poor absorption from the gastrointestinal tract.1. Ensure complete dissolution in the vehicle. 2. Consider alternative solubilizing agents such as Tween 80 or Cremophor. 3. While not explicitly detailed for this compound, intraduodenal administration has been used in a rat study, which bypasses the stomach.[1]

Experimental Protocols

Protocol for Preparation of an Oral Gavage Formulation (10 mg/mL)

This protocol is a general guideline for preparing a vehicle for poorly soluble compounds and should be optimized for your specific experimental needs.

Materials:

  • (S)-PF-03716556 powder

  • Dimethyl sulfoxide (DMSO), sterile, anhydrous

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile Saline (0.9% NaCl) or sterile water

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of (S)-PF-03716556. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Initial Dissolution in DMSO: Add 100 µL of DMSO to the powder in a sterile microcentrifuge tube. This will constitute 10% of the final volume. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Addition of Co-solvent: Add 400 µL of PEG400 to the DMSO solution. This will be 40% of the final volume. Vortex until the solution is clear and homogenous.

  • Final Dilution: Slowly add 500 µL of sterile saline or water to the mixture while continuously vortexing. This drop-wise addition is crucial to prevent precipitation of the compound. This will be the final 50% of the volume.

  • Final Inspection: The final formulation should be a clear solution. If any cloudiness or precipitate is observed, the formulation may need to be adjusted.

  • Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dose.

Quantitative Data Summary

Solvent/Vehicle Component Solubility/Concentration Notes
DMSO≥10 mg/mLRecommended for initial stock solution.
10% DMSO, 40% PEG400, 50% SalineTarget concentration dependent on study design.A common starting formulation for in vivo oral administration of poorly soluble compounds.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of (S)-PF-03716556 and a typical experimental workflow for its in vivo evaluation.

G cluster_parietal_cell Parietal Cell cluster_lumen Stomach Lumen (Acidic) ATP ATP H_K_ATPase H+,K+-ATPase (Proton Pump) ATP->H_K_ATPase drives ADP ADP + Pi H_K_ATPase->ADP H_out H+ H_K_ATPase->H_out pumps out K_in K+ K_in->H_K_ATPase binds H_out_lumen H+ PF03716556 (S)-PF-03716556 PF03716556->H_K_ATPase competitively inhibits K+ binding

Caption: Mechanism of action of (S)-PF-03716556 on the gastric H+,K+-ATPase.

G start Start weigh Weigh (S)-PF-03716556 start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG400 dissolve_dmso->add_peg add_saline Add Saline (Vortexing) add_peg->add_saline formulation_ready Final Formulation (Clear Solution) add_saline->formulation_ready animal_dosing Oral Gavage to Animals formulation_ready->animal_dosing data_collection Collect Pharmacokinetic/ Pharmacodynamic Data animal_dosing->data_collection end End data_collection->end

Caption: Experimental workflow for preparing and administering (S)-PF-03716556.

References

Technical Support Center: Interpreting Unexpected Results in PAK4 Inhibitor PF-03758309 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the p21-activated kinase 4 (PAK4) inhibitor, PF-03758309.

Frequently Asked Questions (FAQs)

Q1: My experimental results with PF-03758309 are inconsistent between experiments. What are the common causes?

A1: Inconsistent results are a common challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.

  • Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.

Q2: How can I be sure that the observed phenotype is a result of on-target PAK4 inhibition and not off-target effects?

A2: This is a critical question. To confirm on-target activity, consider the following approaches:

  • Use knockout cell lines: A study has shown that PF-03758309 can block the growth of both wild-type and PAK4-knockout cells, suggesting its anti-cancer effects may be through an off-target mechanism. This highlights the importance of using appropriate controls.

Q3: I am observing cell death at concentrations where I expect to see specific inhibition of signaling. How can I differentiate between targeted apoptosis and general cytotoxicity?

A3: It is crucial to distinguish between specific, on-target-induced apoptosis and non-specific cytotoxicity.

  • Dose-response analysis: Perform a comprehensive dose-response curve for both your functional assay and a cell viability assay.

  • Use lower, non-toxic concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.

  • Check the solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Cause Troubleshooting Suggestion
Inconsistent Cell Seeding DensityEnsure a consistent number of cells are seeded in each well. Use a cell counter and a multichannel pipette for plating. Cell number can significantly impact the final readout of viability assays.
Cell Passage NumberUse cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.
Compound SolubilityVisually inspect the compound

Technical Support Center: (S)-PF-03716556 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays involving the H+,K+-ATPase inhibitor, (S)-PF-03716556.

Frequently Asked Questions (FAQs)

Q1: What is (S)-PF-03716556 and what is its mechanism of action?

(S)-PF-03716556 is a potent, selective, and reversible antagonist of the proton pump, H+,K+-ATPase.[1] It competitively inhibits the enzyme, which is responsible for gastric acid secretion.[1] This makes it a valuable tool for research in areas such as gastroesophageal reflux disease (GERD).

Q2: What is the recommended solvent and storage condition for (S)-PF-03716556?

(S)-PF-03716556 is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for a limited time to minimize degradation.

Q3: What is the reported potency of (S)-PF-03716556?

The inhibitory potency of (S)-PF-03716556 against H+,K+-ATPase has been determined in various systems. For instance, in porcine ion-tight membrane vesicles, it exhibits a pIC50 of 7.095 at pH 7.4.[1]

Q4: How does pH affect the activity of H+,K+-ATPase and the potency of its inhibitors?

The activity of H+,K+-ATPase is highly dependent on pH. The optimal pH for enzyme activity can vary depending on the specific assay conditions but is generally in the acidic to neutral range. The potency of inhibitors like (S)-PF-03716556 can also be influenced by pH, as the ionization state of the compound and the enzyme's target residues can change with pH. Based on its chemical structure as an imidazopyridine derivative, the pKa of (S)-PF-03716556 is predicted to be around 6.0.[2] This suggests that its charge state, and therefore its interaction with the target, will be sensitive to pH changes around this value.

Troubleshooting Guide

This guide addresses common issues encountered during assays with (S)-PF-03716556, with a focus on pH-related problems.

Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity Suboptimal pH of the assay buffer: The H+,K+-ATPase activity is pH-sensitive.Verify the pH of your assay buffer. The optimal pH for H+,K+-ATPase can vary, but a range of 6.0-7.5 is a good starting point.[3] Consider performing a pH profile to determine the optimal pH for your specific assay conditions.
Incorrect buffer composition: Certain ions can interfere with the assay.Ensure your buffer composition is appropriate. For example, if using an alkaline phosphatase (AP) coupled assay, avoid phosphate buffers as they can inhibit AP.
Degraded ATP or enzyme: ATP is unstable, and the enzyme can lose activity with improper storage.Use freshly prepared ATP solutions. Ensure the H+,K+-ATPase preparation has been stored correctly and has not undergone multiple freeze-thaw cycles.
Inconsistent or variable results Fluctuations in pH during the assay: Poor buffering capacity can lead to pH shifts.Use a buffer with adequate buffering capacity in the desired pH range. Ensure all solutions are at the same temperature before mixing.
Precipitation of (S)-PF-03716556: The compound may be insoluble at the working concentration in the assay buffer.Check the solubility of (S)-PF-03716556 in your assay buffer at the desired pH. The final DMSO concentration should be kept low (typically <1%) to avoid solubility issues and effects on enzyme activity. Consider performing a solubility test at different pH values.
Lower than expected potency (IC50) Incorrect assay pH: The potency of (S)-PF-03716556 is pH-dependent.The reported pIC50 of 7.095 was determined at pH 7.4.[1] If your assay is performed at a different pH, the observed potency may vary. Consider the pKa of the compound (predicted to be around 6.0) when interpreting results at different pH values.[2]
Compound instability: (S)-PF-03716556 may be unstable at certain pH values over the course of the assay.While specific stability data for (S)-PF-03716556 across a pH range is not readily available, it is a good practice to prepare the compound solution fresh for each experiment. If pre-incubation is required, assess the stability of the compound under those conditions.

Experimental Protocols

H+,K+-ATPase Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of (S)-PF-03716556 on H+,K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • H+,K+-ATPase enriched membrane vesicles (e.g., from porcine gastric mucosa)

  • (S)-PF-03716556

  • ATP

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂)[4]

  • Inhibitor (for positive control, e.g., omeprazole)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (S)-PF-03716556 in DMSO.

    • Prepare serial dilutions of (S)-PF-03716556 in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the ATP solution in the assay buffer.

    • Prepare the H+,K+-ATPase membrane vesicles at the desired concentration in the assay buffer.

  • Assay Protocol:

    • Add the H+,K+-ATPase membrane vesicles to the wells of a microplate.

    • Add the different concentrations of (S)-PF-03716556 or the positive control inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[4]

    • Stop the reaction by adding a stop solution (e.g., SDS or an acidic solution, depending on the phosphate detection method).

    • Add the phosphate detection reagent and incubate as required by the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).[5]

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each concentration of (S)-PF-03716556 compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or pIC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare (S)-PF-03716556 Dilutions add_compound Add (S)-PF-03716556/ Controls prep_compound->add_compound prep_enzyme Prepare H+,K+-ATPase Suspension add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_atp Prepare ATP Solution start_reaction Initiate with ATP prep_atp->start_reaction add_enzyme->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Phosphate Detection Reagent stop_reaction->add_reagent read_plate Measure Absorbance add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Experimental workflow for the H+,K+-ATPase inhibition assay.

ph_troubleshooting cluster_causes Potential pH-Related Causes cluster_solutions Troubleshooting Steps problem Inconsistent or Unexpected Assay Results cause1 Suboptimal Assay Buffer pH problem->cause1 cause2 Poor Buffer Capacity problem->cause2 cause3 pH-Dependent Compound Instability/Solubility problem->cause3 cause4 pH Influence on Compound Potency problem->cause4 solution1 Verify and Optimize Buffer pH (6.0-7.5) cause1->solution1 solution2 Use Buffer with Adequate Capacity cause2->solution2 solution3 Check Compound Solubility and Prepare Fresh Solutions cause3->solution3 solution4 Consider Compound pKa and Assay pH for Potency cause4->solution4

Caption: Troubleshooting logic for pH-related issues in assays.

signaling_pathway stimuli Gastric Acid Secretagogues (e.g., Histamine, Gastrin) parietal_cell Parietal Cell stimuli->parietal_cell Stimulation hk_atpase H+,K+-ATPase (Proton Pump) parietal_cell->hk_atpase Activation h_ion H+ hk_atpase->h_ion Pumps into lumen lumen Gastric Lumen h_ion->lumen k_ion K+ k_ion->hk_atpase Pumps into cell pf_compound (S)-PF-03716556 pf_compound->hk_atpase Inhibition

Caption: Mechanism of action of (S)-PF-03716556 on the gastric proton pump.

References

Navigating the Challenges of (S)-PF 03716556 Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent PAK4 inhibitor, (S)-PF 03716556, its low aqueous solubility can present a significant hurdle in experimental design and reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of this compound in aqueous solutions, ensuring the integrity and accuracy of your research.

The precipitation of this compound from aqueous solutions can lead to inconsistent results, reduced compound efficacy, and difficulties in establishing accurate dose-response relationships. Understanding the physicochemical properties of this compound and employing appropriate handling techniques are crucial for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A2: This phenomenon, often referred to as "crashing out," occurs because this compound is poorly soluble in water. When the DMSO stock is introduced into an aqueous environment, the compound's local concentration may exceed its solubility limit in the mixed solvent system, leading to the formation of a precipitate.

Q3: What is the maximum final concentration of DMSO that is generally well-tolerated by cells in culture?

A3: To minimize solvent-induced artifacts and cytotoxicity, it is best practice to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally at or below 0.1%. However, some cell lines may tolerate up to 0.5% DMSO. It is always recommended to include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of precipitation and potential degradation. Prepare fresh aqueous working solutions from your DMSO stock for each experiment.

Troubleshooting Guide: Preventing Precipitation

Should you encounter precipitation of this compound during your experiments, the following troubleshooting steps can help you identify and resolve the issue.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding DMSO stock to aqueous medium. 1. The final concentration of this compound exceeds its aqueous solubility limit. 2. Rapid change in solvent polarity.1. Lower the final working concentration of the inhibitor. 2. Prepare a higher concentration DMSO stock solution to minimize the volume added to the aqueous medium. 3. Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of serum-containing medium or a solution with a higher percentage of organic co-solvent, then add this intermediate dilution to the final aqueous volume. 4. Pre-warm the aqueous medium to 37°C before adding the inhibitor stock.
Precipitate forms over time in the incubator. 1. Temperature fluctuations affecting solubility. 2. The compound is not stable in the aqueous environment over the duration of the experiment. 3. Interaction with components of the cell culture medium.1. Ensure a stable temperature in the incubator. 2. Reduce the incubation time if experimentally feasible. 3. Prepare fresh working solutions and add them to the cells immediately. 4. Consider using a different cell culture medium or buffer system after compatibility checks.
Cloudiness or turbidity observed in the final aqueous solution. The compound has not fully dissolved or has formed fine precipitates.1. Gently vortex or sonicate the solution to aid dissolution. 2. Visually inspect the solution for any particulate matter before use. 3. Filter the final working solution through a 0.22 µm syringe filter (use with caution as it may remove some of the dissolved compound if precipitation has already occurred).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a desired amount of this compound powder into the tared tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight of compound (mg) / 394.47 g/mol ) * 100,000

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution of this compound (Example: 10 µM)

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed (37°C) aqueous buffer or cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final volume of the working solution needed.

    • Calculate the volume of the 10 mM DMSO stock solution required for the desired final concentration (e.g., for 10 mL of a 10 µM solution, you will need 10 µL of the 10 mM stock).

    • In a sterile conical tube, add the required volume of the pre-warmed aqueous medium.

    • While gently vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Continue to mix the solution gently for a few seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizing the Cellular Context

To better understand the mechanism of action of this compound, it is essential to visualize the signaling pathway it inhibits. This compound is a potent inhibitor of p21-activated kinase 4 (PAK4), a key regulator of various cellular processes.

PAK4_Signaling_Pathway Upstream Upstream Signals (e.g., Cdc42, Rac) PAK4 This compound Inhibits --| PAK4 Upstream->PAK4 Cytoskeleton Cytoskeletal Remodeling PAK4->Cytoskeleton Migration Cell Migration & Invasion PAK4->Migration Proliferation Cell Proliferation PAK4->Proliferation Survival Cell Survival PAK4->Survival Gene_Expression Gene Expression PAK4->Gene_Expression

Caption: Simplified overview of the PAK4 signaling pathway inhibited by this compound.

This diagram illustrates how upstream signals activate PAK4, which in turn regulates multiple downstream cellular processes critical for cancer progression. This compound exerts its therapeutic effect by blocking the activity of PAK4.

Caption: Recommended workflow for preparing and using this compound in experiments.

By adhering to these guidelines and protocols, researchers can minimize the risk of precipitation and ensure the generation of reliable and reproducible data in their studies involving this compound.

Best practices for handling and storing (S)-PF 03716556 powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for handling and storing (S)-PF-03716556 powder, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S)-PF-03716556 and what is its mechanism of action?

A1: (S)-PF-03716556 is a potent and selective antagonist of the gastric H+,K+-ATPase, also known as the proton pump. It functions as a potassium-competitive acid blocker (P-CAB), reversibly inhibiting the pump's activity.[1] Unlike proton pump inhibitors (PPIs) that require acidic conditions for activation, (S)-PF-03716556 binds directly to the enzyme, leading to a more rapid onset of action. The inhibition of H+,K+-ATPase blocks the final step in gastric acid secretion.

Q2: What are the recommended storage conditions for (S)-PF-03716556 powder?

A2: For long-term stability, (S)-PF-03716556 powder should be stored at -20°C in a dry, dark place under an inert atmosphere. For short-term storage, 2-8°C is also acceptable. It is crucial to prevent exposure to moisture and light to maintain the compound's integrity.

Q3: How should I reconstitute (S)-PF-03716556 powder for in vitro experiments?

A3: (S)-PF-03716556 is soluble in dimethyl sulfoxide (DMSO). To reconstitute, bring the vial of powder to room temperature before opening to avoid condensation. Add the appropriate volume of DMSO to achieve the desired stock concentration. Gently vortex or sonicate to ensure complete dissolution. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: How long are reconstituted solutions of (S)-PF-03716556 stable?

A4: Stock solutions of (S)-PF-03716556 in DMSO can be stored at -20°C for several weeks. For optimal results, it is recommended to prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is a good practice.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Compound Degradation: Improper storage or handling of the powder or stock solutions.- Ensure the powder was stored at the recommended temperature and protected from light and moisture.- Prepare fresh stock solutions from a new vial of powder.- Avoid multiple freeze-thaw cycles of stock solutions.
Inaccurate Concentration: Pipetting errors or incomplete dissolution of the powder.- Calibrate pipettes regularly.- Visually confirm that the powder is fully dissolved in the solvent.- Consider verifying the concentration of the stock solution using a suitable analytical method.
Cell Culture Variability: Differences in cell passage number, seeding density, or cell health.- Use cells within a consistent and low passage number range.- Ensure uniform cell seeding across all wells.- Regularly check cell cultures for signs of stress or contamination.
Precipitation of the compound in culture medium Low Solubility: The concentration of (S)-PF-03716556 exceeds its solubility limit in the aqueous culture medium.- Decrease the final concentration of the compound in the assay.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.- Prepare working solutions fresh and add them to the medium just before the experiment.
Observed cytotoxicity not related to the intended biological effect High Solvent Concentration: The final concentration of DMSO in the culture medium is toxic to the cells.- Reduce the final DMSO concentration to a non-toxic level (typically <0.5%).- Include a vehicle control (medium with the same concentration of DMSO without the compound) in all experiments.
Compound-Induced Off-Target Effects: At high concentrations, the compound may have effects unrelated to H+,K+-ATPase inhibition.- Perform a dose-response experiment to determine the optimal concentration range for specific inhibition.- Consult the literature for any known off-target effects of (S)-PF-03716556 or similar compounds.

Quantitative Data Summary

Parameter Value Reference
pIC50 (porcine gastric H+,K+-ATPase) 7.095 ± 0.077 (at pH 7.4)[1]
pIC50 (human recombinant gastric H+,K+-ATPase) 6.009[1]
Inhibition Mode Competitive and Reversible[2]

Experimental Protocols

Note: No detailed, step-by-step protocols for the use of (S)-PF-03716556 are publicly available. The following is a generalized protocol based on best practices for using small molecule inhibitors in cell-based assays. Researchers should optimize the protocol for their specific experimental setup.

Protocol: Inhibition of Gastric Acid Secretion in Primary Parietal Cells

  • Cell Culture: Culture primary gastric parietal cells according to standard laboratory protocols.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (S)-PF-03716556 in DMSO.

    • Further dilute the stock solution in cell culture medium to prepare working solutions of desired concentrations (e.g., 2x the final concentration).

  • Cell Treatment:

    • Seed parietal cells in a suitable multi-well plate and allow them to adhere.

    • Remove the culture medium and replace it with the medium containing the working solutions of (S)-PF-03716556 or a vehicle control (medium with DMSO).

    • Incubate the cells for a predetermined time to allow for compound activity.

  • Stimulation of Acid Secretion:

    • Induce acid secretion by treating the cells with a secretagogue such as histamine or forskolin.

  • Measurement of Acid Secretion:

    • Quantify the change in extracellular pH or use a pH-sensitive fluorescent probe to measure the extent of acid secretion.

  • Data Analysis:

    • Compare the level of acid secretion in cells treated with (S)-PF-03716556 to the vehicle control to determine the inhibitory effect.

Visualizations

Signaling Pathway of H+,K+-ATPase Inhibition

G Mechanism of Gastric Acid Secretion and Inhibition by (S)-PF-03716556 cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_inhibitor Inhibition Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor binds AC Adenylyl Cyclase H2_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HK_ATPase_vesicle H+,K+-ATPase (in tubulovesicles) PKA->HK_ATPase_vesicle stimulates translocation HK_ATPase_membrane H+,K+-ATPase (at apical membrane) HK_ATPase_vesicle->HK_ATPase_membrane translocates to H_ion H+ HK_ATPase_membrane->H_ion pumps out K_ion_lumen K+ K_ion_lumen->HK_ATPase_membrane pumps in PF03716556 (S)-PF-03716556 PF03716556->HK_ATPase_membrane reversibly binds (competes with K+)

Caption: Gastric acid secretion pathway and its inhibition by (S)-PF-03716556.

Experimental Workflow for Handling (S)-PF-03716556 Powder

G Experimental Workflow for (S)-PF-03716556 Powder cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment storage Store powder at -20°C (dry, dark, inert gas) acclimatize Bring vial to room temperature storage->acclimatize reconstitute Reconstitute in DMSO (e.g., to 10 mM stock) acclimatize->reconstitute dissolve Vortex/sonicate to dissolve reconstitute->dissolve aliquot Aliquot stock solution dissolve->aliquot store_stock Store stock at -20°C aliquot->store_stock prepare_working Prepare working solution (dilute stock in medium) store_stock->prepare_working Use one aliquot treat_cells Treat cells prepare_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze results incubate->analyze

Caption: Recommended workflow for handling and using (S)-PF-03716556 powder.

References

Validation & Comparative

A Head-to-Head Comparison of Two Potassium-Competitive Acid Blockers: (S)-PF 03716556 and Revaprazan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent potassium-competitive acid blockers (P-CABs), (S)-PF 03716556 and revaprazan. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in gastrointestinal drug discovery.

Both this compound and revaprazan are potent, reversible inhibitors of the gastric H+/K+ ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2] As P-CABs, they offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competing with potassium ions to block acid production.[1][2]

Quantitative Potency Comparison

The following table summarizes the in vitro potency of this compound and revaprazan based on available experimental data. A direct comparative study by Mori et al. (2009) found this compound to be approximately three times more potent than revaprazan in an ion-tight assay format.

CompoundAssay TypepHPotency (IC50)Potency (pIC50)Source
This compound Ion-tight (Porcine)7.4~80.3 nM7.095Mori et al., 2009
Ion-leaky (Porcine)6.4~942 nM6.026Mori et al., 2009
Ion-leaky (Canine)6.4~916 nM6.038Mori et al., 2009
Ion-leaky (Human)6.4~979 nM6.009Mori et al., 2009
Revaprazan Not Specified6.1350 nMNot ReportedYoon et al., 2010

Note: pIC50 was converted to IC50 using the formula IC50 = 10(-pIC50) M.

Mechanism of Action: Targeting the Gastric Proton Pump

Both molecules exert their acid-suppressing effects by competitively inhibiting the H+/K+ ATPase in gastric parietal cells. The diagram below illustrates this shared signaling pathway.

Mechanism of Action of P-CABs cluster_0 Parietal Cell PCAB This compound or Revaprazan ProtonPump H+/K+ ATPase (Proton Pump) PCAB->ProtonPump Competitively Inhibits H_ion_out H+ (Acid Secretion) ProtonPump->H_ion_out Pumps H+ out K_ion K+ ion K_ion->ProtonPump Binds ParietalCell Gastric Parietal Cell Lumen

Shared mechanism of P-CABs

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on precise in vitro assays measuring H+/K+ ATPase activity. The following are detailed methodologies based on published literature.

In Vitro H+/K+ ATPase Inhibition Assay (Ion-leaky and Ion-tight)

This assay is fundamental to determining the IC50 values of proton pump inhibitors.

Objective: To measure the concentration-dependent inhibition of H+/K+ ATPase by this compound and revaprazan.

Materials:

  • Lyophilized gastric H+/K+ ATPase vesicles (e.g., from porcine stomach)

  • Assay Buffer (e.g., Tris-HCl buffer at specified pH)

  • ATP (Adenosine triphosphate)

  • MgCl2 (Magnesium chloride)

  • KCl (Potassium chloride)

  • Test compounds (this compound, revaprazan) dissolved in DMSO

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute lyophilized H+/K+ ATPase vesicles in an appropriate buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, followed by the test compound dilutions or vehicle (DMSO control).

    • Add the reconstituted H+/K+ ATPase vesicles to each well.

    • Pre-incubate the plate at 37°C.

    • Initiate the enzymatic reaction by adding a mixture of ATP, MgCl2, and KCl.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a quenching agent. The amount of inorganic phosphate released from ATP hydrolysis is then quantified using a colorimetric method, such as the Malachite Green assay, by measuring the absorbance at a specific wavelength.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Distinction between Ion-leaky and Ion-tight Assays:

  • Ion-leaky Assay: Vesicles are permeable to ions, allowing for the direct measurement of ATPase activity without the need for ionophores. This assay is typically performed at a slightly acidic pH (e.g., 6.4) to reflect the environment where these drugs act.

  • Ion-tight Assay: Vesicles are largely impermeable to ions. An ionophore (like nigericin) is often included to dissipate any generated proton gradient that could inhibit the enzyme's activity. This assay can be performed at a neutral pH (e.g., 7.4).

Experimental Workflow for IC50 Determination start Start prep Prepare Reagents (Enzyme, Buffers, Compounds) start->prep reaction Set up Assay Reaction in 96-well plate prep->reaction incubate Incubate at 37°C reaction->incubate detect Stop Reaction & Detect Phosphate incubate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

IC50 Determination Workflow

Logical Relationship of Potency Assessment

The overall assessment of a compound's potency is a multi-step process, starting from the in vitro characterization and potentially leading to in vivo studies.

Potency Assessment Logic invitro In Vitro H+/K+ ATPase Assay ic50 Determine IC50 / pIC50 invitro->ic50 comparison Compare Potency of This compound vs. Revaprazan ic50->comparison invivo In Vivo Models (e.g., Ghosh-Schild Rat) comparison->invivo efficacy Assess In Vivo Efficacy (Gastric Acid Secretion) invivo->efficacy

Logical flow of potency assessment

References

Comparative Analysis of (S)-PF-03716556 Cross-Reactivity with Na+,K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of (S)-PF-03716556 with the ubiquitous Na+,K+-ATPase. (S)-PF-03716556 is a potent and selective inhibitor of the gastric H+,K+-ATPase (proton pump), a key target for the treatment of acid-related gastrointestinal disorders.[1][2] Given the structural and functional similarities between H+,K+-ATPase and Na+,K+-ATPase, assessing the selectivity of H+,K+-ATPase inhibitors is a critical step in preclinical drug development to anticipate potential off-target effects.

This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to aid researchers in understanding the selectivity profile of (S)-PF-03716556.

Executive Summary

(S)-PF-03716556 demonstrates a high degree of selectivity for the gastric H+,K+-ATPase, with published literature consistently reporting no significant inhibitory activity against Na+,K+-ATPase.[1][3][4] This high selectivity is a crucial attribute, minimizing the risk of adverse effects associated with the inhibition of Na+,K+-ATPase, which plays a vital role in maintaining cellular electrochemical gradients essential for numerous physiological processes. In contrast, established Na+,K+-ATPase inhibitors, such as Ouabain, and to a lesser extent, the proton pump inhibitor Omeprazole, exhibit measurable activity against this enzyme.

Data Presentation: Inhibitory Activity against Na+,K+-ATPase

The following table summarizes the inhibitory activity of (S)-PF-03716556 and comparator compounds against Na+,K+-ATPase.

CompoundTarget EnzymeSpecies/Tissue SourceIC50 ValueCitation(s)
(S)-PF-03716556 Na+,K+-ATPaseCanine KidneyNo activity reported[1]
(S)-PF-03716556 Various Receptors/Ion ChannelsNot Specified> 10 µM[4]
Ouabain Na+,K+-ATPase (α1 isoform)Rat48,000 nM (48 µM)
Ouabain Na+,K+-ATPase (α2 isoform)Rat58 nM
Ouabain Na+,K+-ATPase (α3 isoform)Rat6.7 nM
Omeprazole Na+,K+-ATPaseDog Kidney186 µM

Note: The IC50 values for Ouabain highlight the isoform-specific sensitivity of Na+,K+-ATPase to inhibitors. The lack of reported inhibitory activity for (S)-PF-03716556 against canine kidney Na+,K+-ATPase in the primary literature suggests a very low potential for cross-reactivity.

Experimental Protocols

A standard method to assess the inhibitory activity of a compound against Na+,K+-ATPase involves measuring the enzyme's hydrolytic activity in the presence of varying concentrations of the test compound.

Key Experiment: Na+,K+-ATPase Inhibition Assay

Objective: To determine the concentration at which a test compound inhibits 50% of the Na+,K+-ATPase activity (IC50).

Materials:

  • Enzyme Source: Purified Na+,K+-ATPase from a relevant tissue source (e.g., porcine or canine kidney medulla).

  • Substrate: Adenosine triphosphate (ATP).

  • Cofactors: MgCl2, NaCl, KCl.

  • Buffer: Tris-HCl or similar, pH 7.4.

  • Test Compound: (S)-PF-03716556 or other inhibitors.

  • Detection Reagent: A reagent to quantify the inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based reagent).

  • Positive Control: Ouabain.

  • 96-well microplate and plate reader.

Methodology:

  • Enzyme Preparation: A microsomal fraction rich in Na+,K+-ATPase is prepared from the chosen tissue source through differential centrifugation.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, NaCl, and KCl at optimal concentrations.

  • Compound Dilution: The test compound and positive control (Ouabain) are serially diluted to create a range of concentrations for testing.

  • Assay Procedure: a. The Na+,K+-ATPase enzyme preparation is pre-incubated with the various concentrations of the test compound or control in the reaction buffer for a defined period. b. The enzymatic reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed at 37°C for a specific time. d. The reaction is terminated by the addition of a stop solution, often containing the phosphate detection reagent.

  • Data Acquisition: The amount of inorganic phosphate produced is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the activity in the absence of the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal curve.

Mandatory Visualizations

Signaling Pathway of Na+,K+-ATPase

The following diagram illustrates the central role of Na+,K+-ATPase in maintaining cellular ion homeostasis and its involvement in cellular signaling pathways.

NaK_ATPase_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaK_ATPase Na+,K+-ATPase Na_out 3 Na+ NaK_ATPase->Na_out Translocation K_in 2 K+ NaK_ATPase->K_in Translocation ADP_Pi ADP + Pi NaK_ATPase->ADP_Pi Signaling Downstream Signaling (e.g., Src, ROS, MAPK) NaK_ATPase->Signaling Signal Transduction K_out 2 K+ K_out->NaK_ATPase Binding Na_in 3 Na+ Na_in->NaK_ATPase Binding ATP ATP ATP->NaK_ATPase Hydrolysis

Caption: The Na+,K+-ATPase pump actively transports Na+ and K+ ions against their concentration gradients, a process fueled by ATP hydrolysis. This activity is crucial for maintaining the resting membrane potential and can also initiate intracellular signaling cascades.

Experimental Workflow for Cross-Reactivity Assessment

The workflow for evaluating the cross-reactivity of a test compound against Na+,K+-ATPase is depicted below.

Cross_Reactivity_Workflow start Start: Test Compound (e.g., (S)-PF-03716556) prep_compounds Prepare Serial Dilutions of Test Compound and Controls start->prep_compounds prep_enzyme Prepare Na+,K+-ATPase (e.g., from canine kidney) assay Perform Na+,K+-ATPase Activity Assay prep_enzyme->assay prep_compounds->assay data_acq Measure Inorganic Phosphate (Pi) Production assay->data_acq analysis Calculate % Inhibition and Determine IC50 data_acq->analysis conclusion Conclusion: Assess Cross-Reactivity analysis->conclusion

References

Validating the Reversible Binding of (S)-PF 03716556: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-PF 03716556, a potent and selective reversible inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. The document outlines the experimental validation of its reversible binding, comparing its performance with other notable proton pump inhibitors, including the reversible potassium-competitive acid blockers (P-CABs) revaprazan and vonoprazan, and the irreversible proton pump inhibitor (PPI) omeprazole.

Executive Summary

This compound is a competitive and reversible antagonist of the H+,K+-ATPase, the enzyme responsible for gastric acid secretion.[1] Its reversible binding nature offers a distinct pharmacological profile compared to covalently binding inhibitors. This guide details the experimental methodologies used to characterize such interactions and presents a comparative dataset of binding affinities for this compound and other relevant compounds.

Comparative Analysis of H+,K+-ATPase Inhibitors

The efficacy of H+,K+-ATPase inhibitors is determined by their binding affinity and mechanism of action. The following table summarizes the quantitative data for this compound and its comparators.

CompoundClassMechanism of ActionBinding Affinity (pIC50)Binding Affinity (Ki)
This compound P-CABReversible, K+-competitivePorcine: 6.026, Canine: 6.038, Human: 6.009[1]Not explicitly reported
Revaprazan P-CABReversible, K+-competitiveNot explicitly reportedNot explicitly reported
Vonoprazan P-CABReversible, K+-competitiveNot explicitly reported~3.0 nM
Omeprazole PPICovalent, IrreversibleNot applicableNot applicable

Experimental Methodologies

The validation of reversible binding and the determination of binding affinity involve several key experimental protocols.

H+,K+-ATPase Activity Assays

The inhibitory activity of compounds on H+,K+-ATPase is typically determined by measuring the enzyme's activity, which is the hydrolysis of ATP to ADP and inorganic phosphate (Pi). The amount of Pi liberated is quantified colorimetrically.

General Protocol for H+,K+-ATPase Activity Assay (Ion-Leaky and Ion-Tight Conditions):

  • Enzyme Preparation: H+,K+-ATPase-enriched membrane vesicles are prepared from sources like porcine gastric mucosa.[2]

  • Assay Buffer: A buffered solution (e.g., HEPES or Tris-HCl) at a specific pH (e.g., 6.5 or 7.5) containing MgCl2 and a potassium salt (e.g., KCl).

  • Ion-Leaky vs. Ion-Tight Conditions:

    • Ion-Leaky: Vesicles are made permeable to ions, often by the inclusion of a protonophore like nigericin. This allows for the direct measurement of ATPase activity.

    • Ion-Tight: Vesicles maintain their ion gradients, and the assay measures the proton transport-coupled ATPase activity.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Inhibitor Addition: Test compounds are pre-incubated with the enzyme preparation before the addition of ATP.

  • Phosphate Detection: After a set incubation period, the reaction is stopped, and the amount of inorganic phosphate released is measured, commonly using a malachite green-based colorimetric assay.[3][4]

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated. This is often expressed as the pIC50 (-logIC50).

Methods to Validate Reversible Binding

Several experimental techniques can be employed to confirm the reversible nature of an inhibitor's binding.

1. Jump-Dilution Method:

This kinetic experiment is designed to measure the dissociation rate constant (k_off) of an enzyme-inhibitor complex, providing direct evidence of reversibility.[5]

  • Principle: An enzyme is pre-incubated with a high concentration of the inhibitor to ensure the formation of the enzyme-inhibitor (EI) complex. This mixture is then rapidly diluted into a larger volume of assay buffer containing the substrate. The dilution reduces the concentration of the free inhibitor to a negligible level.

  • Observation: If the inhibitor is reversible, the EI complex will dissociate over time, leading to a recovery of enzyme activity. The rate of this recovery is monitored.

  • Data Analysis: The rate of recovery of enzyme activity is fitted to a first-order kinetic model to determine the dissociation rate constant (k_off). A measurable k_off indicates reversible binding. For irreversible inhibitors, no recovery of enzyme activity is observed.

2. Equilibrium Dialysis:

This method directly measures the binding of a ligand to a macromolecule at equilibrium and can differentiate between reversible and irreversible interactions.[6][7]

  • Principle: A semi-permeable membrane, which allows the passage of the small molecule inhibitor but not the larger enzyme, separates two chambers. The enzyme is placed in one chamber, and the inhibitor is added to the other.

  • Observation: For a reversible inhibitor, the compound will diffuse across the membrane and bind to the enzyme. At equilibrium, the concentration of the free inhibitor will be the same in both chambers, while the total concentration in the enzyme-containing chamber will be higher due to the bound fraction.

  • Data Analysis: By measuring the concentration of the inhibitor in both chambers, the amount of bound and free inhibitor can be determined, allowing for the calculation of the dissociation constant (Kd). If the binding is irreversible, the inhibitor will not be recovered from the enzyme chamber after dialysis against a buffer.

3. Lineweaver-Burk Plot Analysis:

This graphical method is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.[8][9][10]

  • Principle: The initial reaction rates of the enzyme are measured at various substrate concentrations in the absence and presence of the inhibitor. The double reciprocal of the rate (1/v) is plotted against the double reciprocal of the substrate concentration (1/[S]).

  • Observation for Competitive Inhibition: In the presence of a competitive inhibitor, the Lineweaver-Burk plot will show a series of lines that intersect on the y-axis (Vmax remains unchanged) but have different x-intercepts (apparent Km increases). This pattern is indicative of a reversible inhibitor that competes with the substrate for the same binding site.

Signaling Pathways and Experimental Workflows

H+,K+-ATPase Proton Pump Signaling Pathway

The gastric H+,K+-ATPase is the final step in the acid secretion pathway in parietal cells. Its activity is regulated by various signaling pathways that respond to secretagogues like histamine, acetylcholine, and gastrin.

H_K_ATPase_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine M3R M3 Receptor ACh->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C M3R->PLC Gq CCK2R->PLC Gq cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Ca2 Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Tubulovesicles Tubulovesicles (H+,K+-ATPase storage) PKA->Tubulovesicles Phosphorylation PKC->Tubulovesicles Phosphorylation Ca2->PKC ApicalMembrane Apical Membrane Tubulovesicles->ApicalMembrane Translocation HK_ATPase H+,K+-ATPase ApicalMembrane->HK_ATPase H_out H+ (out) HK_ATPase->H_out K_in K+ (in) HK_ATPase->K_in

H+,K+-ATPase Signaling Pathway
Experimental Workflow for Validating Reversible Binding

The following diagram illustrates a typical workflow for characterizing a novel H+,K+-ATPase inhibitor to validate its reversible binding.

Reversible_Binding_Workflow Start Start: Novel H+,K+-ATPase Inhibitor Assay H+,K+-ATPase Activity Assay (Determine IC50) Start->Assay Reversibility Reversibility Studies Assay->Reversibility Mechanism Mechanism of Inhibition Study Assay->Mechanism JumpDilution Jump-Dilution Kinetics Reversibility->JumpDilution EquilibriumDialysis Equilibrium Dialysis Reversibility->EquilibriumDialysis DataAnalysis Data Analysis and Comparison JumpDilution->DataAnalysis EquilibriumDialysis->DataAnalysis LineweaverBurk Lineweaver-Burk Plot Analysis Mechanism->LineweaverBurk LineweaverBurk->DataAnalysis Conclusion Conclusion: Reversible Binding Validated DataAnalysis->Conclusion

Reversible Binding Validation Workflow
Logical Relationship of Inhibitor Types

This diagram illustrates the classification of the discussed H+,K+-ATPase inhibitors based on their mechanism of action.

Inhibitor_Classification Inhibitors H+,K+-ATPase Inhibitors Reversible Reversible Inhibitors (P-CABs) Inhibitors->Reversible Irreversible Irreversible Inhibitors (PPIs) Inhibitors->Irreversible PF03716556 This compound Reversible->PF03716556 Revaprazan Revaprazan Reversible->Revaprazan Vonoprazan Vonoprazan Reversible->Vonoprazan Omeprazole Omeprazole Irreversible->Omeprazole

Classification of H+,K+-ATPase Inhibitors

References

A Head-to-Head Comparison of (S)-PF-03716556 and Other Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of (S)-PF-03716556 with other prominent potassium-competitive acid blockers (P-CABs): vonoprazan, tegoprazan, and revaprazan. P-CABs represent a significant advancement in acid suppression therapy, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). They work by competitively and reversibly binding to the potassium-binding site of the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This guide will delve into their comparative potency, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs)

P-CABs inhibit the final step in gastric acid production by blocking the H+,K+-ATPase enzyme system in gastric parietal cells. Unlike PPIs, which require an acidic environment for activation and bind irreversibly, P-CABs bind reversibly and do not need acid activation, allowing for a faster onset of action.

P-CAB Mechanism of Action cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H_Lumen H+ K_Lumen K+ Proton_Pump H+,K+-ATPase (Proton Pump) K_Lumen->Proton_Pump Binds to Pump H_Cell H+ H_Cell->Proton_Pump Enters Pump K_Cell K+ ATP ATP ATP->Proton_Pump Energizes Pump ADP ADP + Pi PCAB P-CAB PCAB->Proton_Pump Competitively Binds K+ Site Proton_Pump->H_Lumen Secreted Proton_Pump->K_Cell Enters Cell Proton_Pump->ADP

Figure 1: Mechanism of P-CABs on the H+,K+-ATPase.

Quantitative Comparison of P-CABs

The following table summarizes the available in vitro potency and pharmacokinetic data for (S)-PF-03716556 and other selected P-CABs. It is important to note that the data have been compiled from various sources and were not necessarily generated in head-to-head studies under identical conditions.

Parameter(S)-PF-03716556VonoprazanTegoprazanRevaprazan
In Vitro Potency
IC50 (H+,K+-ATPase)~0.098 µM (pIC50: 7.01)¹0.017-0.019 µM0.29-0.52 µM0.350 µM (at pH 6.1)
Pharmacokinetics
Terminal Half-life (t½)Data not available~7-9 hours~3.7-5.4 hours~2.2-2.4 hours
Time to Max. Concentration (Tmax)Data not available~1.5-2.0 hours~0.5-1.5 hours~1.7-1.8 hours
Oral BioavailabilityData not availableUnknown in humans~86-100% (in dogs)~40% (in rats)

¹ pIC50 converted to IC50 for comparative purposes.

Experimental Protocols

H+,K+-ATPase Inhibition Assay

The in vitro potency of P-CABs is typically determined by their ability to inhibit the activity of the H+,K+-ATPase enzyme. The following is a generalized protocol based on common methodologies.

1. Preparation of H+,K+-ATPase Vesicles:

  • Gastric mucosal tissue (e.g., from hog, rabbit, or canine) is homogenized in a buffered solution.

  • The homogenate is subjected to differential centrifugation to isolate microsomal fractions rich in H+,K+-ATPase.

  • The resulting vesicles are suspended in a suitable buffer and stored at -80°C.

2. ATPase Activity Assay:

  • The reaction is initiated by adding ATP to a reaction mixture containing the H+,K+-ATPase vesicles, MgCl₂, KCl, and varying concentrations of the test compound (e.g., (S)-PF-03716556) or a vehicle control.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified colorimetrically. The absorbance is measured using a spectrophotometer.

  • The inhibitory activity of the test compound is calculated as the percentage decrease in Pi formation compared to the vehicle control.

3. Data Analysis:

  • The concentration-response data are fitted to a sigmoidal curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Experimental Workflow cluster_prep Vesicle Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue Gastric Mucosal Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Vesicles H+,K+-ATPase Vesicles Centrifuge->Vesicles Reaction_Mix Prepare Reaction Mixture (Vesicles, Buffer, MgCl2, KCl) Vesicles->Reaction_Mix Add_Compound Add P-CAB or Vehicle Reaction_Mix->Add_Compound Incubate_1 Pre-incubation Add_Compound->Incubate_1 Add_ATP Initiate with ATP Incubate_1->Add_ATP Incubate_2 Incubate at 37°C Add_ATP->Incubate_2 Stop_Reaction Stop Reaction (Acid) Incubate_2->Stop_Reaction Measure_Pi Quantify Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % Inhibition Measure_Pi->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for H+,K+-ATPase Inhibition Assay.

Summary and Conclusion

(S)-PF-03716556 demonstrates potent inhibition of the H+,K+-ATPase, with an IC50 value that is comparable to or more potent than some other P-CABs like tegoprazan and revaprazan, and approaching the potency of vonoprazan. While direct comparative pharmacokinetic data in humans is not publicly available for (S)-PF-03716556, its high in vitro potency suggests it is a promising candidate for the treatment of acid-related disorders. Further studies are required to fully elucidate its clinical profile in comparison to other available P-CABs. The provided experimental protocol for H+,K+-ATPase inhibition assays offers a foundational method for the preclinical evaluation and comparison of novel P-CAB candidates.

A Head-to-Head Comparison: In Vivo Efficacy of (S)-PF-03716556 Versus Proton Pump Inhibitors in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the novel acid pump antagonist, (S)-PF-03716556, against the established class of proton pump inhibitors (PPIs). This analysis is supported by a compilation of experimental data and detailed methodologies to facilitate informed evaluation and future research.

(S)-PF-03716556 is a potent and selective acid pump antagonist that functions as a reversible, potassium-competitive inhibitor of the H+,K+-ATPase. In contrast, proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, lansoprazole, and pantoprazole are irreversible inhibitors of the proton pump. This fundamental difference in their mechanism of action underpins the variations observed in their in vivo efficacy profiles, particularly concerning the onset of acid suppression.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the available quantitative data from preclinical studies, offering a comparative view of the efficacy of (S)-PF-03716556 and various PPIs in animal models.

Table 1: Inhibition of Gastric Acid Secretion in Ghosh-Schild Rats

CompoundDose (mg/kg, i.d.)Maximum Inhibition (%)Onset of Action
(S)-PF-03716556 1~80%More rapid than omeprazole
3>90%More rapid than omeprazole
Omeprazole 10Not specifiedSlower than (S)-PF-03716556

i.d. - intraduodenal administration

Table 2: Inhibition of Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

CompoundDose (mg/kg, p.o.)Maximum Inhibition (%)Duration of Action
(S)-PF-03716556 0.3~50%Sustained for >300 min
1~80%Sustained for >300 min
3100%Sustained for >300 min
Omeprazole 0.81 µmol/kg (i.v. infusion)Not directly comparableHalf-life of H+, K+-ATPase inhibition ~17 hours[1]

p.o. - oral administration; i.v. - intravenous administration

Experimental Protocols

A comprehensive understanding of the methodologies employed in these key in vivo studies is crucial for accurate interpretation of the efficacy data.

Ghosh-Schild Rat Model for Gastric Acid Secretion

This model is utilized to assess the potency and onset of action of gastric acid suppressants.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trachea is cannulated to ensure a clear airway, and the stomach is exposed via a midline incision.

  • Stomach Perfusion: A double-lumen cannula is inserted into the stomach through an incision in the duodenum. The stomach is continuously perfused with saline.

  • Acid Secretion Measurement: The perfusate is collected, and the acidity is determined by titration with a standardized sodium hydroxide solution to a pH of 7.0.

  • Drug Administration: Test compounds, such as (S)-PF-03716556 or omeprazole, are administered intraduodenally.

  • Data Analysis: The inhibition of gastric acid secretion is calculated as the percentage reduction in acid output compared to the basal acid secretion.

Heidenhain Pouch Dog Model

This model allows for the long-term study of gastric acid secretion in conscious animals.

  • Pouch Creation: A surgically isolated pouch is created from the fundic portion of the stomach, which is rich in parietal cells. This pouch is vagally denervated but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric juice.

  • Stimulation of Acid Secretion: After a recovery period, gastric acid secretion is stimulated, typically through a continuous intravenous infusion of histamine.

  • Gastric Juice Collection: Gastric juice is collected from the pouch at regular intervals.

  • Measurement of Acid Output: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration.

  • Drug Administration: Test compounds are administered orally.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the acid output before and after drug administration.[2]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of (S)-PF-03716556 and PPIs at the cellular level are illustrated below.

cluster_0 Parietal Cell cluster_1 Gastric Lumen cluster_2 Drug Action p_pump H+/K+ ATPase (Proton Pump) h_out H+ p_pump->h_out H+ secretion k_in K+ k_in->p_pump h_lumen H+ pf037 (S)-PF-03716556 pf037->p_pump Reversible K+-competitive inhibition ppi Proton Pump Inhibitors (e.g., Omeprazole) ppi->p_pump Irreversible covalent binding

Caption: Mechanism of action of (S)-PF-03716556 and PPIs on the gastric proton pump.

Experimental Workflow for In Vivo Efficacy Assessment

The logical flow of a typical preclinical study comparing the in vivo efficacy of gastric acid suppressants is outlined below.

start Start: In Vivo Efficacy Study animal_model Select Animal Model (e.g., Ghosh-Schild Rat or Heidenhain Pouch Dog) start->animal_model baseline Establish Baseline Gastric Acid Secretion animal_model->baseline randomization Randomize Animals into Treatment Groups baseline->randomization drug_admin Administer Test Compounds ((S)-PF-03716556 vs. PPI) randomization->drug_admin data_collection Collect Gastric Juice/ Perfusate Samples at Timed Intervals drug_admin->data_collection analysis Measure Acid Output (Titration) data_collection->analysis comparison Compare Inhibition of Acid Secretion (Potency, Onset, Duration) analysis->comparison conclusion Conclusion on Comparative Efficacy comparison->conclusion

Caption: Workflow for comparing the in vivo efficacy of gastric acid suppressants.

References

Selectivity Profile of (S)-PF-03716556: A Comparative Analysis Against Other ATPases

Author: BenchChem Technical Support Team. Date: December 2025

(S)-PF-03716556 is a potent and highly selective inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. Its specificity is a critical attribute for its therapeutic application in acid-related gastrointestinal disorders. This guide provides a comparative analysis of the selectivity of (S)-PF-03716556 against other key ATP-hydrolyzing enzymes, supported by available experimental data and methodologies.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of (S)-PF-03716556 has been primarily characterized against its intended target, the H+,K+-ATPase. Data on its activity against other ATPases is limited but consistently points towards a high degree of selectivity.

ATPase TargetSpeciesAssay ConditionIC50 / pIC50Selectivity vs. H+,K+-ATPase
H+,K+-ATPase HumanRecombinant, ion-leakypIC50: 6.009[1]-
PorcineIon-leakypIC50: 6.026[1]-
CanineIon-leakypIC50: 6.038[1]-
Na+,K+-ATPase Not specifiedIn vitro assayNo activity observed[2][3]Highly Selective
Ca2+-ATPase (SERCA/PMCA) Not specifiedNot availableNo specific data availableData not available
P-glycoprotein (MDR1) Not specifiedNot availableNo specific data availableData not available
Other Receptors/Ion ChannelsNot specifiedBroad panel screeningIC50 > 10 µM[3]Highly Selective

Summary of Findings: (S)-PF-03716556 demonstrates potent, low micromolar to high nanomolar inhibition of the H+,K+-ATPase across multiple species.[1] Crucially, it exhibits a highly selective profile, with reports indicating no inhibitory activity against the closely related Na+,K+-ATPase.[2][3] While specific quantitative data for Ca2+-ATPases (such as SERCA and PMCA) and the efflux pump P-glycoprotein (MDR1) are not readily available in the public domain, broader screening against a range of other receptors and ion channels shows negligible activity (IC50 > 10 µM), reinforcing its high specificity for the gastric proton pump.[3]

Experimental Protocols

The determination of ATPase activity and the evaluation of inhibitor potency are crucial for establishing a selectivity profile. Below are detailed methodologies for key experiments.

H+,K+-ATPase Activity Assay (Ion-Leaky Method)

This assay measures the K+-stimulated ATPase activity in membrane vesicles where the proton gradient is dissipated, allowing for direct measurement of ATP hydrolysis.

  • Preparation of H+,K+-ATPase Vesicles:

    • Gastric mucosal membranes from porcine, canine, or recombinant systems expressing human H+,K+-ATPase are prepared by differential centrifugation.

    • The resulting vesicles are treated with a protonophore (e.g., nigericin) to create ion-leaky conditions.

  • ATPase Reaction:

    • The reaction mixture contains buffer (e.g., Tris-HCl, pH 7.4), MgCl2, and the prepared H+,K+-ATPase vesicles.

    • (S)-PF-03716556 at various concentrations is pre-incubated with the enzyme preparation.

    • The reaction is initiated by the addition of ATP.

    • To determine K+-stimulated activity, parallel reactions are run in the presence and absence of KCl.

  • Quantification of ATP Hydrolysis:

    • The reaction is stopped after a defined incubation period (e.g., 20 minutes at 37°C) by adding a quenching solution (e.g., trichloroacetic acid).

    • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically using a method such as the Fiske-Subbarow method.

  • Data Analysis:

    • The K+-stimulated ATPase activity is calculated as the difference between the Pi released in the presence and absence of KCl.

    • IC50 values are determined by plotting the percentage of inhibition of K+-stimulated ATPase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General ATPase Activity Assay (Coupled Spectrophotometric Method)

This is a continuous assay applicable to various ATPases, including Na+,K+-ATPase and Ca2+-ATPase, that couples ATP hydrolysis to the oxidation of NADH.

  • Reaction Mixture Preparation:

    • A reaction buffer is prepared containing HEPES or Tris-HCl, MgCl2, KCl (for Na+,K+-ATPase) or CaCl2 (for Ca2+-ATPase), phosphoenolpyruvate, and NADH.

    • The coupling enzymes, pyruvate kinase (PK) and lactate dehydrogenase (LDH), are added.

  • Assay Procedure:

    • The ATPase enzyme preparation (e.g., purified Na+,K+-ATPase or sarcoplasmic reticulum vesicles for Ca2+-ATPase) is added to the reaction mixture.

    • The compound of interest, (S)-PF-03716556, is added at various concentrations.

    • The reaction is initiated by the addition of ATP.

  • Measurement:

    • The decrease in NADH absorbance is monitored continuously at 340 nm using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

  • Data Analysis:

    • The specific ATPase activity is calculated from the rate of absorbance change, using the molar extinction coefficient of NADH.

    • For Na+,K+-ATPase, ouabain-sensitive activity is determined by subtracting the activity in the presence of a saturating concentration of ouabain.

    • For Ca2+-ATPase, thapsigargin-sensitive activity can be similarly determined.

    • IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the context of (S)-PF-03716556's action and the experimental approaches to determine its selectivity, the following diagrams are provided.

experimental_workflow cluster_preparation Enzyme Preparation cluster_assay ATPase Activity Assay cluster_compound Test Compound cluster_analysis Data Analysis HKA H+,K+-ATPase Vesicles Assay_HKA Phosphate Release Assay HKA->Assay_HKA NKA Na+,K+-ATPase Prep. Assay_Others NADH-Coupled Assay NKA->Assay_Others CAA Ca2+-ATPase Prep. CAA->Assay_Others Pgp P-gp Membrane Prep. Pgp->Assay_Others IC50_HKA IC50 for H+,K+-ATPase Assay_HKA->IC50_HKA IC50_Others IC50 for other ATPases Assay_Others->IC50_Others PF556 (S)-PF-03716556 (Varying Concentrations) PF556->Assay_HKA PF556->Assay_Others Selectivity Determine Selectivity Profile IC50_HKA->Selectivity IC50_Others->Selectivity

Experimental workflow for determining ATPase selectivity.

signaling_pathways cluster_hka H+,K+-ATPase (Target) cluster_nka Na+,K+-ATPase (Off-Target) cluster_caa Ca2+-ATPase (Off-Target) cluster_pgp P-glycoprotein (Off-Target) HKA H+,K+-ATPase H_ion H+ Secretion HKA->H_ion Pumps PF556 (S)-PF-03716556 PF556->HKA Inhibits Gastric_Acid Gastric Acidification H_ion->Gastric_Acid NKA Na+,K+-ATPase Membrane_Potential Membrane Potential NKA->Membrane_Potential Secondary_Transport Secondary Active Transport NKA->Secondary_Transport CAA Ca2+-ATPase (SERCA/PMCA) Ca_Homeostasis Ca2+ Homeostasis CAA->Ca_Homeostasis Signaling Cell Signaling Ca_Homeostasis->Signaling Pgp P-glycoprotein (MDR1) Drug_Efflux Drug Efflux Pgp->Drug_Efflux MDR Multidrug Resistance Drug_Efflux->MDR

Simplified overview of ATPase functions and the inhibitory action of (S)-PF-03716556.

References

A Comparative Kinetic Analysis of (S)-PF-03716556 and Other Gastric Proton Pump Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic properties of (S)-PF-03716556, a potent and selective acid pump antagonist, with other prominent gastric H+,K+-ATPase inhibitors. The data presented herein is intended to offer an objective overview to inform research and development in the field of acid-related disorders.

Introduction to Gastric Acid Suppression

Gastric acid secretion is primarily mediated by the H+,K+-ATPase, commonly known as the proton pump, located in the parietal cells of the stomach lining. This enzyme is the final step in the acid secretion pathway, making it a key target for therapeutic intervention in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Proton pump inhibitors (PPIs) have been the mainstay of treatment, acting by irreversibly inhibiting the H+,K+-ATPase. More recently, a new class of inhibitors, potassium-competitive acid blockers (P-CABs), has emerged, offering a different mechanism of action. (S)-PF-03716556 belongs to this newer class of reversible, competitive antagonists.

Comparative Kinetic Data

The following table summarizes the available kinetic data for (S)-PF-03716556 and other selected H+,K+-ATPase inhibitors, including traditional PPIs and other P-CABs. This data highlights the differences in their potency and mechanism of action.

CompoundClassMechanism of ActionTargetpIC50IC50KiSpeciesReference
(S)-PF-03716556 P-CABCompetitive, ReversibleH+,K+-ATPase~6.0~1 µM-Porcine, Canine, Human[1][2]
Vonoprazan P-CABPotassium-CompetitiveH+,K+-ATPase-17 nM3.0 nMHog[2][3][4]
Omeprazole PPIIrreversibleH+,K+-ATPase-5.8 µM--[5][6]
Lansoprazole PPIIrreversibleH+,K+-ATPase----[7][8]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Kinetic data can vary depending on the specific assay conditions (e.g., pH, ion concentration).

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using in vitro H+,K+-ATPase inhibition assays. Below is a generalized protocol based on methodologies described in the literature[9][10][11][12].

Preparation of H+,K+-ATPase-enriched Microsomes
  • Source: Gastric mucosa from hog, rabbit, or canine stomachs is commonly used.

  • Homogenization: The mucosal tissue is scraped and homogenized in a buffered solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction containing the H+,K+-ATPase. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomes.

  • Resuspension: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

In Vitro H+,K+-ATPase Activity Assay
  • Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl2, and KCl.

  • Enzyme Preparation: A specific amount of the H+,K+-ATPase-enriched microsomes is added to the reaction mixture.

  • Inhibitor Addition: The test compounds ((S)-PF-03716556 or other antagonists) are added at various concentrations. A control with no inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).

  • Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This is often done colorimetrically by measuring the formation of a phosphomolybdate complex. The absorbance is read using a spectrophotometer (e.g., at 660 nm).

  • Data Analysis: The percentage of inhibition at each concentration of the antagonist is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve. For competitive inhibitors, a Lineweaver-Burk plot can be generated to determine the mode of inhibition and the inhibition constant (Ki)[13].

Signaling Pathway and Mechanism of Inhibition

The activity of the gastric H+,K+-ATPase is the final step in the signaling cascade that leads to acid secretion. This process is initiated by various stimuli, including histamine, acetylcholine, and gastrin.

Signaling_Pathway cluster_stimuli Stimuli cluster_receptors Parietal Cell Receptors cluster_signaling Intracellular Signaling cluster_pump Proton Pump cluster_inhibition Inhibition Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor cAMP_Pathway cAMP Pathway H2_Receptor->cAMP_Pathway Ca_Pathway Ca²⁺ Pathway M3_Receptor->Ca_Pathway CCK2_Receptor->Ca_Pathway Proton_Pump H⁺,K⁺-ATPase (Proton Pump) cAMP_Pathway->Proton_Pump Activation Ca_Pathway->Proton_Pump Activation Acid_Secretion H⁺ Secretion (Gastric Acid) Proton_Pump->Acid_Secretion PF_03716556 (S)-PF-03716556 (P-CAB) PF_03716556->Proton_Pump Competitive Reversible Inhibition PPIs PPIs (e.g., Omeprazole) PPIs->Proton_Pump Irreversible Inhibition

Caption: Signaling pathway for gastric acid secretion and points of inhibition.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for the kinetic analysis of H+,K+-ATPase inhibitors.

Experimental_Workflow cluster_preparation Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue_Source Gastric Mucosa (e.g., Porcine) Homogenization Homogenization Tissue_Source->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes H⁺,K⁺-ATPase-enriched Microsomes Centrifugation->Microsomes Add_Enzyme Add Microsomes Microsomes->Add_Enzyme Reaction_Setup Prepare Reaction Mixture (Buffer, Mg²⁺, K⁺) Reaction_Setup->Add_Enzyme Add_Inhibitor Add Inhibitor (Varying Concentrations) Add_Enzyme->Add_Inhibitor Start_Reaction Initiate with ATP Add_Inhibitor->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Terminate Reaction Incubation->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % Inhibition Measure_Pi->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC₅₀ Dose_Response->Determine_IC50 Kinetic_Plot Lineweaver-Burk Plot (for competitive inhibitors) Dose_Response->Kinetic_Plot Determine_Ki Determine Kᵢ Kinetic_Plot->Determine_Ki

Caption: Workflow for kinetic analysis of H+,K+-ATPase inhibitors.

Conclusion

The kinetic analysis of H+,K+-ATPase inhibitors reveals important distinctions between different classes of compounds. (S)-PF-03716556, as a P-CAB, demonstrates a potent, competitive, and reversible mechanism of action. This contrasts with traditional PPIs like omeprazole, which act as irreversible inhibitors. The newer P-CABs, such as vonoprazan, exhibit high affinity and have shown promise in providing more rapid and sustained acid suppression. The choice of an appropriate antagonist for therapeutic or research purposes will depend on the desired kinetic profile and mechanism of action. The experimental protocols and workflows provided in this guide offer a foundation for the continued investigation and comparison of these important therapeutic agents.

References

Preclinical evidence supporting the therapeutic potential of (S)-PF 03716556

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for preclinical evidence supporting the therapeutic potential of "(S)-PF-03716556" did not yield specific published studies corresponding to this identifier. This suggests that "(S)-PF-03716556" may be an internal compound designation not yet disclosed in publicly available literature, or potentially an incorrect identifier.

To provide a comprehensive comparison guide as requested, detailed preclinical data including mechanism of action, in vitro and in vivo efficacy, and safety pharmacology are essential. Without access to this foundational information for "(S)-PF-03716556," a direct comparison with alternative therapies, including the generation of quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be accurately constructed.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or await public disclosure of preclinical findings through scientific publications or conference presentations. For a meaningful evaluation of its therapeutic potential, data on the following aspects would be required:

  • Target Identification and Mechanism of Action: Elucidation of the primary molecular target(s) and the downstream signaling pathways modulated by the compound.

  • In Vitro Potency and Selectivity: Quantitative measures of activity in biochemical and cell-based assays (e.g., IC50, Ki, EC50) against the intended target and a panel of related and unrelated targets to assess selectivity.

  • Cellular and In Vivo Efficacy Models: Data from relevant disease models demonstrating therapeutic effects, such as tumor growth inhibition in oncology models or relevant biomarker modulation.

  • Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the relationship between drug exposure and target engagement/pharmacological response.

  • Safety and Toxicology: Preclinical safety data from in vitro and in vivo studies to identify potential liabilities.

Once such data becomes publicly available, a thorough comparison guide can be developed to objectively evaluate the therapeutic potential of (S)-PF-03716556 relative to existing and emerging therapies.

A Comparative Review of Acid Pump Antagonists: Pharmacology and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative pharmacology of acid pump antagonists, contrasting the established Proton Pump Inhibitors (PPIs) with the newer Potassium-Competitive Acid Blockers (P-CABs). This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring detailed experimental data, protocols, and mechanistic diagrams.

The management of acid-related disorders has been revolutionized by the development of drugs targeting the gastric H+/K+ ATPase, commonly known as the proton pump. For decades, Proton Pump Inhibitors (PPIs) have been the cornerstone of therapy. However, the emergence of Potassium-Competitive Acid Blockers (P-CABs) represents a significant advancement, offering a distinct mechanism of action and potential clinical advantages. This guide provides a detailed comparison of the pharmacology, efficacy, and safety of these two major classes of acid pump antagonists.

Pharmacological Comparison: PPIs vs. P-CABs

The fundamental differences between PPIs and P-CABs lie in their mechanism of action, pharmacokinetics, and pharmacodynamics. PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculi. Once activated, they form a covalent, irreversible bond with cysteine residues on the H+/K+ ATPase. This irreversible inhibition necessitates the synthesis of new proton pumps to restore acid secretion.

In contrast, P-CABs are not prodrugs and do not require acidic activation. They act as reversible, potassium-competitive inhibitors, binding ionically to the H+/K+ ATPase and preventing the binding of potassium ions, a critical step in the acid secretion process. This direct and reversible mechanism contributes to a more rapid onset of action and potentially more sustained acid suppression.

Key Pharmacological Differences
FeatureProton Pump Inhibitors (PPIs)Potassium-Competitive Acid Blockers (P-CABs)
Activation Prodrugs requiring acid activationActive compounds, no acid activation required
Binding Irreversible, covalent disulfide bondReversible, ionic binding
Mechanism Blocks active proton pumpsCompetes with K+ on the proton pump
Onset of Action Slower, maximal effect in 3-5 daysRapid, within hours of the first dose
Food Interaction Should be taken before meals for optimal efficacyCan be taken with or without food
Metabolism Primarily by CYP2C19, subject to genetic polymorphismsPrimarily by CYP3A4, less affected by CYP2C19 polymorphisms
Half-life Short plasma half-life (approx. 1-2 hours)Longer plasma half-life (e.g., Vonoprazan ~7 hours)

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of both PPIs and P-CABs in various acid-related disorders. However, P-CABs have shown some advantages, particularly in terms of rapid symptom relief and healing of severe erosive esophagitis.

Comparative Efficacy in Erosive Esophagitis (EE)

A randomized clinical trial comparing vonoprazan (a P-CAB) with lansoprazole (a PPI) in patients with erosive esophagitis found that vonoprazan was non-inferior to lansoprazole in healing EE. Notably, in patients with severe EE (Los Angeles Classification Grades C/D), vonoprazan demonstrated higher healing rates. Similarly, a phase 3 trial comparing tegoprazan (a P-CAB) to esomeprazole (a PPI) showed non-inferiority of tegoprazan in healing EE, with comparable safety profiles.

Drug ComparisonIndicationKey Efficacy FindingReference
Vonoprazan 20mg vs. Lansoprazole 30mgErosive EsophagitisHealing rate at week 8: 99.0% vs. 95.5% (non-inferiority confirmed, p<0.0001)
Tegoprazan 50mg/100mg vs. Esomeprazole 40mgErosive EsophagitisCumulative healing rate at week 8: 98.9% for all groups (non-inferiority confirmed)
Vonoprazan 20mg vs. Lansoprazole 30mgGastric UlcerHealing rate at week 8: 93.5% vs. 93.8% (non-inferiority confirmed)
Vonoprazan 20mg vs. Lansoprazole 30mgDuodenal UlcerHealing rate at week 6: 95.5% vs. 98.3% (non-inferiority not confirmed)
Safety and Tolerability

Both PPIs and P-CABs are generally well-tolerated. The incidence of treatment-emergent adverse events in clinical trials has been comparable between the two classes. However, P-CABs have been associated with a more pronounced increase in serum gastrin levels compared to PPIs, the long-term clinical significance of which is still under investigation.

Experimental Protocols

In Vivo Gastric Acid Secretion Assay: Pylorus Ligation Model in Rats

This model is widely used to evaluate the in vivo efficacy of anti-secretory agents.

Principle: Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric secretions. The volume and acidity of the collected gastric juice are then measured to assess the effect of a test compound on gastric acid secretion.

Procedure:

  • Animal Preparation: Male Wistar rats (150-200g) are fasted for 24 hours with free access to water.

  • Drug Administration: Test compounds (e.g., PPIs, P-CABs) or vehicle are administered orally or intraperitoneally at a predetermined time before surgery.

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with ether or ketamine/xylazine).

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach, avoiding damage to the blood supply.

    • Suture the abdominal wall.

  • Gastric Juice Collection: After a set period (typically 4-19 hours), the animals are euthanized. The stomach is dissected out, and the accumulated gastric juice is collected into a graduated centrifuge tube.

  • Analysis:

    • Measure the volume of the gastric juice.

    • Centrifuge the sample to remove any solid debris.

    • Determine the pH of the supernatant using a pH meter.

    • Titrate the supernatant with 0.01 N NaOH to determine the total acidity (expressed as mEq/L).

  • Data Analysis: The ulcer index and the percentage of ulcer protection can also be calculated. The effects of the test compounds are compared to the vehicle control group.

In Vitro Acid Secretion Assay: [¹⁴C]-Aminopyrine Accumulation in Isolated Parietal Cells

This assay provides an in vitro measure of acid secretion by quantifying the accumulation of a weak base, aminopyrine, in acidic compartments.

Principle: Radiolabeled ([¹⁴C]) aminopyrine, a weak base, freely diffuses across cell membranes. In acidic compartments, such as the canaliculi of stimulated parietal cells, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the degree of acid secretion.

Procedure:

  • Isolation of Parietal Cells/Gastric Glands:

    • Gastric mucosa is harvested from an appropriate animal model (e.g., rabbit).

    • The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to isolate gastric glands or individual parietal cells.

    • The isolated cells/glands are washed and suspended in a suitable buffer (e.g., HEPES-buffered medium).

  • Assay:

    • Aliquots of the cell/gland suspension are pre-incubated with the test compounds (PPIs or P-CABs) at various concentrations.

    • [¹⁴C]-aminopyrine is added to the suspension.

    • Acid secretion is stimulated by adding a secretagogue such as histamine or gastrin.

    • The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement:

    • The incubation is terminated by rapid filtration or centrifugation to separate the cells/glands from the incubation medium.

    • The cells/glands are washed with ice-cold buffer to remove extracellular [¹⁴C]-aminopyrine.

    • The radioactivity trapped within the cells/glands is measured using a liquid scintillation counter.

  • Data Analysis: The accumulation of [¹⁴C]-aminopyrine is expressed as a ratio of intracellular to extracellular concentration. The inhibitory effect of the test compounds is calculated relative to the stimulated control.

Signaling Pathways and Mechanisms of Action

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell. The final step in this process is the translocation and activation of the H+/K+ ATPase.

Gastric Acid Secretion Signaling Pathway

Safety Operating Guide

Navigating the Safe Disposal of (S)-PF 03716556: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (S)-PF 03716556, a potent and selective acid pump antagonist. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C₂₂H₂₆N₄O₃
Molecular Weight 394.47 g/mol
Appearance White to tan powder
Solubility Soluble in DMSO (≥10 mg/mL)
Storage Temperature 2-8°C
Storage Class Code 11 - Combustible Solids

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

2. Waste Segregation:

  • Solid Waste: Collect uncontaminated solid this compound in its original container or a clearly labeled, sealed container. Do not mix with other chemical waste.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in a designated hazardous waste container.

  • Liquid Waste (DMSO solution): Solutions of this compound in DMSO should be collected in a separate, labeled hazardous waste container for halogen-free organic solvents. Do not pour down the drain.[1]

3. Decontamination of Glassware and Surfaces:

  • Wash contaminated glassware and surfaces thoroughly with an appropriate solvent (e.g., ethanol or acetone) to remove any residual compound.

  • Collect the solvent used for cleaning as hazardous waste.

  • Follow with a standard laboratory detergent and water wash.

4. Waste Storage and Labeling:

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure all waste containers are clearly and accurately labeled with the chemical name "this compound" and any other required hazard information.

5. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For small spills of solid material, carefully sweep up and place in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Disposal Workflow

cluster_prep Preparation cluster_segregation Waste Segregation cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE B Solid Waste (Original Container) A->B Handle Compound C Contaminated Materials (Hazardous Waste Bin) A->C Handle Compound D Liquid Waste (DMSO) (Solvent Waste) A->D Handle Compound G Store in Designated Waste Area B->G C->G D->G E Clean Glassware & Surfaces with Solvent F Collect Cleaning Solvent as Hazardous Waste E->F F->G H Arrange for Pickup by Licensed Disposal Company G->H

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway Inhibition by PF-03716556

cluster_membrane Parietal Cell Apical Membrane cluster_extracellular Gastric Lumen cluster_intracellular Cytoplasm HKATPase H+/K+ ATPase (Proton Pump) H_ion H+ HKATPase->H_ion K_ion K+ K_ion->HKATPase PF03716556 This compound PF03716556->HKATPase Inhibits

Caption: Inhibition of the H+/K+ ATPase by this compound.

References

Essential Safety and Operational Guidance for Handling (S)-PF-03716556

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of research compounds like (S)-PF-03716556 is paramount. This document provides crucial safety protocols and logistical plans to minimize risk and ensure operational efficiency. The following guidance is based on the known hazards associated with this compound.

Hazard Identification:

(S)-PF-03716556 is identified with the following hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and specific handling procedures to prevent accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling (S)-PF-03716556. The following table summarizes the required PPE, categorized by the area of protection.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles, Face ShieldGiven the risk of serious eye irritation (H319), chemical splash goggles are mandatory.[1][2] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant risk of splashing.[2][3]
Hands Chemical-resistant GlovesTo prevent skin contact and potential allergic reactions (H317), nitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of damage before use and disposed of after handling the compound. Double gloving may be appropriate for certain procedures.
Body Laboratory CoatA buttoned lab coat serves as the primary barrier to protect against incidental skin contact and contamination of personal clothing.
Respiratory Not generally required for small quantities in a well-ventilated area.For procedures that may generate dust or aerosols, a properly fitted respirator may be necessary. Always work in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All manipulations of (S)-PF-03716556 should be conducted in a well-ventilated laboratory. For procedures with a higher risk of generating dust or aerosols, a certified chemical fume hood is mandatory.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Storage: Store (S)-PF-03716556 in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management:

In the event of a spill, evacuate the immediate area and alert colleagues. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Ensure appropriate PPE is worn during cleanup.

Disposal:

Dispose of (S)-PF-03716556 and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling (S)-PF-03716556 in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound In Fume Hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. A step-by-step workflow for the safe handling of (S)-PF-03716556.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。